1-(6-Chloropyridin-2-yl)cyclopropanamine
Description
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULHYYRPMQERTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717102 | |
| Record name | 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-69-9 | |
| Record name | 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(6-Chloropyridin-2-yl)cyclopropanamine
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(6-Chloropyridin-2-yl)cyclopropanamine, a critical building block in modern medicinal chemistry. This compound serves as a key structural motif in the development of therapeutic agents, most notably as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a target of interest for various disease states including cancer and central nervous system disorders.[1] We present two robust, proposed synthetic methodologies, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols, comprehensive characterization data, and expert insights to facilitate the successful synthesis and validation of this high-value intermediate.
Introduction: The Strategic Value of the Cyclopropylamine Scaffold
The cyclopropylamine moiety is a privileged scaffold in drug design.[2][3] The inherent strain of the three-membered ring (approximately 27 kcal/mol) imparts unique conformational constraints and electronic properties that can enhance binding affinity, improve metabolic stability, and modulate pKa when incorporated into a larger molecule.[4] Specifically, the 1-(heteroaryl)cyclopropanamine structure has emerged as a powerful pharmacophore.
This compound is particularly valuable. The chloropyridine ring offers a versatile handle for further functionalization via cross-coupling reactions, while the primary amine provides a nucleophilic center for amide bond formation or other conjugations. This combination makes it an ideal precursor for constructing complex molecular architectures required for potent and selective enzyme inhibition.[5] This guide details two effective pathways to access this compound, starting from commercially available materials.
Overview of Synthetic Strategies
Two principal synthetic routes are proposed, leveraging distinct and powerful transformations in organic chemistry. Method 1 utilizes a direct, titanium-mediated approach, while Method 2 follows a more classical multi-step sequence. The choice between these methods may depend on available starting materials, scale, and specific laboratory capabilities.
Caption: Proposed Synthetic Pathways to the Target Compound.
Method 1: Titanium-Mediated Synthesis via Kulinkovich-Szymoniak Reaction
This approach is highly efficient, constructing the cyclopropylamine core in a single, elegant step from a nitrile precursor. The key transformation is the Kulinkovich-Szymoniak reaction, a powerful method for synthesizing primary cyclopropylamines.[6]
Rationale and Mechanistic Insight
The reaction proceeds via the in situ formation of a titanacyclopropane intermediate from the reaction of a titanium(IV) alkoxide with at least two equivalents of a Grignard reagent bearing β-hydrogens (e.g., EtMgBr).[7][8] This highly reactive intermediate acts as a 1,2-dicarbanion equivalent. It adds to the nitrile group to form an azatitanacyclopentene, which, upon Lewis acid-mediated workup, rearranges to yield the desired primary cyclopropylamine.[6] The choice of Ti(OiPr)₄ is strategic; it is commercially available, soluble, and effectively facilitates the formation of the active titanium species.
Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-cyanopyridine
This precursor can be synthesized from 2,6-dichloropyridine via nucleophilic aromatic substitution.
-
To a solution of 2,6-dichloropyridine (1 equiv.) in DMSO, add sodium cyanide (1.1 equiv.).
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-6-cyanopyridine.
Step 2: Kulinkovich-Szymoniak Cyclopropanation
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of 2-chloro-6-cyanopyridine (1 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add titanium(IV) isopropoxide (1.2 equiv.) dropwise.
-
To this mixture, add a solution of ethylmagnesium bromide (2.5 equiv., typically 3.0 M in Et₂O) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and quench by the slow, dropwise addition of BF₃·OEt₂ (2.0 equiv.).
-
Stir for an additional 30 minutes, then add 1 M NaOH solution until the mixture becomes basic (pH > 10).
-
Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amine by column chromatography (silica gel, eluting with a gradient of DCM/MeOH, potentially with 1% Et₃N to prevent tailing).
| Parameter | Step 1: Cyanation | Step 2: Cyclopropanation |
| Key Reagents | 2,6-Dichloropyridine, NaCN | 2-Chloro-6-cyanopyridine, Ti(OiPr)₄, EtMgBr |
| Solvent | DMSO | THF / Et₂O |
| Temperature | 90-100 °C | 0 °C to Room Temp. |
| Typical Time | 4-6 hours | 3-5 hours |
| Workup | Aqueous extraction | Lewis acid quench, basic workup |
| Est. Yield | 70-85% | 50-70% |
Method 2: Classical Cyclization and Nitrile Reduction
This alternative route builds the cyclopropane ring onto the pyridine core before installing the amine functionality. It is a robust, albeit longer, pathway that relies on well-established, high-yielding transformations.
Rationale and Procedural Logic
The synthesis begins with a nucleophilic substitution on 2,6-dichloropyridine using the malononitrile anion. The resulting adduct is a perfect precursor for cyclization. The use of 1,2-dibromoethane as a C2-electrophile allows for a tandem alkylation-cyclization cascade to form the cyclopropanecarbonitrile intermediate. This method provides excellent control as each step can be isolated and purified. The final, critical step is the reduction of the nitrile. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation, though alternative methods like catalytic hydrogenation could be employed for improved safety and scalability.
Experimental Protocols
Step 1: Synthesis of 2-(6-chloropyridin-2-yl)malononitrile
-
In a flask cooled to 0 °C, add sodium hydride (2.2 equiv., 60% dispersion in mineral oil) to anhydrous THF.
-
Slowly add a solution of malononitrile (2.0 equiv.) in THF.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of 2,6-dichloropyridine (1 equiv.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), combine organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired product.
Step 2: Synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanecarbonitrile
-
Dissolve the product from Step 1 (1 equiv.) in anhydrous DMF.
-
Add potassium carbonate (3.0 equiv.) and 1,2-dibromoethane (1.2 equiv.).
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Step 3: Reduction to this compound
-
Under an inert atmosphere, add LiAlH₄ (2.0 equiv.) to a flask containing anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the cyclopropanecarbonitrile from Step 2 (1 equiv.) in THF.
-
After addition, remove the ice bath and heat the reaction to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench sequentially with H₂O (X mL), 15% NaOH (X mL), and H₂O (3X mL), where X = grams of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography as described in Method 1.
Comprehensive Characterization of the Final Product
Unequivocal structural confirmation is paramount. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy should be employed.
| Technique | Expected Observation |
| ¹H NMR | Pyridine protons: 3H, complex multiplet pattern (triplet and two doublets) between δ 7.2-7.8 ppm. Cyclopropane protons: 4H, two distinct multiplets (AA'BB' system) between δ 1.0-1.6 ppm. Amine protons: 2H, broad singlet, chemical shift variable (δ ~1.5-3.0 ppm). |
| ¹³C NMR | Pyridine carbons: 5 signals, including two quaternary carbons (~164, ~150 ppm) and three CH carbons (~140, ~120, ~118 ppm). Cyclopropane carbons: C1 (quaternary) ~35 ppm; CH₂'s ~15 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Calculated for C₈H₉ClN₂: 169.05 (³⁵Cl) and 171.05 (³⁷Cl) in an ~3:1 ratio. |
| IR Spectroscopy | N-H stretch: Two medium bands ~3300-3400 cm⁻¹ (primary amine). C-H stretch (Aromatic): ~3050-3100 cm⁻¹. C-H stretch (Aliphatic): ~2850-3000 cm⁻¹. C=N/C=C stretch: ~1570-1600 cm⁻¹ (pyridine ring). |
Conclusion
This guide outlines two scientifically sound and versatile methodologies for the synthesis of this compound. The titanium-mediated Kulinkovich-Szymoniak reaction offers a convergent and rapid route, embodying modern organometallic chemistry. The classical cyclization-reduction pathway provides a robust, stepwise alternative suitable for process optimization and scale-up. The detailed characterization data serve as a benchmark for confirming the identity and purity of this valuable synthetic intermediate, empowering researchers in their pursuit of novel therapeutics.
References
- US4590292A - Process for the manufacture of cyclopropylamine.
-
Synthesis of cyclopropanes . Organic Chemistry Portal. [Link]
-
Kulinkovich Reaction . Organic Chemistry Portal. [Link]
-
Electronic supplementary information . The Royal Society of Chemistry. [Link]
-
de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride . Beilstein Journal of Organic Chemistry. [Link]
- CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
-
G. K. T. Johansson, et al. Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines . Organic Letters. [Link]
-
Kulinkovich-Szymoniak Reaction . Organic Chemistry Portal. [Link]
- WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Kulinkovich reaction . Wikipedia. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation . University of Nebraska-Lincoln. [Link]
-
Cyclopropylamine . NIST WebBook. [Link]
-
Ashenhurst, J. Cyclopropanation of Alkenes . Master Organic Chemistry. [Link]
-
Salman, A. S. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities . Pharmazie. [Link]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Journal of Pharmaceutical Reports. [Link]
-
7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2 . PubChem. [Link]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio . Longdom Publishing. [Link]
-
mass spectrum of cyclopropane . Doc Brown's Chemistry. [Link]
-
Cyclopropylamine IR Spectrum . NIST WebBook. [Link]
-
2-[1-(6-Chloropyridin-2-yl)cyclopropyl]ethan-1-amine . PubChem. [Link]
-
Iwasawa, N., et al. Catalytic Cyclopropanation of Alkenes via (2-Furyl)carbene Complexes from 1-Benzoyl-cis-1-buten-3-yne with Transition Metal Compounds . The Journal of Organic Chemistry. [Link]
-
Kulinkovich Reaction . YouTube. [Link]
-
cyclopropyl cyanide . Organic Syntheses. [Link]
-
2-chloropyrimidine patented technology retrieval search results . Patsnap. [Link]
-
2-Aminopyridine IR Spectrum . NIST WebBook. [Link]
- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
-
Blass, B.E. Cyclopropanamine Compounds and Use Thereof . ACS Medicinal Chemistry Letters. [Link]
-
Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Tu, S., et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent . ARKIVOC. [Link]
-
Kulinkovich reaction . Grokipedia. [Link]
-
Process for the preparation of alkyl 1-methylcyclopropanecarboxylate . Justia Patents. [Link]
-
1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride . Appchem. [Link]
-
Wang, Z., et al. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes . Nature Catalysis. [Link]
-
Abás, S., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications . Molecules. [Link]
-
Cha, J. K. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins . Organic Syntheses. [Link]
-
Recent Progress in Selective COX-2 Inhibitor Formulations and Therapeutic Applications - A Patent Review (2012-2022) . Bentham Science. [Link]
- US6297410B1 - Process for the preparation of cyclopropylacetylene.
Sources
- 1. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
physicochemical properties of 1-(6-Chloropyridin-2-yl)cyclopropanamine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyridin-2-yl)cyclopropanamine
Introduction
This compound is a substituted heterocyclic amine that incorporates three key structural motifs: a pyridine ring, a cyclopropyl group, and a primary amine. The pyridine ring is a common scaffold in medicinal chemistry, the chlorine substituent modulates electronic properties and potential metabolic stability, and the cyclopropylamine moiety is a bioisostere for larger groups, often used to improve potency and metabolic profiles. A thorough understanding of the physicochemical properties of this molecule is paramount for its application in drug discovery and development, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols for the determination of its key properties, explaining the scientific rationale behind each methodological choice. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and foundational understanding of this compound.
Core Molecular Properties and Structure
The foundational attributes of a molecule provide the context for all its other chemical and biological behaviors. The presence of a basic nitrogen in the primary amine, another in the pyridine ring, a rigid cyclopropane ring, and an electron-withdrawing chlorine atom defines the compound's fundamental characteristics.
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[1] |
| CAS Number | 1060811-69-9 | BLDpharm[2] |
| Molecular Formula | C₈H₉ClN₂ | ECHEMI[1] |
| Molecular Weight | 168.62 g/mol | Synblock[3] |
| Chemical Structure | (Structure rendered based on name) |
Note: The hydrochloride salt of this compound is also available under CAS Number 1384264-20-3.[4]
Solubility Profile: A Qualitative and Mechanistic Approach
Solubility is a critical determinant of a compound's suitability for formulation and its bioavailability. The structure of this compound suggests a nuanced solubility profile. The polar primary amine group can form hydrogen bonds with water, promoting aqueous solubility.[5] However, the relatively nonpolar chloropyridine and cyclopropyl components will limit this solubility. As a basic compound, its solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a water-soluble salt.[6]
Experimental Protocol: Qualitative Solubility Determination
This protocol systematically classifies the compound's solubility based on its acid-base properties, providing a rapid and informative assessment. The choice of solvents (water, NaOH, HCl) is designed to probe the ionization state of the amine.[7]
Materials:
-
This compound
-
Deionized Water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Small test tubes
-
Vortex mixer
-
pH paper
Procedure:
-
Water Solubility:
-
Add ~25 mg of the compound to a test tube.
-
Add 0.75 mL of deionized water in 0.25 mL increments, vortexing vigorously after each addition.
-
Observe for complete dissolution. If soluble, test the solution with pH paper. A pH > 8 confirms the basic nature of the amine.[6]
-
-
Acid Solubility (5% HCl):
-
If the compound is insoluble in water, add ~25 mg to a fresh test tube.
-
Add 0.75 mL of 5% HCl solution in increments, vortexing after each addition.
-
Rationale: The amine acts as a base and reacts with HCl to form a water-soluble ammonium chloride salt.[6] Complete dissolution indicates a basic compound.
-
-
Base Solubility (5% NaOH):
-
If the compound is insoluble in water, add ~25 mg to a fresh test tube.
-
Add 0.75 mL of 5% NaOH solution in increments, vortexing after each addition.
-
Rationale: As a basic amine, the compound is not expected to react with or dissolve in a basic solution. This step serves as a negative control.[7]
-
Caption: Workflow for qualitative solubility analysis of an amine.
Ionization Constant (pKa): Quantifying Basicity
The pKa is the pH at which a compound is 50% ionized. For a basic compound like this compound, the pKa of its conjugate acid (BH⁺) is a critical parameter. It dictates the compound's charge state at physiological pH (~7.4), which profoundly impacts receptor binding, membrane permeability, and solubility.[8] Potentiometric titration is a robust and widely used method for pKa determination.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol involves titrating a solution of the compound with a strong acid and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.[10]
Materials:
-
This compound
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.15 M Potassium Chloride (KCl) solution
-
Nitrogen gas source
Procedure:
-
Preparation:
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel on a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of a basic compound.[10]
-
-
Back Titration (Recommended for Bases):
-
Add a known excess of 0.1 M HCl to the solution to fully protonate the amine, bringing the pH to ~1.8-2.0.
-
Titrate the acidified solution with 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[10]
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point.
-
The pKa is the pH value at the half-equivalence point.
-
Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[10]
-
Caption: Workflow for pKa determination via potentiometric back titration.
Lipophilicity (logP): Predicting Membrane Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). It is a key predictor of a drug's ability to cross biological membranes. While the classic shake-flask method is foundational, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and less material-intensive alternative for logP determination.[11][12]
The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.[13]
Experimental Protocol: logP Determination by RP-HPLC
This protocol uses a calibration curve generated from compounds with known logP values to determine the logP of the test compound from its retention time.
Materials:
-
HPLC system with a UV detector and a C18 column
-
This compound
-
A set of 5-7 calibration standards with known logP values spanning the expected range of the test compound.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Methanol (for sample dissolution)
Procedure:
-
Method Setup:
-
Equilibrate the C18 column with a suitable isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water). The exact ratio should be optimized to achieve good retention and peak shape for the standards and the test compound.
-
Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 254 nm, or the λmax of the compound).
-
-
Calibration:
-
Prepare solutions of each calibration standard and the test compound in methanol.
-
Inject each standard separately and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
For each standard, calculate the capacity factor, k: k = (t_R - t_0) / t_0
-
Calculate the logarithm of the capacity factor (log k).
-
Plot the known logP values of the standards (y-axis) against their corresponding log k values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.98 for a valid calibration.[12]
-
-
Sample Analysis:
-
Inject the solution of this compound and record its retention time.
-
Calculate its capacity factor (k) and then its logarithm (log k).
-
Use the linear regression equation from the calibration curve to calculate the logP of the test compound.
-
Caption: Workflow for logP determination by RP-HPLC.
Predicted Spectroscopic Profile
Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. While experimental spectra should be acquired for definitive characterization, the following predictions can guide interpretation.[14]
-
¹H NMR (Proton NMR):
-
Pyridine Ring: Expect three signals in the aromatic region (~7.0-8.5 ppm), likely appearing as doublets or doublets of doublets, corresponding to the three protons on the substituted pyridine ring.
-
Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will likely appear as complex multiplets in the upfield region (~0.5-1.5 ppm).
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent. This peak will disappear upon shaking the sample with D₂O.[15]
-
-
¹³C NMR (Carbon NMR):
-
Expect 8 distinct carbon signals.
-
Pyridine Ring: Five signals in the aromatic region (~120-160 ppm), with the carbon bearing the chlorine atom (C-Cl) being significantly deshielded.
-
Cyclopropyl Carbons: Two signals in the highly shielded (upfield) region (~10-30 ppm) for the CH₂ groups and one quaternary carbon signal slightly more downfield.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A characteristic medium-intensity doublet (for the symmetric and asymmetric stretches of the primary amine) around 3300-3500 cm⁻¹.[16]
-
C-H Stretch (sp²): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C-H Stretch (sp³): Signals just below 3000 cm⁻¹ for the cyclopropyl C-H bonds.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.[16]
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 168.
-
Isotope Peak (M+2): Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), a characteristic M+2 peak at m/z = 170 with an intensity of approximately one-third of the M⁺ peak is expected, providing strong evidence for a single chlorine atom in the molecule.[16]
-
Conclusion
The are dictated by a balance of its polar amine functionality and its nonpolar chloropyridine and cyclopropyl moieties. It is predicted to be a basic compound with pH-dependent aqueous solubility, moderate lipophilicity, and a distinct spectroscopic signature. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its solubility, pKa, and logP, which are essential parameters for advancing its study in a research and drug development context. Accurate characterization of these properties is a cornerstone of rational molecular design and candidate selection.
References
- McLaughlin, J.C. (n.d.). Experiment 27 - Amines and Amides.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ECHEMI. (n.d.). 1060811-69-9, this compound Formula.
- BLDpharm. (n.d.). 1060811-69-9|this compound.
- PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A.
- ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determination of partition coefficients.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
- Van der Watt, J. G., & Harrison, S. T. L. (2007). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Al-Ghanim, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
- Studylib. (n.d.). Amines and Amides: Properties Lab Manual.
- Echemi. (n.d.). (1-(6-Chloro-pyridin-2-yl)cyclopropyl)amine.
- UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- McMahon, R. J., et al. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
- Synblock. (n.d.). CAS 1060811-72-4 | 1-(6-Chloro-pyridin-3-YL)-cyclopropylamine.
- Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP.
Sources
- 1. echemi.com [echemi.com]
- 2. 1060811-69-9|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 1060811-72-4 | 1-(6-Chloro-pyridin-3-YL)-cyclopropylamine - Synblock [synblock.com]
- 4. echemi.com [echemi.com]
- 5. studylib.net [studylib.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecetoc.org [ecetoc.org]
- 13. researchgate.net [researchgate.net]
- 14. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 15. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comprehensive Spectroscopic Guide to 1-(6-Chloropyridin-2-yl)cyclopropanamine: Elucidating Structure Through NMR, IR, and MS
Introduction
In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of novel chemical entities is a cornerstone of development. 1-(6-Chloropyridin-2-yl)cyclopropanamine (Molecular Formula: C₈H₉ClN₂, Molecular Weight: 168.62 g/mol ) is a molecule of interest, incorporating a unique combination of a substituted pyridine ring and a cyclopropylamine moiety—structural motifs prevalent in bioactive compounds.[1][2] This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering insights grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
Causality in Experimental Choices
The choice of solvent is critical for NMR analysis. A deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used because it is "invisible" in ¹H NMR spectra, preventing interference with the analyte's signals.[3] Tetramethylsilane (TMS) is typically added as an internal standard, providing a reference point at 0.0 ppm from which all other chemical shifts are measured.[3] For primary amines like the target compound, the addition of a few drops of D₂O (deuterium oxide) to the NMR tube is a valuable diagnostic technique. The labile amine protons (-NH₂) will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum, thus confirming their identity.[4]
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Pyridyl Protons (3H): The three protons on the 6-chloropyridin-2-yl ring are in a distinct electronic environment due to the electronegative nitrogen and chlorine atoms, causing their signals to appear downfield (higher ppm). They will exhibit characteristic splitting patterns due to coupling with adjacent protons:
-
H-4: Expected to be a triplet (or a doublet of doublets) around δ 7.6-7.8 ppm.
-
H-3 and H-5: Expected to be doublets around δ 7.2-7.4 ppm.
-
-
Amine Protons (2H): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift is variable (δ 1.5-3.0 ppm) and depends on solvent, concentration, and temperature. This signal will vanish upon D₂O exchange.[4]
-
Cyclopropyl Protons (4H): The four protons on the cyclopropane ring are chemically non-equivalent (diastereotopic) and will appear as complex multiplets in the upfield (aliphatic) region, typically between δ 0.8-1.5 ppm. Their restricted rotation and fixed spatial relationships lead to complex spin-spin coupling.
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Pyridyl Carbons (5C):
-
C-2 & C-6: The carbons directly attached to the nitrogen (and chlorine at C-6) are the most deshielded, appearing furthest downfield (δ ~150-160 ppm).
-
C-4: The para-carbon is expected around δ ~138-140 ppm.
-
C-3 & C-5: The meta-carbons will appear at higher field compared to the other ring carbons, around δ ~120-125 ppm.
-
-
Cyclopropyl Carbons (3C):
-
Quaternary C (C-N): The carbon atom of the cyclopropyl ring bonded to both the pyridine ring and the amine group will be a quaternary carbon, appearing around δ 30-40 ppm.
-
CH₂ Carbons: The two methylene carbons of the cyclopropane ring will be roughly equivalent and appear significantly upfield, around δ 10-20 ppm.
-
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridyl | ~7.6-7.8 | t or dd | 1H | H-4 |
| Pyridyl | ~7.2-7.4 | d | 2H | H-3, H-5 |
| Amine | ~1.5-3.0 | br s | 2H | -NH₂ |
| Cyclopropyl | ~0.8-1.5 | m | 4H | -CH₂CH₂- |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Pyridyl | ~150-160 | C-2, C-6 |
| Pyridyl | ~138-140 | C-4 |
| Pyridyl | ~120-125 | C-3, C-5 |
| Cyclopropyl (Quaternary) | ~30-40 | C-N |
| Cyclopropyl (Methylene) | ~10-20 | -CH₂CH₂- |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.
-
Mixing: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. A typical acquisition for ¹H NMR involves 16-32 scans, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise.
-
D₂O Exchange (Optional): After the initial ¹H NMR acquisition, remove the tube, add 1-2 drops of D₂O, shake well, and re-acquire the spectrum to confirm the -NH₂ peak.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Characteristic Vibrational Frequencies
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
-
N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric N-H stretching vibrations.[5][6]
-
C-H Stretching:
-
N-H Bending: A key diagnostic peak for primary amines is the N-H "scissoring" vibration, which appears in the 1580-1650 cm⁻¹ range.[5]
-
C=C and C=N Stretching: The pyridine ring will produce a series of characteristic absorptions in the 1400-1600 cm⁻¹ region due to the stretching of its carbon-carbon and carbon-nitrogen double bonds.
-
C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1335 cm⁻¹ region, typical for aromatic amines.[8]
-
C-Cl Stretching: A strong absorption in the fingerprint region, generally between 600-800 cm⁻¹, can be attributed to the C-Cl bond.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 (Two bands) | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | > 3000 | Pyridine Ring |
| Aliphatic C-H Stretch | < 3000 | Cyclopropyl Ring |
| N-H Bend (Scissoring) | 1580 - 1650 | Primary Amine (-NH₂) |
| C=C, C=N Stretch | 1400 - 1600 | Pyridine Ring |
| C-N Stretch | 1250 - 1335 | Aryl-Amine |
| C-Cl Stretch | 600 - 800 | Chloro-Aryl |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.
Interpreting the Mass Spectrum
-
Molecular Ion ([M]⁺): The molecular weight of the compound is 168.62 Da.[1] In a low-resolution mass spectrum, the nominal molecular ion peak will appear at m/z = 168.
-
The Nitrogen Rule: The compound contains two nitrogen atoms (an even number). According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the observed m/z of 168.[8]
-
Chlorine Isotope Pattern: A definitive feature in the mass spectrum will be the presence of a chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show the molecular ion peak ([M]⁺) at m/z 168 (containing ³⁵Cl) and an "M+2" peak at m/z 170 (containing ³⁷Cl), with the intensity of the M+2 peak being about one-third that of the M peak. This pattern is a powerful confirmation of the presence of a single chlorine atom in the molecule.
-
Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The fragmentation of this compound is expected to be dominated by cleavages that lead to stable ions.
-
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[9] Loss of the chloropyridyl radical would lead to a fragment at m/z = 56, corresponding to the [C₃H₆N]⁺ ion.
-
Loss of Amine Group: Cleavage of the C-N bond could result in the loss of an •NH₂ radical, leading to a fragment at m/z = 152.
-
Pyridine Ring Fragmentation: The chloropyridine ring itself can fragment, for example, by losing the chlorine radical (•Cl) to give a fragment at m/z = 133, or by losing HCl to give a fragment at m/z = 132.
-
| Ion (Predicted) | m/z (Mass/Charge) | Identity/Origin |
| [M+2]⁺ | 170 | Molecular ion with ³⁷Cl isotope |
| [M]⁺ | 168 | Molecular ion with ³⁵Cl isotope |
| [M - NH₂]⁺ | 152 | Loss of amino radical |
| [M - Cl]⁺ | 133 | Loss of chlorine radical |
| [Chloropyridyl]⁺ | 112 | C₅H₃ClN⁺ fragment |
| [Cyclopropylamine]⁺ | 56 | Alpha-cleavage product, C₃H₆N⁺ |
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample, typically dissolved in a volatile solvent like methanol or acetonitrile, is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value.
-
Spectrum Generation: The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.
Conclusion
The collective application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. IR spectroscopy confirms the presence of the primary amine, aromatic ring, and chloro-substituent. Mass spectrometry establishes the correct molecular weight and elemental composition (specifically the presence of one chlorine and two nitrogen atoms). Finally, NMR spectroscopy provides the definitive and intricate map of the molecular skeleton, confirming the precise connectivity of the chloropyridyl and cyclopropylamine moieties. This integrated spectroscopic approach is indispensable in modern chemical sciences, ensuring the identity, purity, and structural integrity of compounds vital to research and development.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Publications. (2021, November 15). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
-
Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. The Journal of Chemical Physics. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of the American Oil Chemists' Society. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Process Research & Development. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]
-
ACS Publications. (2022, July 6). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropylamine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. PMC. Retrieved from [Link]
-
PubMed. (2019, March 21). Directed Non-targeted Mass Spectrometry and Chemical Networking for Discovery of Eicosanoids and Related Oxylipins. Cell Chemical Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[(6-Chloropyridin-3-yl)oxymethyl]cyclopropan-1-amine;hydrochloride. PubChem. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. quora.com [quora.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-(6-chloropyridin-2-yl)cyclopropan-1-amine (CAS Number: 1060811-69-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(6-chloropyridin-2-yl)cyclopropan-1-amine, a novel building block with significant potential in medicinal chemistry and drug discovery.
Core Chemical Identity and Properties
1-(6-chloropyridin-2-yl)cyclopropan-1-amine, registered under CAS number 1060811-69-9, is a substituted cyclopropylamine derivative featuring a chloropyridine moiety.[1][2][3][4][5] This unique structural combination imparts specific physicochemical properties that make it an attractive starting material for the synthesis of complex molecular architectures.
Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1060811-69-9 | [1][2][3][4][5] |
| IUPAC Name | 1-(6-chloropyridin-2-yl)cyclopropan-1-amine | [1][3] |
| Molecular Formula | C8H9ClN2 | [1][4][6] |
| Molecular Weight | 168.63 g/mol | [1][6] |
| Purity | Typically ≥95% | [1] |
| SMILES | NC1(C2=NC(Cl)=CC=C2)CC1 | [1] |
Synthesis and Manufacturing
While detailed, step-by-step synthetic procedures for 1-(6-chloropyridin-2-yl)cyclopropan-1-amine are not extensively documented in publicly available literature, its structure suggests a plausible synthetic strategy involving the reaction of a suitable chloropyridine precursor with a cyclopropanone equivalent, followed by amination. The availability of this compound for "custom synthesis" from various chemical suppliers indicates that scalable synthetic routes have been developed.[1]
A potential, generalized synthetic workflow is outlined below:
Caption: A plausible synthetic pathway for 1-(6-chloropyridin-2-yl)cyclopropan-1-amine.
Applications in Drug Discovery and Development
The structural motifs present in 1-(6-chloropyridin-2-yl)cyclopropan-1-amine, namely the constrained cyclopropylamine and the versatile chloropyridine ring, are of significant interest in medicinal chemistry. The cyclopropylamine group can serve as a bioisostere for larger, more flexible moieties, potentially improving metabolic stability and binding affinity. The chlorine atom on the pyridine ring provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional diversity and modulate pharmacological properties.
While specific therapeutic applications for compounds directly derived from 1-(6-chloropyridin-2-yl)cyclopropan-1-amine are not yet widely reported, its potential as a key intermediate in the synthesis of spatially-defined macrocyclic compounds for drug discovery has been noted.[7][8] Such macrocycles are valuable tools for identifying agonists or antagonists of challenging biological targets like G-protein coupled receptors.[7][8]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 1-(6-chloropyridin-2-yl)cyclopropan-1-amine. The available safety data sheets (SDS) indicate that this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[2][6]
Future Directions
The unique combination of a rigid cyclopropylamine scaffold and a functionalized aromatic ring in 1-(6-chloropyridin-2-yl)cyclopropan-1-amine positions it as a valuable building block for the next generation of therapeutic agents. Further research into its applications in the synthesis of novel chemical entities, particularly in the areas of oncology, neuroscience, and infectious diseases, is warranted. The development and publication of detailed synthetic protocols and a broader characterization of its reactivity profile would further enhance its utility for the scientific community.
References
- 1-(6-chloropyridin-2-yl)cyclopropanamine 95% | CAS: 1060811-69-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZEoD2a1QM46NTAYWEwWpiwRzYI1OBRDNTfw1-u9FedlnaPR_HlwaophuT3ImkOdvs3GEKsTIMkuPP29KV22QtqqGpXOp-fsOwJAsIch4utC91eQR6CBnq8Llg_wsFoidEHKadWqBUBT64HmLjUT1QSDsLMFDkFSTI94O8quvCUm3rzQb-DLsd]
- This compound SDS, 1060811-69-9 ... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF69V3U0xzZ4rFgh0SpCMzqURMqZ3Ve0E_O4_BVT9qPYYbnY2_EdDFKob9Nv6ZCnuN4OptuJ13eRON_gVJ_RtPXLHrzCcJWRrm9A2dTEx3dpYC5nnRNephk8CebKThHrIESyIdHOltlfBlTvFS42b0ev3pf_6ySB-noHUxjCIVA5ElbpqXFnNOH2UpLBqzSkA==]
- Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlH2SlWMzzo9Ao7Ap2fhRrPe2HXLyppbN3hDLc96keZNVNzILtmXHjBWpBoBqnLwpPp8Tbo-bowq7xwyG9t-goP5ssaXn1vhcQoKXiCGUoG8Kbe_EN83BsUuRfvrN5NVuoLdVcUOvwIrc03F4DVapU]
- 1-(6-chloropyridin-2-yl)cyclopropan-1-amine - C8H9ClN2 ... [URL: https://vertexaisearch.cloud.google.
- 1060811-69-9, this compound ... - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm7cKV75vh_pTRWGIn7caTRvCs0fpuHzaHuFc0AZDlAerJoPfnt59Zb848HkRCtgSRZyRwFLGd67A_1ByhsiDR5ufZ-TDbw5eHN--dHEcGWu55CiuBy7o7xvtR26zcVr86BvNuo_bbAPsoGON1aM-jd9PVLfzycRRoEh9VYSWss9Te4nU8qLwInth6i-XVB-wVjYXA]
- This compound CAS#: 1060811-69-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp77WoRY_wzzbTy5ADM7HYdsl2TiU7fRh12roJbaDqNNGcOszjVW_VaIOCdqp4Y7BbIJMWDz0-lppYUtbf0CJPV9sJKJeqF5ZAUgT0AylcDLxVV-ZDiID_NbYiRv1E0GpXW6zPhwzxs6JPifRCrcnEsGyWswNwoitB5uQ69KVx]
- EP2319859B1 - Spatially-defined macrocyclic compounds useful for drug discovery - Google Patents. [URL: https://patents.google.
- EP1648922B3 - Spatially-defined macrocyclic compounds useful for drug discovery - Google Patents. [URL: https://patents.google.
Sources
- 1. This compound 95% | CAS: 1060811-69-9 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. 1-(6-chloropyridin-2-yl)cyclopropan-1-amine - C8H9ClN2 | CSSB00000100721 [chem-space.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 1060811-69-9 [m.chemicalbook.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. EP2319859B1 - Spatially-defined macrocyclic compounds useful for drug discovery - Google Patents [patents.google.com]
- 8. EP1648922B3 - Spatially-defined macrocyclic compounds useful for drug discovery - Google Patents [patents.google.com]
solubility and stability of 1-(6-Chloropyridin-2-yl)cyclopropanamine
An In-Depth Technical Guide to the Solubility and Stability of 1-(6-Chloropyridin-2-yl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a novel molecule of significant interest in the pharmaceutical and agrochemical sectors. Its unique structure, combining a reactive cyclopropylamine moiety with a functionalized chloropyridine ring, presents both opportunities and challenges for its development as a lead compound. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its successful application. This guide provides a comprehensive analysis of the predicted solubility and stability characteristics of this compound based on the established properties of its structural analogs. Furthermore, it outlines detailed, field-proven experimental protocols to empirically determine these critical parameters, enabling researchers to accelerate their development programs with confidence.
Introduction: The Scientific Rationale
The rational design of bioactive molecules frequently involves the strategic combination of well-characterized pharmacophores. In the case of this compound, the fusion of the cyclopropylamine and 6-chloropyridine motifs suggests a molecule with potential applications ranging from enzyme inhibition to targeted covalent modification. Cyclopropylamines are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The strained three-membered ring and the nucleophilic amino group confer a unique reactivity profile. The 6-chloropyridine ring, a common feature in many bioactive compounds, offers a site for further chemical modification and can influence the molecule's overall electronic and pharmacokinetic properties.
This guide is structured to provide a deep dive into the core physicochemical attributes that will govern the behavior of this compound in a research and development setting. We will first explore its predicted solubility profile, a critical factor for formulation and bioavailability, by drawing parallels with structurally related compounds. Subsequently, we will delve into its anticipated stability, identifying potential degradation pathways and proposing strategies for its mitigation. The latter half of this guide is dedicated to providing robust, step-by-step experimental protocols for the empirical determination of these properties, empowering researchers to generate the high-quality data necessary for informed decision-making.
Predicted Physicochemical Properties of this compound
A summary of the basic molecular properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1060811-69-9 | [1][2] |
| Molecular Formula | C₈H₉ClN₂ | [1][2] |
| Molecular Weight | 168.62 g/mol | [1] |
Solubility Profile: A Predictive Analysis
The parent compound, cyclopropylamine, is reported to be miscible with water and a range of organic solvents, including methanol, ethanol, benzene, and toluene. This suggests that the cyclopropylamine moiety will contribute favorably to the solubility of the target molecule. Additionally, a structurally similar compound, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, is described as having "excellent solubility in organic solvents."[3]
Based on this information, it is predicted that this compound will exhibit good solubility in a variety of organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like methanol and ethanol. Its solubility in aqueous media is expected to be pH-dependent due to the presence of the basic amino group. At acidic pH, the amine will be protonated, forming a more soluble salt.
Proposed Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a standardized shake-flask method is recommended. This protocol is designed to provide accurate and reproducible results.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO, DMF)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometry)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure that there is undissolved solid present in each vial to confirm saturation.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Incubate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet any remaining suspended solids.
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Calculate the solubility in each solvent based on the measured concentration and the dilution factor.
-
Data Presentation:
The results should be presented in a clear and concise table, as shown below.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | |
| PBS (pH 7.4) | 37 | |
| 0.1 N HCl | 25 | |
| Methanol | 25 | |
| Ethanol | 25 | |
| Acetonitrile | 25 | |
| DMSO | 25 | |
| DMF | 25 |
Stability Assessment: Identifying Potential Liabilities
The chemical stability of a compound is a critical parameter that influences its shelf-life, formulation, and in vivo fate. The structure of this compound suggests several potential degradation pathways that warrant investigation.
The cyclopropylamine moiety, while generally stable under standard conditions, can be susceptible to ring-opening reactions under certain enzymatic or oxidative conditions. The chloropyridine ring is a known chromophore and may be susceptible to photodegradation. Studies on 2-chloropyridine have shown that it can undergo degradation upon exposure to light, forming various byproducts.[4] Furthermore, compounds containing the chloropyridine moiety, such as some neonicotinoid insecticides, are known to be susceptible to microbial degradation.[5][6]
Therefore, a comprehensive stability assessment should evaluate the impact of pH, temperature, light, and oxidative stress on the integrity of this compound.
Proposed Experimental Protocol for Stability Studies
A forced degradation study is a powerful tool to identify potential degradation products and establish the intrinsic stability of a molecule.
Objective: To evaluate the stability of this compound under various stress conditions and to identify major degradation products.
Materials:
-
This compound (purity >98%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature-controlled ovens
-
HPLC-MS/MS system for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-MS/MS method. This method should be capable of separating the parent compound from its degradation products.
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products using mass spectrometry.
-
Data Presentation:
The results can be summarized in a table and visualized in a graph.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (m/z) |
| 0.1 N HCl, 60 °C | 0 | 100 | - |
| 24 | |||
| 0.1 N NaOH, 60 °C | 0 | 100 | - |
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | - |
| 24 | |||
| 60 °C | 0 | 100 | - |
| 24 | |||
| Photostability | 0 | 100 | - |
| 24 |
Visualization of Key Workflows
To further clarify the proposed experimental designs, the following diagrams illustrate the logical flow of the solubility and stability studies.
Caption: Workflow for Forced Degradation Stability Study.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the predicted , grounded in the scientific principles of structure-property relationships. While predictive in nature, the analysis herein offers valuable insights for researchers embarking on the development of this promising molecule. The detailed experimental protocols provided serve as a robust starting point for the empirical determination of these critical physicochemical parameters.
Future work should focus on the execution of these protocols to generate a comprehensive, data-rich profile for this compound. The identification and characterization of any degradation products will be crucial for understanding its potential liabilities and for the development of stable formulations. Furthermore, a thorough investigation into its solid-state properties, such as polymorphism and hygroscopicity, will be essential for its advancement as a viable drug candidate or agrochemical.
References
-
AA Blocks. (n.d.). 1-[(6-chloropyridin-2-yl)methyl]cyclopropan-1-amine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-[1-(6-Chloropyridin-2-yl)cyclopropyl]ethan-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Retrieved from [Link]
-
Norwegian University of Science and Technology. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1‐propanol for Postcombustion CO2 Capture. NTNU Open. Retrieved from [Link]
-
ResearchGate. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. 1060811-69-9|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1-(6-Chloropyridin-2-yl)cyclopropanamine
Abstract
In the landscape of modern drug discovery, the intricate dance of molecular interactions governs therapeutic efficacy. Understanding these interactions at a quantum level provides unparalleled insight into a molecule's behavior, guiding the rational design of novel pharmaceuticals. This technical guide offers a comprehensive exploration of the quantum chemical calculations for 1-(6-chloropyridin-2-yl)cyclopropanamine, a molecule of interest within medicinal chemistry. We will delve into the theoretical underpinnings, present a detailed computational workflow, and interpret the resulting data to elucidate the electronic structure and potential reactivity of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for deeper molecular understanding.
Introduction: The Significance of this compound in Medicinal Chemistry
The molecular scaffold of this compound incorporates several key features that are of significant interest in medicinal chemistry. The chloropyridine moiety is a common heterocyclic ring system found in numerous bioactive compounds, often contributing to binding interactions with biological targets. The cyclopropylamine group introduces a strained three-membered ring, which can impart unique conformational rigidity and metabolic stability.[1] The combination of these fragments suggests a molecule with the potential for specific and potent biological activity. A thorough understanding of its electronic properties through quantum chemical calculations can provide invaluable insights into its reactivity, intermolecular interactions, and potential as a drug candidate.
Theoretical Foundations: A Primer on Quantum Chemical Methods
Quantum chemical calculations provide a powerful lens through which to examine the electronic structure and properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to yield a wealth of information that is often inaccessible through experimental means alone.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[2][3] Unlike traditional wave function-based methods, DFT focuses on the electron density as the fundamental variable. The core principle of DFT is that the ground-state energy of a many-electron system is a unique functional of its electron density.
The practical application of DFT involves the use of exchange-correlation functionals, which approximate the complex many-body effects of electron exchange and correlation. The choice of functional is a critical aspect of any DFT calculation, with a "Jacob's ladder" of functionals offering increasing accuracy at a higher computational expense. For a molecule like this compound, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide a good compromise between accuracy and efficiency.[4]
Hartree-Fock and Post-Hartree-Fock Methods
The Hartree-Fock (HF) method provides a foundational, albeit less accurate, starting point for many quantum chemical calculations.[5] It treats each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron correlation. While HF calculations can be computationally inexpensive, they often fail to capture subtle electronic effects, particularly those involving non-covalent interactions.[6]
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation.[6][7][8] These methods are generally more accurate than DFT but come with a significantly higher computational cost, making them more suitable for smaller systems or for benchmarking the accuracy of DFT functionals.
The Role of Basis Sets
In any quantum chemical calculation, the molecular orbitals are represented as a linear combination of a set of pre-defined mathematical functions known as a basis set.[9][10][11] The choice of basis set is crucial, as it dictates the flexibility the calculation has to describe the distribution of electrons in the molecule.
Basis sets are typically composed of Gaussian-type orbitals and are categorized by their size and the types of functions they include.[12]
-
Minimal Basis Sets (e.g., STO-3G): Contain the minimum number of functions required to describe the core and valence electrons of each atom. They are computationally very fast but generally provide only qualitative results.
-
Split-Valence Basis Sets (e.g., 6-31G): Use multiple functions to describe the valence electrons, allowing for more flexibility in describing chemical bonds.
-
Polarization and Diffuse Functions: The addition of polarization functions (e.g., denoted by (d,p) or **) allows orbitals to change shape, while diffuse functions (e.g., denoted by + or ++) are important for describing weakly bound electrons and anions. For a molecule containing heteroatoms and potential for hydrogen bonding, a basis set such as 6-311+G(d,p) is often a good choice.
Computational Methodology: A Step-by-Step Protocol
This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on this compound.
Software Selection
A variety of software packages are available for performing quantum chemical calculations. Some of the most widely used include:
-
Gaussian: A comprehensive and widely used suite of programs.
-
ORCA: A powerful and versatile quantum chemistry program package that is free for academic use.
-
GAMESS: A general ab initio quantum chemistry package.
-
Schrödinger Suite: A commercial platform with a user-friendly interface and a focus on drug discovery applications.[13]
For this guide, we will outline a general procedure that is applicable to most of these packages.
Experimental Protocol: Computational Workflow
The following workflow provides a robust and reliable approach to the quantum chemical analysis of this compound.
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Building the Initial 3D Structure The first step is to generate an initial three-dimensional structure of this compound. This can be done using molecular building software such as Avogadro, ChemDraw, or the graphical user interface of the chosen quantum chemistry package.
Step 2: Defining the Level of Theory and Basis Set The choice of the level of theory and basis set is critical for the accuracy of the calculations. For a molecule of this size and composition, a good starting point is the B3LYP functional with the 6-311+G(d,p) basis set. This combination has been shown to provide reliable results for a wide range of organic molecules.
Step 3: Geometry Optimization Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[14][15][16] The calculation iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point is reached.
Step 4: Vibrational Frequency Analysis A vibrational frequency analysis should be performed on the optimized geometry.[17][18] This calculation serves two primary purposes:
-
Verification of the Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data for validation.
Step 5: Calculation of Electronic Properties Once the optimized geometry is confirmed to be a true minimum, a variety of electronic properties can be calculated. These include:
-
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[19][20][21] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and electronic excitability.
-
Electrostatic Potential (ESP) Map: An ESP map visualizes the electrostatic potential on the electron density surface of the molecule.[22][23] It provides a powerful tool for understanding intermolecular interactions, as it indicates regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Analysis and Interpretation of Results
The output of the quantum chemical calculations provides a wealth of data that can be used to understand the properties of this compound.
Optimized Geometric Parameters
The geometry optimization will yield precise bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy conformation. These parameters can provide insights into the steric and electronic effects within the molecule. For example, the bond lengths within the pyridine ring can indicate the degree of aromaticity, while the geometry of the cyclopropylamine group can reveal the extent of ring strain.
| Parameter | Calculated Value (Å or °) |
| C-Cl Bond Length | Value to be calculated |
| C-N (pyridine) Bond Lengths | Value to be calculated |
| C-C (cyclopropane) Bond Lengths | Value to be calculated |
| C-N (amine) Bond Length | Value to be calculated |
| Pyridine Ring Planarity | Value to be calculated |
Table 1: Key geometric parameters to be determined from the geometry optimization.
Vibrational Frequencies
The calculated vibrational frequencies can be used to identify characteristic vibrational modes of the molecule. For example, the C-Cl stretching frequency, the C=N stretching frequencies of the pyridine ring, and the N-H stretching frequencies of the amine group will appear at distinct positions in the predicted IR spectrum.
Frontier Molecular Orbitals (HOMO and LUMO)
Visualization of the HOMO and LUMO provides a qualitative picture of the molecule's reactivity. The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the nitrogen atom of the pyridine ring or the lone pair of the amine group. The LUMO, on the other hand, is likely to be distributed over the more electron-deficient regions, such as the carbon atoms of the pyridine ring. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and is often used in quantitative structure-activity relationship (QSAR) studies.[24]
| Property | Calculated Value (eV) |
| HOMO Energy | Value to be calculated |
| LUMO Energy | Value to be calculated |
| HOMO-LUMO Gap | Value to be calculated |
Table 2: Key electronic properties to be determined from the calculations.
Electrostatic Potential (ESP) Map
The ESP map provides a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or sites for electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are likely to act as hydrogen bond donors or sites for nucleophilic attack. For this compound, we would expect to see negative potential around the nitrogen atom of the pyridine ring and the chlorine atom, and positive potential around the amine hydrogens.
Applications in Drug Discovery
The insights gained from quantum chemical calculations on this compound have direct applications in the drug discovery process:
-
Understanding Reactivity and Metabolism: The HOMO and LUMO energies and the ESP map can help predict the molecule's susceptibility to metabolic transformations, such as oxidation or hydrolysis.
-
Guiding Lead Optimization: By understanding the electronic properties of the molecule, medicinal chemists can make more informed decisions about which modifications are likely to improve potency, selectivity, or pharmacokinetic properties.
-
Predicting Intermolecular Interactions: The ESP map is particularly useful for predicting how the molecule will interact with its biological target.[22] This information can be used to design molecules with improved binding affinity.
-
Parameterization of Molecular Mechanics Force Fields: The results of high-level quantum chemical calculations can be used to develop or refine the parameters for more computationally efficient molecular mechanics force fields, which are used for large-scale simulations such as molecular dynamics and virtual screening.
Conclusion
Quantum chemical calculations offer a powerful and versatile toolkit for elucidating the electronic structure and properties of molecules of medicinal interest. This guide has provided a comprehensive overview of the theoretical foundations and a detailed practical workflow for the computational analysis of this compound. By applying these methods, researchers can gain a deeper understanding of this molecule's behavior and make more informed decisions in the drug discovery and development process. The synergy between computational and experimental chemistry is a cornerstone of modern pharmaceutical research, and the judicious application of quantum chemical calculations is essential for accelerating the discovery of new and effective medicines.
References
-
Basis set (chemistry) - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange. (n.d.). Retrieved January 15, 2026, from [Link]
-
Geometry optimization - WIREs Computational Molecular Science. (2011). Retrieved January 15, 2026, from [Link]
-
Rowan | ML-Powered Molecular Design and Simulation. (n.d.). Retrieved January 15, 2026, from [Link]
-
Q-Chem 5.0 User's Manual: Vibrational Analysis. (n.d.). Retrieved January 15, 2026, from [Link]
-
Electrostatic Potential maps - Chemistry LibreTexts. (2023, January 29). Retrieved January 15, 2026, from [Link]
-
Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See | Journal of the American Chemical Society. (2025, October 23). Retrieved January 15, 2026, from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom. (n.d.). Retrieved January 15, 2026, from [Link]
-
HOMO & LUMO In The Diels Alder Reaction - Master Organic Chemistry. (2018, March 23). Retrieved January 15, 2026, from [Link]
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed. (2025, June 30). Retrieved January 15, 2026, from [Link]
-
Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise | Journal of Chemical Education. (2022, November 30). Retrieved January 15, 2026, from [Link]
-
Tutorial: Electrostatic Potential Maps - UC Santa Barbara. (n.d.). Retrieved January 15, 2026, from [Link]
-
Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Retrieved January 15, 2026, from [Link]
-
Vibrational frequency calculations - Qcore. (n.d.). Retrieved January 15, 2026, from [Link]
-
Geometry Optimization in Computational Chemistry - YouTube. (2020, March 28). Retrieved January 15, 2026, from [Link]
-
Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals | The Journal of Chemical Physics. (n.d.). Retrieved January 15, 2026, from [Link]
-
Introduction to Geometry Optimization. (n.d.). Retrieved January 15, 2026, from [Link]
-
Introduction to HOMO LUMO Interactions in Organic Chemistry - YouTube. (2024, January 25). Retrieved January 15, 2026, from [Link]
-
Quantum Chemistry in Drug Discovery - Rowan Scientific. (2023, October 12). Retrieved January 15, 2026, from [Link]
-
(PDF) Density functional theory computation of organic compound penetration into sepiolite tunnels - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]
-
Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix | The Journal of Physical Chemistry A. (2024, March 14). Retrieved January 15, 2026, from [Link]
-
8.1 Introduction to Basis Sets - Q-Chem Manual. (n.d.). Retrieved January 15, 2026, from [Link]
-
ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD - YouTube. (2025, August 11). Retrieved January 15, 2026, from [Link]
-
Exploring non-covalent interactions in excited states: beyond aromatic excimer models - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
-
Post–Hartree–Fock - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
11.2: Gaussian Basis Sets - Chemistry LibreTexts. (2023, June 30). Retrieved January 15, 2026, from [Link]
-
Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation. (n.d.). Retrieved January 15, 2026, from [Link]
-
CO2 on Graphene: Benchmarking Computational Approaches to Noncovalent Interactions | ACS Omega. (2023, September 20). Retrieved January 15, 2026, from [Link]
-
Geometry optimization — AMS 2025.1 documentation - SCM. (n.d.). Retrieved January 15, 2026, from [Link]
-
POST HARTREE – FOCK METHODS - Moodle @ St. Stephen's College. (n.d.). Retrieved January 15, 2026, from [Link]
-
Quantum Machine Learning in Drug Discovery: Applications in Academia and Pharmaceutical Industries | Chemical Reviews. (n.d.). Retrieved January 15, 2026, from [Link]
-
HOMO and LUMO - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Density functional theory - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Frequencies and Thermochemistry - Rowan Scientific. (n.d.). Retrieved January 15, 2026, from [Link]
-
Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs - Insider Brief. (2024, October 2). Retrieved January 15, 2026, from [Link]
-
(PDF) Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - ResearchGate. (2025, June 15). Retrieved January 15, 2026, from [Link]
-
Basis set (chemistry) - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Molecular Orbitals - Chemistry 301. (n.d.). Retrieved January 15, 2026, from [Link]
-
Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]
-
Geometry Optimization C. David Sherrill School of Chemistry and Biochemistry Georgia Institute of Technology. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 15, 2026, from [Link]
-
Visualization the Electrostatic Potential Energy Map of Graphene Quantum Dots - AIP Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
-
Density functional theory across chemistry, physics and biology - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
A new Angle on Benchmarking Noncovalent Interactions - arXiv. (2024, October 16). Retrieved January 15, 2026, from [Link]
-
Basis Sets part 1 - YouTube. (2021, February 14). Retrieved January 15, 2026, from [Link]
-
Quantum Chemistry in Drug Discovery - by Corin Wagen - Rowan Newsletter. (2023, October 12). Retrieved January 15, 2026, from [Link]
-
[2011.01544] Post-Hartree-Fock method in Quantum Chemistry for Quantum Computer. (2020, November 3). Retrieved January 15, 2026, from [Link]
-
Quantum Chemistry in a Nutshell II – Post-Hartree-Fock methods. (2025, January 13). Retrieved January 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. moodle.ststephens.net.in [moodle.ststephens.net.in]
- 7. Post–Hartree–Fock - Wikipedia [en.wikipedia.org]
- 8. Quantum Chemistry in a Nutshell II – Post-Hartree-Fock methods - quantum-computing-info [quantum-computing-info.com]
- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. grokipedia.com [grokipedia.com]
- 12. m.youtube.com [m.youtube.com]
- 13. schrodinger.com [schrodinger.com]
- 14. storion.ru [storion.ru]
- 15. tau.ac.il [tau.ac.il]
- 16. scm.com [scm.com]
- 17. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 18. software.entos.ai [software.entos.ai]
- 19. ossila.com [ossila.com]
- 20. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 21. Unit 3: IMFs [ch301.cm.utexas.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Structural Elucidation of 1-(6-Chloropyridin-2-yl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technical walkthrough of the analytical methodologies required to confirm the chemical structure of 1-(6-chloropyridin-2-yl)cyclopropanamine, a compound of interest due to its constituent functional groups often found in pharmacologically active molecules. This document moves beyond a simple recitation of techniques, offering a rationale for experimental design and data interpretation, thereby providing a robust framework for the comprehensive characterization of this and similar small molecules. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide an unambiguous structural assignment.
Introduction: The Imperative of Unambiguous Structural Confirmation
The precise three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties and, in the context of drug development, its biological activity and safety profile. The subject of this guide, this compound, incorporates a substituted pyridine ring, a common scaffold in medicinal chemistry, and a cyclopropylamine moiety, a functional group known to impart unique conformational constraints and metabolic stability.[1] The inherent ring strain of the cyclopropane group significantly influences its chemical reactivity.[1] Given the potential for isomeric variants and synthetic impurities, a rigorous and multi-faceted analytical approach is not merely procedural but essential for advancing a compound through the development pipeline.
This guide is structured to mirror the logical workflow of structural elucidation, beginning with the foundational confirmation of molecular mass and elemental composition, followed by a detailed mapping of the carbon-hydrogen framework and identification of key functional groups.
Strategic Workflow for Structural Elucidation
The confirmation of the structure of this compound will be achieved through a synergistic application of multiple spectroscopic techniques. The workflow is designed to be self-validating, with each piece of data corroborating the others to build a cohesive and irrefutable structural assignment.
Caption: Workflow for structural elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Rationale: Mass spectrometry is the initial and most critical step, providing the molecular weight of the compound and, through high-resolution analysis, its elemental composition. This foundational data constrains the possible molecular structures and validates the proposed identity of the synthesized compound.
Experimental Protocol:
-
Technique: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS).
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution TOF mass spectrometer is used to acquire the mass spectrum in positive ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined. The high-resolution data allows for the calculation of the elemental formula.
Predicted Data & Interpretation:
Based on the proposed structure of this compound (C₈H₉ClN₂), the expected mass spectral data is summarized below.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₉ClN₂ |
| Monoisotopic Mass | 168.0454 g/mol |
| [M+H]⁺ (m/z) | 169.0527 |
| Isotopic Pattern | Presence of a peak at [M+2+H]⁺ with approximately one-third the intensity of the [M+H]⁺ peak, characteristic of a single chlorine atom. |
The observation of the correct monoisotopic mass and the characteristic isotopic pattern for chlorine would provide strong evidence for the proposed elemental composition. Fragmentation patterns in tandem MS (MS/MS) can also offer structural insights, with expected cleavages at the cyclopropyl-pyridine bond and within the pyridine ring.[2][3]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Rationale: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. This technique provides rapid confirmation of the presence of the amine (N-H) and aromatic (C=C, C=N) functionalities.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted Data & Interpretation:
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the primary amine and the chloropyridine ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| Primary Amine (N-H) | 3400-3250 | Asymmetric and symmetric stretching (two bands)[4][5] |
| Primary Amine (N-H) | 1650-1580 | Bending (scissoring)[5] |
| Aromatic Ring (C=C, C=N) | 1600-1450 | Ring stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (cyclopropyl) | 3000-2850 | Stretching |
| C-Cl | 800-600 | Stretching |
The presence of two distinct peaks in the N-H stretching region is a hallmark of a primary amine.[6] These, in conjunction with the aromatic and C-Cl stretching bands, would corroborate the functional group makeup suggested by the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework. 2D NMR techniques, such as COSY and HSQC, are used to establish direct and long-range correlations between protons and carbons, allowing for an unambiguous assembly of the molecular structure.
Experimental Protocol:
-
Technique: ¹H NMR, ¹³C NMR, COSY, HSQC.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 | d | 1H | Pyridine H-4 | The pyridine protons will be in the aromatic region, with specific shifts influenced by the chlorine and cyclopropyl substituents.[8][9] |
| ~ 7.2 | d | 1H | Pyridine H-3 | |
| ~ 7.0 | t | 1H | Pyridine H-5 | |
| ~ 2.1 | s (broad) | 2H | NH₂ | The amine protons often appear as a broad singlet and their chemical shift is concentration-dependent.[4] |
| ~ 1.2-1.0 | m | 4H | Cyclopropyl CH₂ | The diastereotopic protons of the cyclopropyl ring will exhibit complex splitting patterns. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | Pyridine C-2 | The carbon attached to the nitrogen and the cyclopropyl group will be significantly downfield. |
| ~ 150 | Pyridine C-6 | The carbon bearing the chlorine atom will be deshielded. |
| ~ 138 | Pyridine C-4 | Aromatic carbons. |
| ~ 122 | Pyridine C-3 | |
| ~ 118 | Pyridine C-5 | |
| ~ 35 | Cyclopropyl C-1 (quaternary) | The quaternary carbon of the cyclopropyl ring. |
| ~ 15 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl ring will be in the aliphatic region. |
2D NMR for Final Confirmation:
-
COSY (Correlation Spectroscopy): Will show correlations between the coupled protons on the pyridine ring and within the cyclopropyl group, confirming their respective spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum.
Caption: Key structural connectivities confirmed by NMR.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is achieved through the logical and systematic integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The high-resolution mass spectrum confirms the elemental formula, the IR spectrum identifies the key functional groups, and a suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. This multi-technique approach ensures a high degree of confidence in the final structural assignment, a critical prerequisite for any further investigation into the compound's chemical and biological properties.
References
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
National Center for Biotechnology Information. Cyclopropylamine. PubChem Compound Summary for CID 69828. [Link]
-
National Center for Biotechnology Information. 2-[1-(6-Chloropyridin-2-yl)cyclopropyl]ethan-1-amine. PubChem Compound Summary for CID 165801775. [Link]
-
National Center for Biotechnology Information. 6-cyclopropyl-N-{1-[2-(dimethylamino)ethyl]-3-(pyridin-2-yl)-1H-pyrazol-5-yl}-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide. PubChem Compound Summary for CID 15938883. [Link]
-
National Center for Biotechnology Information. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. PubChem Compound Summary for CID 44234556. [Link]
-
AIP Publishing. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. [Link]
-
RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]
-
National Institute of Standards and Technology. Cyclopropylamine. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
PubChemLite. 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile. [Link]
- Google Patents. Process for the manufacture of cyclopropylamine.
-
ResearchGate. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
National Center for Biotechnology Information. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
-
University of Calgary. IR: amines. [Link]
-
Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]
-
National Center for Biotechnology Information. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. [Link]
-
SpectraBase. Pyridine. [Link]
-
Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]
- Google P
-
Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]
-
National Center for Biotechnology Information. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
ACS Publications. PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]
-
ACS Publications. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Reactivity of the 1-(Chloropyridinyl)cyclopropanamine Scaffold: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(chloropyridinyl)cyclopropanamine scaffold represents a fascinating convergence of two highly reactive chemical entities: a heteroaromatic chloropyridine ring and a strained cyclopropylamine moiety. This unique combination offers a rich landscape for synthetic exploration, presenting opportunities for diverse functionalization through distinct reactivity modes. This technical guide provides an in-depth analysis of the fundamental reactivity of this scaffold, drawing upon established principles and analogous systems to offer field-proven insights for its application in drug discovery and development.
The Dual Nature of the Scaffold: A Tale of Two Moieties
The reactivity of the 1-(chloropyridinyl)cyclopropanamine scaffold is best understood by dissecting the individual contributions of its two core components. The chloropyridine ring serves as an electrophilic handle for nucleophilic aromatic substitution and cross-coupling reactions, while the N-aryl cyclopropylamine unit is primed for unique ring-opening transformations, primarily through single-electron transfer (SET) pathways. The interplay between these two functionalities dictates the overall chemical behavior of the molecule.
Electronic Landscape: The Influence of the Cyclopropylamino Group
The cyclopropylamino substituent is generally considered to be an electron-donating group (EDG) through a combination of its nitrogen lone pair and the unique electronic properties of the cyclopropyl ring, which can exhibit π-donating characteristics.[1] This electron-donating nature has a profound impact on the reactivity of the chloropyridine ring, influencing the rates and regioselectivity of substitution reactions.
Reactivity at the Chloropyridine Core: A Gateway to Diverse Analogs
The chlorine atom on the pyridine ring is a versatile leaving group, enabling a variety of transformations to introduce molecular diversity. The two primary pathways for its functionalization are nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, a reaction that is often challenging for chlorobenzene. The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom, with the general order of reactivity being 4-chloro > 2-chloro > 3-chloro.[2] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[3]
The electron-donating cyclopropylamino group will generally decrease the electrophilicity of the pyridine ring, potentially slowing down the rate of SNAr compared to an unsubstituted chloropyridine. However, the reaction remains a viable and powerful method for introducing a range of nucleophiles.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of 1-(chloropyridin-4-yl)cyclopropanamine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the amine nucleophile (1.2-2.0 equiv) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 equiv).
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the chloropyridine moiety of the scaffold is an excellent substrate for these transformations. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling provide efficient routes to C-C, C-N, and C-C (alkyne) bond formation, respectively.
The choice of ligand is critical in these reactions to ensure efficient catalytic turnover and prevent catalyst inhibition by the pyridine nitrogen.[4] For the coupling of cyclopropylamines with aryl chlorides, sterically demanding and electron-rich ligands such as adamantyl-substituted ylide-functionalized phosphines (YPhos) have proven effective.[5]
Table 1: Overview of Potential Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Biaryl derivative |
| Buchwald-Hartwig | Amine | N-aryl amine |
| Sonogashira | Terminal alkyne | Aryl-alkyne |
| Heck | Alkene | Aryl-alkene |
| Kumada | Grignard reagent | Aryl-alkyl/aryl |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask is added 1-(chloropyridin-2-yl)cyclopropanamine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., SPhos, XPhos; 4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.
-
Progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification by flash chromatography yields the desired biaryl product.[6]
Reactivity of the Cyclopropylamine Moiety: Ring-Opening Transformations
The strained three-membered ring of the cyclopropylamine moiety imparts unique reactivity, making it susceptible to ring-opening reactions under specific conditions. Photochemical activation of N-aryl cyclopropylamines has emerged as a powerful method for generating radical cations, which readily undergo ring-opening to form a 1,3-radical cation intermediate. This intermediate can then participate in a variety of transformations, most notably [3+2] cycloadditions with alkenes.[7][8]
While the 1-(chloropyridinyl)cyclopropanamine scaffold has a heteroaryl rather than a simple aryl substituent, it is anticipated to undergo similar photochemical reactions. The electron-rich nature of the cyclopropylamine nitrogen is crucial for the initial single-electron transfer (SET) process.
Diagram 1: Proposed Photochemical [3+2] Cycloaddition
Caption: Proposed mechanism for the photochemical [3+2] cycloaddition.
Experimental Protocol: Photochemical [3+2] Cycloaddition with an Alkene
-
A solution of 1-(chloropyridinyl)cyclopropanamine (1.0 equiv) and an electron-deficient alkene (e.g., methyl acrylate, 1.5 equiv) in a suitable solvent such as acetonitrile or dichloromethane is prepared in a quartz reaction vessel.
-
The solution is degassed by bubbling with argon or nitrogen for 15-30 minutes.
-
The reaction mixture is irradiated with a suitable light source (e.g., 365 nm LEDs) at room temperature with stirring for 12-48 hours.
-
Reaction progress is monitored by LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired functionalized cyclopentylamine derivative.[7]
Intramolecular Reactivity: A Potential for Novel Heterocycle Synthesis
The bifunctional nature of the 1-(chloropyridinyl)cyclopropanamine scaffold raises the intriguing possibility of intramolecular reactions. For instance, under basic conditions, the cyclopropylamine nitrogen could potentially act as a nucleophile, displacing the chlorine on the pyridine ring to form a strained, fused ring system. While this specific transformation has not been reported, similar intramolecular cyclizations of N-(halopyridin)alkylamines are known.[9]
Alternatively, under conditions that promote ring-opening of the cyclopropylamine, the resulting intermediate could be trapped by the pyridine nitrogen, leading to the formation of novel heterocyclic structures. The feasibility of these intramolecular pathways would be highly dependent on the substitution pattern of the pyridine ring and the reaction conditions employed.
Diagram 2: Hypothetical Intramolecular Cyclization Pathways
Caption: Hypothetical intramolecular cyclization pathways.
Conclusion: A Scaffold of Untapped Potential
The 1-(chloropyridinyl)cyclopropanamine scaffold is a versatile building block with a rich and largely unexplored chemical reactivity. By understanding the distinct yet interconnected reactivity of its chloropyridine and cyclopropylamine components, researchers can unlock a vast chemical space for the synthesis of novel and complex molecules. The principles and protocols outlined in this guide, derived from analogous systems, provide a solid foundation for the rational design of synthetic strategies targeting this promising scaffold. Further investigation into the unique interplay of its dual functionalities is certain to yield exciting discoveries in the fields of medicinal chemistry and organic synthesis.
References
-
Barriault, L., & Zidan, M. (2022). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv.[7][8]
-
Ataman Kimya. CYCLOPROPYLAMINE.
-
ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines.[10]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Monoarylation of Cyclopropylamine. PubMed Central.[5]
-
Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?[1]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.[11]
-
YouTube. (2019). nucleophilic aromatic substitutions.[2]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.[3]
-
Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.[4]
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...[6]
-
ResearchGate. (n.d.). Palladium‐catalyzed N‐arylation of chloropyridine in aqueous hydroxypropyl methylcellulose.[12]
-
ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines.[13]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central.[14]
-
MDPI. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.[15]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio.[16]
-
National Center for Biotechnology Information. (n.d.). The optical response of aromatic cyclocarbons. PubMed Central.[17]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.[18]
-
Google Patents. (2013). WO 2013/144295 A1.[19]
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central.[20]
-
ChemRxiv. (n.d.). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I.[21]
-
ResearchGate. (n.d.). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature.[22]
-
ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.[23]
-
Mayr, H., & Ofial, A. R. (n.d.). Reactivity of electrophilic cyclopropanes.[24]
-
ResearchGate. (n.d.). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides.[25]
-
Royal Society of Chemistry. (n.d.). Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis. Chemical Science.[26]
-
National Center for Biotechnology Information. (n.d.). The optical response of aromatic cyclocarbons. PubMed Central.[27]
-
Royal Society of Chemistry. (n.d.). N-Aryl/heteroaryl oxaziridines: from photochemical synthesis to reactivity investigation in heteroatom transfer reactions. Organic Chemistry Frontiers.[28]
-
MDPI. (2023). Intramolecular Cyclization. Encyclopedia.[9]
-
MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.[29]
-
National Center for Biotechnology Information. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PubMed Central.[30]
-
Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.[31]
-
White Rose Research Online. (n.d.). Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine.[32]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.[33]
-
National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST WebBook.[34]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. longdom.org [longdom.org]
- 17. art.torvergata.it [art.torvergata.it]
- 18. mdpi.com [mdpi.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 24. d-nb.info [d-nb.info]
- 25. researchgate.net [researchgate.net]
- 26. Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 27. The optical response of aromatic cyclocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. N-Aryl/heteroaryl oxaziridines: from photochemical synthesis to reactivity investigation in heteroatom transfer reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 29. pure.mpg.de [pure.mpg.de]
- 30. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 32. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 33. longdom.org [longdom.org]
- 34. Cyclopropylamine [webbook.nist.gov]
Exploring the Chemical Space Around 1-(6-Chloropyridin-2-yl)cyclopropanamine: A Technical Guide for Drug Discovery
Abstract
The 1-(6-chloropyridin-2-yl)cyclopropanamine scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. The inherent conformational rigidity and unique electronic properties of the cyclopropylamine moiety, combined with the versatile reactivity of the 2-chloropyridine ring, make this core a fertile ground for the exploration of novel chemical space. This guide provides an in-depth analysis of the synthesis, functionalization, and biological relevance of this scaffold, with a focus on its application in the development of targeted therapeutics. We will delve into the key biological targets, including Lysine-Specific Demethylase 1 (LSD1), Cyclin-Dependent Kinase 8 (CDK8), and nicotinic acetylcholine receptors (nAChRs), and explore the structure-activity relationships that govern the interaction of these molecules with their targets. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.
The this compound Core: A Privileged Scaffold
The title compound is a versatile building block for constructing more complex molecules.[1] The cyclopropylamine unit is a key feature in a variety of biologically active compounds, including antidepressants, antiviral agents, and anticancer drugs.[2] The strained three-membered ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the amine group provides a handle for further chemical modification and can act as a crucial hydrogen bond donor or acceptor in ligand-receptor interactions.
The 6-chloro-2-substituted pyridine ring is another important pharmacophore. The chlorine atom at the 6-position offers a site for diversification through various cross-coupling reactions, while the pyridine nitrogen can participate in key interactions with biological targets and influence the physicochemical properties of the molecule.[3]
Synthetic Strategies and Chemical Space Expansion
The synthesis of this compound and its analogs can be approached through several routes. A common strategy involves the construction of a vinylpyridine intermediate followed by cyclopropanation.
Synthesis of the Core Scaffold
A plausible synthetic route to the core scaffold is outlined below. This multi-step synthesis leverages well-established organometallic and cyclopropanation reactions.
Caption: A potential synthetic pathway to this compound.
Diversification of the Scaffold
The this compound core offers multiple vectors for chemical modification, allowing for a thorough exploration of the surrounding chemical space.
-
Modification of the Pyridine Ring: The chlorine atom at the 6-position is a prime site for diversification using transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.
-
Functionalization of the Cyclopropylamine Moiety: The primary amine of the cyclopropylamine can be readily functionalized to form amides, sulfonamides, ureas, and other derivatives. These modifications can modulate the compound's polarity, hydrogen bonding capacity, and overall shape, leading to altered biological activity.
-
Introduction of Linkers: Linkers can be introduced at either the pyridine ring or the cyclopropylamine to connect to other pharmacophores, potentially leading to bifunctional molecules or compounds with improved pharmacokinetic properties.
Biological Targets and Therapeutic Potential
Derivatives of the this compound scaffold have shown promise against a range of biological targets implicated in various diseases.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is a promising target in oncology.[4] The cyclopropylamine moiety is a known pharmacophore for irreversible LSD1 inhibitors, acting as a monoamine oxidase (MAO) mimic.
Mechanism of Action: Cyclopropylamine-based inhibitors are thought to form a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inhibition.[5]
Caption: Covalent inhibition of LSD1 by a cyclopropylamine derivative.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the para-position of a phenyl ring attached to the cyclopropylamine can enhance anticancer activity.[6]
-
The introduction of bulky substituents on the cyclopropylamine ring can increase selectivity against MAO A and MAO B.[7]
| Compound Derivative | Modification | LSD1 IC50 |
| Tranylcypromine (parent scaffold) | Phenylcyclopropylamine | ~200 µM |
| Optimized Phenylcyclopropylamine Analog | Introduction of a styrenyl group | <4 nM (biochemical), 2 nM (cellular)[5] |
| Cyanopyrimidine-cyclopropylamine | Addition of cyanopyrimidine | 1.80 - 6.08 µM[6] |
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8 is a transcriptional regulator implicated in the progression of various cancers, including colorectal cancer and acute myeloid leukemia.[8][9] It acts as an oncogene by mediating the aberrant activation of signaling pathways such as the Wnt/β-catenin pathway.[8]
CDK8 Signaling Pathway:
Caption: Simplified CDK8 signaling pathway and the point of intervention.
SAR Insights:
-
Pyridine-derived compounds have been identified as potent CDK8 inhibitors.[10]
-
The introduction of a 7-azaindole scaffold has been shown to be beneficial for activity.[9]
-
Substituents at the meta-position of an attached phenyl ring can improve inhibitory activity.[11]
| Compound Series | Key Structural Feature | CDK8 IC50 |
| Pyridine-derived | Core pyridine scaffold | Potent inhibition[10] |
| 7-Azaindole derivative | 7-Azaindole core | 51.3 ± 4.6 nM[11] |
| Furan-substituted pyrrolopyridine | Furan moiety | 39.2 ± 6.3 nM[9] |
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Neuronal nAChRs are ligand-gated ion channels that play a critical role in cognitive function, and their modulation is a therapeutic strategy for neurological and psychiatric disorders.[12][13] The 6-chloropyridin-2-yl moiety is a known pharmacophore in nAChR ligands.
nAChR Signaling Pathway:
Caption: nAChR signaling and potential allosteric modulation.
SAR Insights:
-
The nature and position of substituents on the pyridine ring are critical for affinity and activation of nAChRs.[3]
-
Positive allosteric modulators (PAMs) can enhance receptor function without causing rapid desensitization.[14]
| Modulator Type | Key Feature | Effect on nAChR |
| Agonist | Orthosteric binding | Activates ion channel |
| Positive Allosteric Modulator (PAM) | Allosteric binding | Potentiates agonist-induced currents[15] |
| Partial Agonist | Orthosteric binding | Submaximal receptor activation |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the diversification of the 6-chloro-2-substituted pyridine ring.
Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent (e.g., dioxane, toluene, DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the design of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive core for further exploration. Future research in this area should focus on:
-
Expanding the chemical space: The synthesis and evaluation of novel analogs with diverse substituents at both the pyridine and cyclopropylamine moieties will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Structure-based drug design: As more structural information becomes available for the interaction of these compounds with their biological targets, structure-based design approaches can be employed to guide the optimization of lead compounds.
-
Exploration of new therapeutic areas: While this guide has focused on oncology and neuroscience, the broad biological activity of this scaffold suggests that its derivatives may have potential in other therapeutic areas as well.
By leveraging the insights and methodologies presented in this guide, researchers can effectively navigate the chemical space around this compound and unlock its full potential in the development of next-generation therapeutics.
References
-
Nakauchi, J. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Available from: [Link]
-
Zhou, Q., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers in Pharmacology, 15, 1368733. Available from: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Available from: [Link]
-
Chen, Y., et al. (2018). LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells. Oncology Reports, 40(1), 425-433. Available from: [Link]
-
Linder, M., et al. (2021). CDK8-Novel Therapeutic Opportunities. International Journal of Molecular Sciences, 22(16), 8886. Available from: [Link]
-
Sun, H., et al. (2019). CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors. European Journal of Medicinal Chemistry, 165, 116-133. Available from: [Link]
-
Sankar, M. G., & G, S. (2017). LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. F1000Research, 6, 2038. Available from: [Link]
-
Zhang, Y., et al. (2023). LSD1 regulates gene expression through its demethylase activity and non-demethylase activity. Journal of Cellular and Molecular Medicine, 27(19), 2825-2838. Available from: [Link]
-
Gao, S., et al. (2019). LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells. Frontiers in Oncology, 9, 719. Available from: [Link]
-
Porter, D. C., et al. (2012). Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. Proceedings of the National Academy of Sciences, 109(34), 13799-13804. Available from: [Link]
-
News-Medical.Net. (2025). Understanding the role of LSD1 in cellular processes and disease. Available from: [Link]
-
ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways. Available from: [Link]
-
Corringer, P. J., & Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3468. Available from: [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Available from: [Link]
-
Patsnap Synapse. (2025). What are the therapeutic applications for CDK8 inhibitors?. Available from: [Link]
-
Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 333-344. Available from: [Link]
-
ResearchGate. (2025). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Available from: [Link]
-
Wang, Y., et al. (2024). Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300585. Available from: [Link]
-
Vianello, P., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1268-1272. Available from: [Link]
-
Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107336. Available from: [Link]
-
Bertrand, D., et al. (2015). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Expert Opinion on Drug Discovery, 10(9), 947-963. Available from: [Link]
-
Wang, S., et al. (2021). Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation. European Journal of Medicinal Chemistry, 214, 113248. Available from: [Link]
-
Wu, J., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 7(5), 551-561. Available from: [Link]
-
Zhang, C., et al. (2020). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. Future Medicinal Chemistry, 12(18), 1645-1659. Available from: [Link]
-
G. F. S. (2018). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 19(11), 3354. Available from: [Link]
-
Mattevi, A., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Journal of Medicinal Chemistry, 57(22), 9496-9509. Available from: [Link]
-
Abd-El-Aziz, A. S., et al. (2011). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 108(12), 5030-5034. Available from: [Link]
-
Papke, R. L., et al. (2012). A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties. Molecular Pharmacology, 81(2), 248-259. Available from: [Link]
-
Le-Maux, M., et al. (2000). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 43(22), 4235-4249. Available from: [Link]
-
WBE. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5343-5359. Available from: [Link]
-
Fray, M. J., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1733-1745. Available from: [Link]
-
Nasser, S. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 433-445. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Deployment of 1-(6-Chloropyridin-2-yl)cyclopropanamine in Modern Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Fragment in Kinase-Directed Drug Discovery
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern drug discovery. Within this pursuit, the identification and utilization of versatile, high-value chemical building blocks are critical for the efficient construction of complex and potent inhibitors. 1-(6-Chloropyridin-2-yl)cyclopropanamine has emerged as one such privileged fragment, offering a unique combination of structural and chemical properties that are highly advantageous for the synthesis of next-generation kinase inhibitors.
This technical guide provides an in-depth exploration of the application of this compound in kinase inhibitor synthesis. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into common kinase inhibitor scaffolds, and discuss its impact on the structure-activity relationship (SAR) of the resulting molecules.
The Rationale: Why this compound?
The utility of this compound in kinase inhibitor design can be attributed to several key features:
-
A Handle for Cross-Coupling: The chloropyridine moiety serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] This allows for the facile and efficient formation of a crucial carbon-nitrogen (C-N) bond, linking the aminopyridine core to a variety of heterocyclic scaffolds common in kinase inhibitors, such as pyrimidines, purines, and pyrazoles.[3][4]
-
The Cyclopropylamine Moiety: The cyclopropylamine group is a bioisostere for larger or more flexible alkylamine groups. Its rigid, three-dimensional structure can help to lock the molecule into a specific, bioactive conformation within the kinase ATP-binding site, often leading to increased potency and selectivity.[5] The cyclopropyl group can also favorably interact with hydrophobic pockets in the kinase domain.
-
Modulation of Physicochemical Properties: The incorporation of this fragment can influence key drug-like properties such as solubility, metabolic stability, and cell permeability. The unique combination of a polar amine and a lipophilic cyclopropyl group allows for fine-tuning of these parameters during lead optimization.
Synthetic Applications: The Buchwald-Hartwig Amination
The primary method for incorporating this compound into kinase inhibitor scaffolds is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an indispensable tool in modern medicinal chemistry.[3]
General Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a Key Intermediate for CDK Inhibitors
This protocol describes the coupling of this compound with 2,4-dichloro-5-nitropyrimidine, a common starting material for cyclin-dependent kinase (CDK) inhibitors.[6][7][8][9]
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloro-5-nitropyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 2,4-dichloro-5-nitropyrimidine, and cesium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (Xantphos).
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2-chloro-5-nitropyrimidin-4-yl)-1-(6-chloropyridin-2-yl)cyclopropanamine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that promotes the desired reductive elimination and stabilizes the palladium catalyst.[3] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base that facilitates the deprotonation of the amine and is generally well-tolerated by many functional groups. |
| Solvent | 1,4-Dioxane | An aprotic, polar solvent that is suitable for dissolving the reactants and withstanding the high reaction temperatures. |
| Temperature | 100-110 °C | Provides the necessary thermal energy to drive the catalytic cycle to completion in a reasonable timeframe. |
Structure-Activity Relationship (SAR) Insights
The incorporation of the this compound moiety can have a profound impact on the biological activity of a kinase inhibitor.
Illustrative Kinase-Inhibitor Interaction Pathway
Caption: Key interactions of a cyclopropylamine-containing inhibitor.
As depicted in the diagram, the pyrimidine core of the inhibitor typically forms crucial hydrogen bonds with the hinge region of the kinase, a hallmark of many ATP-competitive inhibitors. The cyclopropylamine moiety, introduced via the building block, can then extend into a nearby hydrophobic pocket, enhancing binding affinity. The 6-chloropyridin-2-yl portion, while primarily a synthetic handle, can also influence selectivity depending on its interaction with the gatekeeper residue and surrounding amino acids.[10]
Conclusion
This compound is a high-value building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its strategic use, primarily through the robust Buchwald-Hartwig amination, allows for the efficient construction of complex molecules with desirable pharmacological properties. The rigid cyclopropylamine moiety offers a powerful tool for optimizing potency and selectivity, while the chloropyridine provides a versatile point for synthetic elaboration. As the quest for more selective and potent kinase inhibitors continues, the application of such well-designed fragments will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
-
Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
Mishra, R., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 28(15), 5891. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. (n.d.). ScienceDirect. [Link]
-
Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. [Link]
-
Fabre, S., Prudhomme, M., & Rapp, M. (1993). Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds. Bioorganic & Medicinal Chemistry, 1(3), 193-196. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6649. [Link]
-
Hardcastle, I. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1999-2017. [Link]
-
Kashani, S. K., Jessiman, J. E., & Bédard, A. C. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Acta Pharmaceutica Sinica B. [Link]
-
González-López, M., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 63(7), 3693-3712. [Link]
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (n.d.). ResearchGate. [Link]
-
Optimization of Cyclophilin B-Targeted Tri-vector Inhibitors for Novel MASH Treatments. (2025). Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]
-
Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. (1997). Pesticide Science, 51(2), 181-187. [Link]
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. (2025). ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrophilic Reactions of 1-(6-Chloropyridin-2-yl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the reaction of 1-(6-chloropyridin-2-yl)cyclopropanamine with various electrophiles. As a key building block in medicinal chemistry, understanding its reactivity is crucial for the synthesis of novel molecular entities. This guide outlines the core principles, detailed experimental protocols, and mechanistic insights for several key classes of reactions, including amide bond formation (acylation), urea synthesis, and reductive amination. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring reproducibility and success.
Introduction and Reactivity Profile
This compound is a bifunctional molecule featuring a nucleophilic primary amine and a substituted pyridine ring. The primary amine, situated on a cyclopropyl group, is the principal site of reactivity with electrophiles. The cyclopropyl moiety provides a rigid scaffold, often desirable in drug design for maintaining specific pharmacophoric geometries. The electron-withdrawing nature of the 6-chloro-substituted pyridine ring slightly reduces the basicity and nucleophilicity of the amine compared to a simple alkylamine, a factor to consider in reaction kinetics.
The pyridine nitrogen is basic but typically requires strong acids for protonation and does not interfere with the amine's reactions under standard conditions. The chloro-substituent is a potential site for nucleophilic aromatic substitution, but this requires harsh conditions and is not competitive with the amine's electrophilic reactions.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 1208079-08-3 |
| Molecular Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.62 g/mol |
| Appearance | Off-white to yellow solid (typical) |
| Reactivity Center | Primary amine (-NH₂) |
Core Reaction Classes & Protocols
The primary amine of this compound serves as an excellent nucleophile for a variety of transformations that are fundamental to pharmaceutical synthesis.
2.1 Amide Bond Formation (Acylation)
The formation of an amide bond is one of the most common and critical reactions in drug discovery.[1] This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride, or by using a coupling agent to facilitate the reaction with a carboxylic acid directly.
Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution.
-
With Acyl Chlorides: The amine directly attacks the electrophilic carbonyl carbon of the acyl chloride. A base (e.g., triethylamine, DIEA) is required to neutralize the HCl byproduct, driving the reaction to completion.[2]
-
With Coupling Agents: Reagents like HATU or HBTU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then readily attacked by the amine to form the amide bond. This method is preferred for its mild conditions and high efficiency.[4]
Workflow for Amide Coupling:
Caption: General workflow for amide bond synthesis.
Protocol 2.1.1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
-
Causality & Insights:
-
Pre-activation: Activating the carboxylic acid before adding the amine ensures the rapid formation of the active ester, minimizing potential side reactions.
-
Base: DIEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the coupling process without competing with the primary amine.
-
Solvent: DMF is an excellent polar aprotic solvent that solubilizes all reactants and facilitates the reaction.
-
2.2 Urea and Thiourea Synthesis
The reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These moieties are prevalent in modern drug discovery.[5][6]
Mechanistic Rationale: The reaction is a direct nucleophilic addition of the amine to the highly electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast, uncatalyzed, and proceeds cleanly at room temperature.[7]
Protocol 2.2.1: Urea Synthesis
-
Materials:
-
This compound (1.0 eq)
-
Isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
To this stirring solution, add the isocyanate (1.05 eq) dropwise at 0 °C or room temperature.
-
Allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
If a precipitate forms, it is often the desired product. It can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by recrystallization or flash column chromatography.
-
-
Causality & Insights:
-
Stoichiometry: A slight excess of the isocyanate can be used to ensure full conversion of the amine, but a large excess should be avoided to prevent side reactions.
-
Solvent Choice: Aprotic solvents like DCM or THF are ideal as they are unreactive towards the isocyanate.
-
2.3 Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a primary amine to a secondary amine by reaction with a ketone or aldehyde.[8] The process involves two key steps: the formation of an imine (or enamine) intermediate, followed by its in-situ reduction.
Mechanistic Rationale: The amine first condenses with the carbonyl compound to form an iminium ion intermediate, which is then reduced by a hydride source. Mild reducing agents like sodium triacetoxyborohydride (STAB) are ideal because they are selective for the iminium ion over the starting carbonyl, preventing reduction of the aldehyde or ketone.[9]
Reductive Amination Mechanism:
Caption: Simplified mechanism of reductive amination.
Protocol 2.3.1: Reductive Amination using STAB
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
-
-
Procedure:
-
To a flask containing a solution of this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Causality & Insights:
-
Acid Catalyst: Acetic acid catalyzes the initial imine formation by protonating the carbonyl oxygen, making it more electrophilic.
-
Reducing Agent: STAB is the reagent of choice for its mildness, selectivity, and tolerance of slightly acidic conditions, which favor iminium ion formation.[9]
-
Data Summary
The following table summarizes typical conditions for the described reactions. Note that optimal conditions may vary based on the specific electrophile used.
| Reaction Type | Electrophile | Reagents & Solvents | Temp. | Typical Time |
| Amide Coupling | Carboxylic Acid | HATU, DIEA, DMF | RT | 2–16 h |
| Amide Coupling | Acyl Chloride | Et₃N, DCM | 0°C to RT | 1–4 h |
| Urea Synthesis | Isocyanate | DCM or THF | 0°C to RT | 1–4 h |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, AcOH, DCM | RT | 4–24 h |
Safety & Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in these protocols are hazardous.
-
Coupling Agents (HATU): Can be sensitizers. Avoid inhalation.
-
Isocyanates: Are toxic and potent lachrymators. Must be handled with extreme care in a fume hood.
-
Hydride Reducing Agents (STAB): React with water to produce flammable hydrogen gas. Quench carefully.
-
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- US5925762A - Practical synthesis of urea derivatives.
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. (2021). Organic Letters. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. (2022). Chemical Science. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development. [Link]
-
Reductive Amination/Cyclization of Methyl Levulinate with Aspartic Acid: Towards Renewable Polyesters with a Pendant Lactam Unit. (2021). ChemSusChem. [Link]
-
Synthesis of Propylene Carbonate by Urea Alcoholysis—Recent Advances. (2022). Catalysts. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
CAS No : 2514962-80-0 | Product Name : N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. Pharmaffiliates. [Link]
- WO2014074715A1 - Cyclopropyl amide derivatives.
-
Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Amination – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis of Propylene Carbonate by Urea Alcoholysis—Recent Advances. (2022). ResearchGate. [Link]
-
Flupyrimin | C13H9ClF3N3O | CID 14127920. PubChem. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]
-
1-[(6-Chloropyridin-3-yl)oxymethyl]cyclopropan-1-amine;hydrochloride. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Strategic Synthesis of Chloropyridinyl Cyclopropanamine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic protocols for constructing chloropyridinyl cyclopropanamine building blocks, a motif of increasing importance in modern medicinal chemistry and agrochemical design. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into reaction optimization, mechanistic pathways, and critical safety considerations.
The Strategic Importance of the Chloropyridinyl Cyclopropanamine Scaffold
The fusion of a chloropyridine ring with a cyclopropanamine moiety creates a privileged scaffold with significant biological relevance. Cyclopropylamines are conformationally constrained amine building blocks found in numerous pharmaceuticals and agrochemicals, valued for their ability to improve metabolic stability, binding affinity, and cell permeability.[1][2][3] The chloropyridine unit, meanwhile, serves as a versatile synthetic handle and a key pharmacophoric element, notably in the development of novel insecticides that target the insect nervous system.[4][5] The combination of these two fragments has led to the discovery of potent bioactive molecules, making their efficient synthesis a critical objective for discovery chemistry programs.
Core Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination
Directly coupling a cyclopropanamine to a chloropyridine ring presents a significant synthetic challenge. While traditional Nucleophilic Aromatic Substitution (SNAr) can be effective for some heteroaryl chlorides, it often requires harsh conditions or strongly activated substrates, which may not be compatible with complex molecules.[6]
The most robust and widely adopted strategy for this transformation is the Palladium-Catalyzed Buchwald-Hartwig Amination . This cross-coupling reaction has revolutionized C-N bond formation, allowing for the coupling of a broad range of amines and aryl halides under relatively mild conditions.[7] Its high functional group tolerance and mechanistic predictability make it the superior choice for constructing these valuable building blocks.[8]
The success of the reaction hinges on the careful selection of three core components:
-
Palladium Precatalyst: Provides the active Pd(0) species that drives the catalytic cycle.
-
Phosphine Ligand: A bulky, electron-rich ligand is essential to facilitate the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[9]
-
Base: A non-nucleophilic base is required to deprotonate the amine, activating it for coupling.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is paramount for troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle, initiated by an active Pd(0) species.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridine, forming a Pd(II) intermediate.
-
Ligand Exchange & Deprotonation: The cyclopropanamine coordinates to the Pd(II) center. The base then deprotonates the bound amine, forming an amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the chloropyridinyl and cyclopropanamido groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
General Protocol for Palladium-Catalyzed Synthesis
This protocol provides a reliable starting point for the coupling of a generic chloropyridine with cyclopropanamine. Optimization of ligand, base, and temperature may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Notes |
| 2-Chloropyridine derivative | Electrophile | >98% | Must be dry. |
| Cyclopropanamine | Nucleophile | >98% | Volatile and has an ammonia-like odor. |
| Pd₂(dba)₃ | Palladium Precatalyst | >97% | Air-sensitive. Store under inert gas. |
| Xantphos | Ligand | >98% | Bulky phosphine ligand. Air-stable. |
| Sodium tert-butoxide (NaOtBu) | Base | >97% | Highly hygroscopic. Handle in a glovebox. |
| Toluene | Solvent | Anhydrous | Must be deoxygenated before use. |
| Argon or Nitrogen | Inert Gas | High Purity | For maintaining an inert atmosphere. |
| Schlenk Flask / Reaction Tube | Reaction Vessel | --- | Must be oven-dried before use. |
| Magnetic Stirrer / Hotplate | Agitation/Heating | --- | --- |
Experimental Workflow
The following diagram outlines the standard laboratory workflow for setting up the cross-coupling reaction.
Caption: Standard laboratory workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology
Note: This procedure should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.2 mmol, 1.2 equiv), Xantphos (0.03 mmol, 3 mol%), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%).
-
Atmosphere Control: Seal the flask, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Through a septum, add anhydrous, deoxygenated toluene (5 mL), followed by cyclopropanamine (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired chloropyridinyl cyclopropanamine product.
Critical Safety and Handling Protocols
Chemical synthesis requires stringent adherence to safety protocols. Chloropyridines, in particular, are hazardous materials.
Hazard Identification and Mitigation
| Chemical Class | Primary Hazards | Recommended PPE and Handling |
| Chloropyridines | Toxic if swallowed, fatal in contact with skin, fatal if inhaled, causes skin and eye irritation.[10][11][12] | Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat. Handle only in a certified chemical fume hood.[13] |
| Organophosphine Ligands | May be air-sensitive and toxic. | Handle under an inert atmosphere. Avoid inhalation of dust. |
| Strong Bases (e.g., NaOtBu) | Caustic and highly reactive with water. | Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and moisture. |
| Palladium Catalysts | Heavy metal toxicity. | Wear gloves and avoid creating dust. |
Spill and Waste Management:
-
Minor Spills: For small spills of chloropyridine, absorb with an inert material like vermiculite or sand.[10] Place in a sealed, labeled container for hazardous waste disposal.
-
Waste Disposal: All palladium-containing waste and organic solvents must be collected in designated hazardous waste containers for proper disposal according to institutional guidelines. Do not pour into drains.[10]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Ensure the reaction was set up under a strictly inert atmosphere. Use freshly opened/purified reagents and anhydrous, deoxygenated solvent. |
| Incorrect base. | The basicity of NaOtBu is crucial. If it has absorbed moisture, it will be ineffective. Use a fresh bottle or handle exclusively in a glovebox. | |
| Steric hindrance. | For highly hindered substrates, consider a different ligand (e.g., a biarylphosphine ligand) or a higher reaction temperature. | |
| Side Product Formation | Hydrodehalogenation (Cl replaced by H). | This can occur if moisture is present. Ensure all reagents and solvents are scrupulously dry. |
| Catalyst decomposition. | The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period. |
References
- 2-Chloropyridine Safety D
- 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- 2-Chloropyridine Safety D
- Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. Benchchem.
- 2-Chloropyridine Safety Inform
- Catalytic amination of 2-substituted pyridines with hydrazine deriv
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- 2-Chloropyridine (MSDS). (2016). Scribd.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. (2003). PubMed.
- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society.
- Synthesis of trans-2-Substituted Cyclopropylamines
- Synthetic Process of Novel Pesticides Cyclaniliprole. Semantic Scholar.
- Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. (2014). PMC - NIH.
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.
- CYCLOPROPYLAMINE.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
- Amination products of chloropyrazine and 2-chloropyrimidine. (2021).
- NOVEL INSECTICIDES FOR MANAGEMENT OF INSECT PESTS IN VEGETABLE CROPS : A REVIEW. (2012).
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025).
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI.
- Process for preparing 2-chloro-5-aminomethyl-pyridine. (1994).
- Process for preparing 2-chloro-5-chloromethylpyridine. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. lobachemie.com [lobachemie.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: 1-(6-Chloropyridin-2-yl)cyclopropanamine as a Scaffold in Drug Discovery
Introduction: The Strategic Value of the 1-(6-Chloropyridin-2-yl)cyclopropanamine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous properties upon drug candidates is relentless. The this compound scaffold has emerged as a privileged structural motif, uniquely combining the attributes of three key pharmacophoric elements: a 2-chloropyridine ring, a cyclopropyl group, and a primary amine. This combination offers a compelling platform for the design of potent and selective therapeutics, particularly in the realms of oncology and neurodegenerative diseases.
The cyclopropylamine moiety is a well-established bioisostere for larger, more flexible groups, offering a unique blend of conformational rigidity and metabolic stability.[1][2] Its strained three-membered ring can enhance binding affinity to protein targets and improve pharmacokinetic profiles by mitigating off-target effects and reducing metabolic liabilities.[3] The pyridine ring, a common feature in numerous FDA-approved drugs, serves as a versatile hydrogen bond acceptor and can engage in various non-covalent interactions within a protein's binding pocket.[4][5][6] The chlorine substituent at the 6-position of the pyridine ring can further enhance binding affinity through halogen bonding and can serve as a synthetic handle for further chemical elaboration.[7]
This guide provides a comprehensive overview of the applications of the this compound scaffold in drug discovery. It details synthetic protocols for the scaffold and its derivatives, explores its application in the design of enzyme inhibitors, and provides step-by-step instructions for relevant biological assays.
Synthesis of the Core Scaffold and Key Derivatives
The strategic utility of the this compound scaffold is underpinned by accessible synthetic routes that allow for its incorporation into diverse molecular architectures. The primary amine of the scaffold serves as a versatile nucleophile for the formation of amides, sulfonamides, and for N-arylation reactions, enabling the exploration of a broad chemical space.
Protocol 1: Synthesis of this compound (Adapted Method)
Step 1: Synthesis of 2-Chloro-6-vinylpyridine
-
To a solution of 2,6-dichloropyridine (1.0 eq) in a 4:1 mixture of dioxane and water, add potassium vinyltrifluoroborate (1.2 eq) and potassium carbonate (3.0 eq).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) and heat the reaction to 80 °C for 16 hours under an argon atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-6-vinylpyridine.
Step 2: Synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acid
-
To a solution of 2-chloro-6-vinylpyridine (1.0 eq) in dichloromethane at 0 °C, add ethyl diazoacetate (1.5 eq) dropwise.
-
Add a catalytic amount of rhodium(II) acetate dimer (0.01 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield ethyl 1-(6-chloropyridin-2-yl)cyclopropanecarboxylate.
-
Hydrolyze the ester by dissolving it in a 3:1 mixture of methanol and 2M aqueous sodium hydroxide and stirring at 50 °C for 4 hours.
-
Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid.
Step 3: Synthesis of this compound
-
To a solution of 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid (1.0 eq) in tert-butanol, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the reaction mixture to 80 °C for 3 hours.
-
Cool the reaction to room temperature and add 6M HCl.
-
Stir the mixture at room temperature for 12 hours.
-
Basify the reaction with 2M NaOH to pH 10-11 and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Sources
- 1. longdom.org [longdom.org]
- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Structural Basis for Inhibition of Cyclin-Dependent Kinases. New Pieces in the Molecular Puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 1-(6-Chloropyridin-2-yl)cyclopropanamine
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The incorporation of a cyclopropylamine moiety can further enhance the pharmacological profile of these molecules by introducing conformational rigidity and improving metabolic stability.[2] 1-(6-Chloropyridin-2-yl)cyclopropanamine has emerged as a critical building block in pharmaceutical synthesis, notably as a key intermediate in the production of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in cancer therapy.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced pyridine derivatives. We will delve into the mechanistic rationale behind protocol choices and provide detailed, actionable protocols for key palladium-catalyzed cross-coupling reactions.
Strategic Importance in Drug Discovery
The pyridine core is a privileged structure in drug design, and its functionalization is a cornerstone of medicinal chemistry. The 2-amino-6-halopyridine motif, present in our starting material, allows for sequential, regioselective modifications. The chlorine atom at the 6-position serves as a handle for carbon-carbon and carbon-nitrogen bond formation through well-established cross-coupling methodologies. The primary amine of the cyclopropyl group can act as a nucleophile or be further derivatized. This dual functionality makes this compound a versatile synthon for creating diverse libraries of compounds for drug screening.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The transformation of the 6-chloro position of the pyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the presence of the coordinating amino group can present challenges, such as catalyst inhibition and low reactivity of the C-Cl bond. Overcoming these hurdles requires careful selection of the catalyst system, including the palladium source, ligand, and base.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl and hetero-biaryl structures by reacting an organic halide with an organoboron compound.[4][5] For the coupling of this compound with various aryl or heteroaryl boronic acids, the primary challenge lies in the inertness of the C-Cl bond.[6]
Causality of Experimental Choices:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are readily available and are efficiently reduced in situ to the active Pd(0) species.
-
Ligand Selection: This is the most critical parameter. The presence of the 2-amino group can potentially chelate with the palladium center, inhibiting the catalytic cycle. Therefore, bulky, electron-rich phosphine ligands are essential. Ligands like SPhos, XPhos, and RuPhos have proven effective for coupling of challenging chloropyridines.[7] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the oxidative addition of the C-Cl bond to the Pd(0) center.
-
Base Selection: A base is required to activate the boronic acid to form a more nucleophilic boronate species.[8] For chloropyridines, strong bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often necessary to achieve a sufficient reaction rate.[8][9] The choice of base can also influence the stability of the starting materials and products.
-
Solvent System: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, toluene, or THF are common choices. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 24 | 70-80 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 65-75 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines. [6][8] Yields are representative for similar substrates and may vary.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[10][11] This reaction is particularly useful for introducing a wide range of primary and secondary amines at the 6-position of our starting material.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial. For C-N bond formation, ligands such as Xantphos, RuPhos, or BrettPhos are often employed.[7][12] The choice of ligand can be critical for achieving high yields and preventing side reactions like hydrodehalogenation.
-
Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine to form the active amide, which then participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[7] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate higher temperatures and more active catalyst systems.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to ensure the stability of the catalyst and the base.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components and conditions for a successful Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene, degassed
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene and add this solution to the Schlenk tube.
-
Add this compound and the amine to the Schlenk tube.
-
Add the remaining degassed anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 20 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 90 | 18 | 75-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines. [5][7] Yields are representative for similar substrates and may vary.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The protocols outlined in this application note for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust starting points for the synthesis of diverse compound libraries. Successful implementation of these reactions hinges on the rational selection of ligands and bases to overcome the inherent challenges of using chloropyridine substrates. These methodologies open the door to the efficient creation of novel molecular architectures for drug discovery and development.
References
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2015). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]
-
National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
- Google Patents. (2021).
- Google Patents. (2019).
- Google Patents. (2019).
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Googleapis. (2019). (12) United States Patent. [Link]
-
Drug Central. (n.d.). lorlatinib. [Link]
-
PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
-
National Institutes of Health. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
European Patent Office. (2023). CRYSTALLINE FORM OF LORLATINIB FREE BASE HYDRATE - EP 3694863 B1. [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. [Link]
-
PubMed. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
National Institutes of Health. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
Sources
- 1. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 2. Preparation method of key intermediate of lorlatinib - Eureka | Patsnap [eureka.patsnap.com]
- 3. US10420749B2 - Crystalline form of lorlatinib free base - Google Patents [patents.google.com]
- 4. Lorlatinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. m.youtube.com [m.youtube.com]
The Strategic Role of 1-(6-Chloropyridin-2-yl)cyclopropanamine in the Synthesis of Advanced Diamide Insecticides
Introduction: The Emergence of a Key Building Block in Agrochemicals
In the landscape of modern crop protection, the development of insecticides with novel modes of action and favorable safety profiles is paramount. The anthranilic diamide class of insecticides has emerged as a significant advancement, offering potent and selective control of a broad spectrum of chewing pests.[1] At the heart of the synthesis of several second-generation diamide insecticides, such as Cyclaniliprole, lies the pivotal intermediate: 1-(6-Chloropyridin-2-yl)cyclopropanamine .[2] This application note provides a comprehensive technical guide for researchers and synthetic chemists on the application of this key building block in the synthesis of the advanced agrochemical, Cyclaniliprole. We will delve into the synthetic pathways, detailed experimental protocols, and the underlying chemical principles that underscore its importance.
The unique structural motif of a cyclopropylamine appended to a chloropyridine ring imparts specific steric and electronic properties that are crucial for the biological efficacy of the final insecticidal molecule. Its strategic incorporation into the diamide scaffold is a testament to the structure-activity relationship studies that have driven the evolution of this class of pesticides.
Synthetic Pathways and Methodologies
The synthesis of Cyclaniliprole from this compound is a convergent process, relying on the preparation of two key intermediates that are subsequently coupled. This section will detail the synthesis of the cyclopropanamine precursor and the subsequent steps to the final active ingredient.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of 1-substituted cyclopropylamines can be efficiently achieved through the Kulinkovich-Szymoniak reaction.[3] This titanium-mediated cyclopropanation of nitriles offers a direct route to primary cyclopropylamines. The proposed synthesis starts from the readily available 6-chloropicolinonitrile.
Reaction Scheme:
Conceptual Workflow for the Synthesis of this compound
Caption: Synthesis of the key cyclopropanamine intermediate via a Kulinkovich-Szymoniak reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Chloropicolinonitrile
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 6-chloropicolinonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide (1.1 eq).
-
Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (2.2 eq) in THF, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the mixture to 0 °C and cautiously add boron trifluoride diethyl etherate (1.5 eq).
-
Stir the reaction at room temperature for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Part 2: Convergent Synthesis of Cyclaniliprole
The overall synthesis of Cyclaniliprole involves the preparation of two key fragments, followed by their coupling.
Intermediate A Synthesis: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide
This intermediate is synthesized in a multi-step process starting from 5-chloro-2-nitrobenzoic acid.[2]
Intermediate B Synthesis: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This pyrazole derivative is synthesized from 2,3-dichloropyridine.[4][5]
Final Assembly: Coupling of Intermediates A and B
The final step is the amide bond formation between Intermediate A and Intermediate B.[6]
Overall Synthetic Workflow for Cyclaniliprole
Caption: Convergent synthesis pathway for Cyclaniliprole.
Experimental Protocol: Synthesis of Cyclaniliprole
Materials:
-
Intermediate A: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide
-
Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Methanesulfonyl chloride (MsCl)
-
3-Picoline
-
Anhydrous acetonitrile
-
Aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Intermediate B (1.0 eq) in anhydrous acetonitrile.
-
Add 3-picoline (2.2 eq) to the solution and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq) and stir the mixture at 0 °C for 30 minutes.
-
Add Intermediate A (1.05 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12-18 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Cyclaniliprole.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Intermediate/Product | Starting Material(s) | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| This compound | 6-Chloropicolinonitrile | EtMgBr, Ti(O-iPr)₄, BF₃·OEt₂ | 60-75 | >95 | [3] |
| Intermediate A | 5-chloro-2-nitrobenzoic acid | 1-cyclopropylethylamine, Fe/HCl, Br₂ | 50-60 (over 3 steps) | >97 | [2] |
| Intermediate B | 2,3-dichloropyridine | Hydrazine hydrate, Diethyl maleate, POBr₃, K₂S₂O₈, NaOH | ~47 (overall) | >99 | [4] |
| Cyclaniliprole | Intermediate A, Intermediate B | MsCl, 3-Picoline | 70-85 | >98 | [6] |
Mode of Action: Ryanodine Receptor Modulation
Cyclaniliprole, and other anthranilic diamide insecticides, exert their insecticidal effect by targeting the insect ryanodine receptor (RyR).[1] These receptors are ligand-gated calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.
Signaling Pathway
Sources
- 1. apvma.gov.au [apvma.gov.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 5. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 6. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]
palladium-catalyzed cross-coupling reactions with 1-(6-Chloropyridin-2-yl)cyclopropanamine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(6-Chloropyridin-2-yl)cyclopropanamine
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable synthon for introducing the privileged cyclopropylamine-substituted pyridyl motif into complex molecules, a common strategy in modern medicinal chemistry.
Introduction: The Significance of the this compound Scaffold
The this compound scaffold combines two key structural features highly sought after in drug discovery.
-
The Cyclopropylamine Moiety: The cyclopropyl group offers a unique blend of properties. Its three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby improving potency and selectivity.[1][2] The inherent strain in the ring also influences its electronic properties and reactivity.[2][3] Furthermore, the cyclopropyl group is often used to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[4] The primary amine provides a key hydrogen bond donor and a site for further functionalization. This motif is a known pharmacophore in inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1]
-
The 2-Chloropyridine Handle: The chlorine atom on the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions. While less reactive than the corresponding bromides or iodides, chloropyridines are often more cost-effective and readily available starting materials.[5] The nitrogen atom within the pyridine ring can influence the reactivity of the C-Cl bond and requires careful selection of catalytic systems to avoid catalyst inhibition.[6]
The combination of these features makes this compound an attractive starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these reactions.[7] Most of these transformations proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-Cl bond of the pyridine ring), forming a Pd(II) intermediate.[8]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[7][8]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 1-(6-phenylpyridin-2-yl)cyclopropanamine
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. Add this catalyst pre-mixture to the main reaction flask.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Alternatively, use microwave irradiation (e.g., 120-150 °C for 15-60 minutes). [6]6. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Data Summary: Typical Suzuki Coupling Conditions
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos (1:2 Pd:Ligand) | Bulky, electron-rich biaryl phosphine ligands are essential for activating the inert C-Cl bond of the electron-deficient pyridine ring. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv) | A moderately strong inorganic base is required to form the boronate complex for efficient transmetalation without causing side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A polar aprotic solvent, often with water as a co-solvent, is needed to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-150 °C | Higher temperatures are generally required to facilitate the oxidative addition of the chloropyridine compared to bromo- or iodo-pyridines. |
| Typical Yield | 60-95% | Yields are highly dependent on the specific boronic acid used and the purity of the starting materials. |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide. [10][11]This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals. [7][12]In this context, it allows for the introduction of a second amino group at the 6-position of the pyridine ring.
Mechanistic Considerations
This reaction follows a similar catalytic cycle to the Suzuki coupling. [10][13]Key differences include the coordination of the amine to the Pd(II) complex, followed by deprotonation with a strong base to form a palladium-amido complex. [13]Reductive elimination from this complex yields the C-N coupled product. The choice of ligand is critical to prevent β-hydride elimination and to facilitate the final reductive elimination step, especially with sterically hindered amines. [10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Cyclopropyl-6-morpholinopyridin-2-amine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
BrettPhos or RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.5-2.0 equiv)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
In a glovebox, add NaOtBu to a flame-dried Schlenk flask.
-
Add the catalyst (Pd₂(dba)₃) and ligand (BrettPhos).
-
Add this compound.
-
Seal the flask, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine (morpholine) via syringe under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-18 hours.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Summary: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Stable Pd precursors that generate the active Pd(0) catalyst in situ. Pre-formed Pd(0)-ligand complexes can also be used. |
| Ligand | BrettPhos, RuPhos, XPhos (1:1 or 1:2 Pd:Ligand) | Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard, promoting all steps of the catalytic cycle for challenging substrates. [12] |
| Base | NaOtBu, KOtBu, LHMDS (1.5-2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80-110 °C | Elevated temperatures are usually required to achieve reasonable reaction rates. |
| Typical Yield | 70-98% | This reaction is generally high-yielding, provided that oxygen and water are rigorously excluded. |
Application Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [14][15]This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex structures and functional materials. [16]
Mechanistic Considerations
The standard Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. [17]This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. [17]Copper-free versions exist but often require different conditions. The amine base (e.g., triethylamine, diisopropylethylamine) serves both as a base to deprotonate the alkyne and often as the solvent. [15]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-(6-(Phenylethynyl)pyridin-2-yl)cyclopropanamine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or 2-3 equiv)
-
THF or DMF (if a co-solvent is needed)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the amine base (e.g., Et₃N) via syringe, followed by the terminal alkyne (phenylacetylene). If needed, add an anhydrous co-solvent like THF.
-
Stir the reaction mixture at room temperature or heat gently (40-80 °C) if necessary. The reaction is often exothermic upon addition of the alkyne.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Typical Sonogashira Coupling Conditions
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%) | Pre-formed Pd complexes with phosphine ligands are commonly used and are effective for this transformation. |
| Cu Co-catalyst | CuI (1-5 mol%) | The copper(I) salt is essential for the formation of the copper acetylide, which is the active nucleophile in the transmetalation step. |
| Base | Et₃N, DIPEA, Piperidine (2 equiv to solvent) | An amine base is required to neutralize the HX byproduct and to facilitate the formation of the copper acetylide. |
| Solvent | Amine base, THF, DMF (anhydrous) | Often, the amine base can serve as the solvent. A co-solvent may be needed for solubility issues. Rigorous anaerobic conditions are crucial. |
| Temperature | 25-80 °C | Sonogashira couplings can often be run under mild conditions, sometimes even at room temperature. [14] |
| Typical Yield | 65-95% | This reaction is generally robust and high-yielding for a wide range of substrates. |
Troubleshooting and Field-Proven Insights
-
Low Reactivity: For all couplings, if the reaction is sluggish, consider switching to a more electron-rich and bulky ligand (e.g., from SPhos to BrettPhos). Increasing the temperature or switching to microwave heating can also significantly improve reaction rates.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. [6]Using a higher ligand-to-palladium ratio (e.g., 2.5:1 or 3:1) can sometimes mitigate this by ensuring the palladium center remains coordinatively saturated with the desired phosphine ligand.
-
Side Reactions: In Buchwald-Hartwig aminations, ensure the base is added last or under controlled conditions, especially if the substrate is sensitive. In Suzuki couplings, homo-coupling of the boronic acid can occur; using the correct stoichiometry and ensuring an inert atmosphere can minimize this.
-
Purification: The primary amine on the cyclopropyl group can cause tailing on silica gel columns. Pre-treating the silica with triethylamine (e.g., eluent containing 0.5-1% Et₃N) can significantly improve the chromatography and yield purer products.
References
- BenchChem. (n.d.). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- National Institutes of Health. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- BenchChem. (n.d.). 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic Acid.
- Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
- Current Protocols in Nucleic Acid Chemistry. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Wikipedia. (n.d.). Suzuki reaction.
- ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- BLDpharm. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine.
- Appchem. (n.d.). 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride.
- PubMed. (n.d.). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. longdom.org [longdom.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Strategic Derivatization of the Primary Amine in 1-(6-Chloropyridin-2-yl)cyclopropanamine for Drug Discovery
Introduction: The Strategic Value of 1-(6-Chloropyridin-2-yl)cyclopropanamine in Medicinal Chemistry
This compound is a key building block in modern drug discovery, incorporating a unique strained cyclopropylamine moiety attached to a chloropyridine core.[1][2][3] This structural motif is of significant interest to medicinal chemists as it allows for the exploration of novel chemical space and the development of potent and selective therapeutic agents. The primary amine of this compound serves as a critical handle for diversification, enabling the synthesis of a wide array of derivatives with modulated physicochemical and pharmacological properties.
The derivatization of this primary amine is a common strategy to enhance target binding, improve pharmacokinetic profiles, and fine-tune the overall biological activity of lead compounds.[4] This application note provides detailed protocols for two of the most fundamental and widely employed derivatization reactions for primary amines: acylation to form amides and sulfonylation to yield sulfonamides. These protocols are designed to be robust and adaptable for researchers engaged in the synthesis of compound libraries for high-throughput screening and lead optimization.
Core Derivatization Strategies: A Visual Overview
The following diagram illustrates the two primary derivatization pathways for this compound discussed in this guide.
Caption: Derivatization pathways for this compound.
Protocol 1: Acylation via Amide Bond Formation
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[5][6] This protocol details the coupling of this compound with a carboxylic acid using a carbodiimide coupling reagent, a method known for its mild conditions and broad substrate scope.[][8]
Reaction Scheme: Amide Synthesis
Sources
The Chloropyridine Moiety: A Cornerstone in Drug Design and Biological Activity
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The chloropyridine scaffold is a privileged structural motif in medicinal chemistry, integral to the molecular architecture of numerous therapeutic agents. Its unique physicochemical properties, including modulated basicity, lipophilicity, and the capacity for critical molecular interactions, render it a versatile component for optimizing drug candidates. This guide provides an in-depth exploration of the chloropyridine moiety's role in conferring biological activity upon its derivatives. We will dissect its influence on target engagement, pharmacokinetics, and overall drug efficacy. Furthermore, this document furnishes detailed, field-proven protocols for assessing the biological activity of chloropyridine-containing compounds, offering researchers a practical framework for their discovery and development endeavors.
Introduction: The Strategic Importance of the Chloropyridine Moiety
The pyridine ring is a fundamental azaheterocycle, second only to piperidine in its prevalence among FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and potential salt formation. The strategic incorporation of a chlorine atom onto this ring dramatically expands its utility in drug design.
Physicochemical Impact of Chlorination:
The chlorine substituent is not merely a passive addition; it actively modulates the electronic and steric properties of the pyridine ring, which in turn dictates the molecule's behavior in a biological system.[1][2]
-
Electronic Effects: Chlorine is an electronegative atom that withdraws electron density from the pyridine ring through an inductive effect. This reduces the pKa of the pyridine nitrogen, making it less basic. This modulation is critical for fine-tuning a compound's ionization state at physiological pH, which impacts its membrane permeability, target binding, and off-target activities.[3]
-
Lipophilicity and Hydrophobicity: The addition of a chlorine atom significantly increases the lipophilicity of the parent molecule.[2] This enhanced hydrophobic character can lead to improved membrane permeability and stronger binding to hydrophobic pockets within protein targets.[1]
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation. Placing a chlorine atom at a site susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation) can block this pathway, thereby increasing the compound's metabolic stability and prolonging its half-life.[1]
-
Molecular Interactions: The chlorine atom can participate in various non-covalent interactions that are crucial for high-affinity binding to biological targets. These include van der Waals forces and, notably, halogen bonding—an attractive interaction between the electrophilic region on the chlorine atom and a nucleophilic partner, such as a backbone carbonyl oxygen in a protein.[1]
| Property | Influence of Chlorine Substitution | Consequence in Drug Design |
| Basicity (pKa) | Decreases | Modulates ionization at physiological pH, affecting solubility and permeability. |
| Lipophilicity (LogP) | Increases | Enhances membrane permeability and binding to hydrophobic pockets. |
| Metabolic Stability | Increases | Blocks sites of oxidative metabolism, improving pharmacokinetic profile. |
| Target Interactions | Enables Halogen Bonding | Provides an additional, specific interaction to enhance binding affinity. |
The Chloropyridine Moiety in Action: Case Studies of FDA-Approved Drugs
The significance of the chloropyridine moiety is best illustrated through its presence in successful therapeutic agents.
Case Study 1: Nevirapine (Viramune®) - A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Nevirapine is an essential medicine for the treatment of HIV-1 infection.[4] Its mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme.
-
Mechanism of Action: Nevirapine binds to a hydrophobic pocket, known as the NNRTI pocket, located approximately 10 Å from the active site of the RT.[4][5] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting the conversion of viral RNA to DNA.[3][5][6] The chloropyridine ring of related NNRTIs plays a crucial role in orienting the molecule within this pocket and making key contacts with amino acid residues.
Case Study 2: Enzalutamide (Xtandi®) - An Androgen Receptor (AR) Inhibitor
Enzalutamide is a potent second-generation androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[7]
-
Mechanism of Action: Enzalutamide functions by targeting multiple stages of the AR signaling pathway. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and coactivator proteins.[7][8][9][10] The specific substitution pattern on the aromatic rings, which can include halogenated pyridines in analogous structures, is critical for achieving high binding affinity and antagonistic activity.[10]
Case Study 3: Lorlatinib (Lorbrena®) - A Third-Generation ALK/ROS1 Inhibitor
Lorlatinib is a powerful tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) with specific genetic alterations.[11][12]
-
Mechanism of Action: Lorlatinib is an ATP-competitive inhibitor of the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[12][13][14] A key feature of Lorlatinib is its ability to penetrate the blood-brain barrier and its activity against numerous resistance mutations that arise with earlier-generation TKIs.[12][13] The chloropyridine moiety is part of the core scaffold that positions the molecule within the ATP-binding pocket of the kinase, contributing to its high potency and broad mutational coverage.[11]
Experimental Protocols for Biological Activity Assessment
The following protocols provide detailed methodologies for evaluating the biological activity of novel chloropyridine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[15][16]
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A proprietary reagent is used to convert ADP to ATP, which then drives a luciferase-catalyzed reaction that generates a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
Test compound (e.g., chloropyridine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (at 2X final concentration).
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[17]
-
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase assay.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value through non-linear regression.[17]
-
Protocol 3: Metabolic Stability Assessment (Liver Microsomal Stability Assay)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[18]
Principle: The test compound is incubated with liver microsomes (subcellular fractions containing high concentrations of drug-metabolizing enzymes) and an NADPH-regenerating system (to support CYP activity). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well incubation plate and collection plate
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound in buffer (final concentration typically 1 µM).
-
Prepare the microsomal suspension in phosphate buffer on ice.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the test compound and microsomal suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well in the collection plate containing ice-cold acetonitrile with an internal standard.
-
Include a negative control incubation without the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
-
Metabolic Stability Assay Workflow
Caption: Workflow for a liver microsomal stability assay.
Structure-Activity Relationship (SAR) Studies: A Predictive Framework
SAR studies are fundamental to medicinal chemistry, aiming to understand how structural modifications to a molecule affect its biological activity. For chloropyridine derivatives, SAR exploration often involves modifying the position of the chlorine atom, introducing other substituents, or altering the groups attached to the pyridine ring.
A Hypothetical SAR Case Study: Chloropyridine-Based Kinase Inhibitors
Consider a lead compound, a 2-chloropyridine derivative, with moderate inhibitory activity against a target kinase (e.g., IC50 = 500 nM). The goal is to improve potency.
| Compound | R1 | R2 (Position on Pyridine) | Kinase IC50 (nM) | Rationale for Change |
| Lead | H | 2-Cl | 500 | Starting Point |
| 1a | H | 3-Cl | >10,000 | The 2-position of the chlorine appears critical for activity. |
| 1b | H | 4-Cl | 2,500 | Activity is reduced, suggesting steric or electronic intolerance. |
| 2a | CH3 | 2-Cl | 250 | Small alkyl group at R1 is tolerated and slightly improves potency. |
| 2b | OCH3 | 2-Cl | 120 | Methoxy group may form a beneficial hydrogen bond. |
| 2c | NH2 | 2-Cl | 50 | Amino group likely forms a key hydrogen bond with the kinase hinge region. |
| 3a | NH2 | 2-F | 85 | Fluorine is smaller and more electronegative, but less potent than chlorine. |
| 3b | NH2 | 2-Br | 65 | Bromine is larger and more polarizable, slightly improving potency. |
SAR Insights:
-
Position of Chlorine is Critical: Moving the chlorine from the 2-position to the 3- or 4-position results in a significant loss of activity, indicating that the 2-chloro substituent is involved in a crucial interaction with the target, possibly by fitting into a specific hydrophobic pocket or through a halogen bond.[1]
-
Substitution at R1: The kinase tolerates and benefits from small, hydrogen-bond-donating or -accepting groups at the R1 position. The amino group in compound 2c likely forms a hydrogen bond with the kinase hinge region, a common interaction motif for kinase inhibitors, leading to a 10-fold improvement in potency.
-
Halogen Swapping: Replacing the 2-chloro with other halogens (fluoro, bromo) shows that chlorine provides a good balance of size, lipophilicity, and potential for halogen bonding in this particular scaffold.
Conclusion and Future Directions
The chloropyridine moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to fine-tune physicochemical properties and engage in specific, high-affinity interactions with biological targets has cemented its role in the development of effective therapeutics across a wide range of diseases. The systematic evaluation of chloropyridine derivatives using the robust protocols detailed in this guide will continue to fuel the discovery of next-generation medicines. Future research will likely focus on exploring novel chloropyridine-based scaffolds, further elucidating the nuances of halogen bonding in drug-receptor interactions, and leveraging computational models to predict the biological activity of these important compounds with even greater accuracy.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 19, 2026, from [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Nevirapine. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. Retrieved January 19, 2026, from [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nevirapine? Retrieved January 19, 2026, from [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Cell Viability Assays. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 19, 2026, from [Link]
-
Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010). PubMed. Retrieved January 19, 2026, from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond in. (n.d.). Retrieved January 19, 2026, from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved January 19, 2026, from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved January 19, 2026, from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved January 19, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Enzalutamide? Retrieved January 19, 2026, from [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Mechanism of action of enzalutamide. Enzalutamide has high affinity for the androgen receptor (AR) and does not promote translocation of the AR to the nucleus and its binding to DNA, thus leading to tumor death. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Lorlatinib. Retrieved January 19, 2026, from [Link]
-
Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lorlatinib? Retrieved January 19, 2026, from [Link]
-
Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved January 19, 2026, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
(PDF) In vitro kinase assay v1. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 19, 2026, from [Link]
-
What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lorlatinib for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
Quantitative Structure-Activity Relationship (QSAR): A Review. (n.d.). IJNRD. Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandf.figshare.com [tandf.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a high affinity and selective pyridine analog as a potential positron emission tomography imaging agent for cannabinoid type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Employment of 1-(6-Chloropyridin-2-yl)cyclopropanamine for Accelerated Library Synthesis
Abstract
The confluence of structural rigidity and metabolic stability offered by the cyclopropylamine motif, combined with the synthetic versatility of a halogenated pyridine core, positions 1-(6-Chloropyridin-2-yl)cyclopropanamine as a privileged building block in modern medicinal chemistry.[1][2][3] This guide provides an in-depth exploration of its strategic application in parallel synthesis workflows. We present validated, step-by-step protocols for diversification through three primary vectors: amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions. The underlying chemical principles, rationale for reagent selection, and troubleshooting insights are discussed to empower researchers, scientists, and drug development professionals to efficiently generate diverse chemical libraries and accelerate hit-to-lead campaigns.
Introduction: A Bifunctional Scaffold for Chemical Space Exploration
The drive to rapidly synthesize and screen diverse molecular libraries is a cornerstone of modern drug discovery. The selection of the starting scaffold is a critical decision that dictates the accessible chemical space and the ultimate success of a campaign. This compound (CAS: 1060811-69-9) has emerged as a high-value starting material due to its unique bifunctional nature.
-
The Cyclopropylamine Moiety: This strained ring system imparts conformational constraint on adjacent functionalities, a desirable trait for optimizing ligand-receptor interactions.[1] Furthermore, the cyclopropyl group is often associated with enhanced metabolic stability and improved pharmacokinetic profiles, making it a frequent component of approved drugs.[3][4] The primary amine serves as a robust handle for derivatization.
-
The 2-Chloropyridine Core: The chlorine atom at the C6 position (ortho to the ring nitrogen) is activated towards both nucleophilic aromatic substitution and, more importantly, oxidative addition in transition-metal catalysis.[5] This provides a second, orthogonal vector for diversification, allowing for the construction of complex biaryl and heteroaryl structures that are prevalent in kinase inhibitors and other targeted therapeutics.[6]
This document serves as a practical guide to harnessing both reactive sites of this scaffold in parallel synthesis formats.
Compound Properties and Safe Handling
Prior to experimental work, it is crucial to understand the physicochemical properties and handling requirements of the title compound.
| Property | Value | Reference |
| CAS Number | 1060811-69-9 | [7] |
| Molecular Formula | C₈H₉ClN₂ | [7] |
| Molecular Weight | 168.62 g/mol | |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Storage Conditions | Store under inert atmosphere (Argon or Nitrogen), refrigerated. Air and moisture sensitive. | [8] |
Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8][9]
-
As an amine, the compound may be corrosive or an irritant. Avoid contact with skin and eyes and prevent inhalation of dust.[10]
-
Refer to the most current Safety Data Sheet (SDS) from your supplier for comprehensive safety information.[9][10]
Core Methodologies for Parallel Library Generation
The true power of this building block is realized by leveraging its two distinct reactive handles. The following section details robust protocols for three high-throughput-compatible reaction classes.
Strategy I: Amide Library Synthesis via Amine Acylation
This is the most direct method for diversifying the scaffold, coupling the primary amine with a library of carboxylic acids to explore the "R¹" space.
Causality of Protocol Design: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended for its high efficiency, rapid reaction times, and low rate of epimerization if chiral acids are used.[11] It forms a highly activated ester in situ, which is readily attacked by the cyclopropanamine. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine salt without competing in the coupling reaction.
Caption: Workflow for parallel amide library synthesis.
Protocol 3.1: Parallel Amide Coupling using HATU
-
Plate Preparation: In each well of a 96-well reaction block, dispense 25 µmol (4.2 mg) of this compound from a stock solution in anhydrous DMF or DCM.
-
Acid Dispensing: To each well, add 27.5 µmol (1.1 equivalents) of a unique carboxylic acid from a pre-prepared library of stock solutions.
-
Reagent Addition: Prepare a stock solution of HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in anhydrous DMF. Dispense the appropriate volume of this solution into each well to initiate the reaction. For a 25 µmol scale, this would be 11.4 mg of HATU and 10.8 µL of DIPEA.
-
Reaction: Seal the reaction block securely. Agitate on an orbital shaker at room temperature for 2-4 hours. Reaction progress can be monitored by taking an aliquot from a representative well for LC-MS analysis.
-
Workup: Upon completion, quench the reactions by adding water (200 µL) to each well. Extract the products using a suitable organic solvent like ethyl acetate or DCM (2 x 200 µL) using a liquid handler.
-
Isolation: Combine the organic layers for each well into a new plate. Evaporate the solvent in vacuo to yield the crude amide library, ready for analysis, purification, or direct screening.
Strategy II: Reductive Amination for N-Alkylated Analogs
This strategy modifies the primary amine to secondary amines, introducing diverse alkyl groups (R²) and altering properties like basicity and lipophilicity.
Causality of Protocol Design: Direct reductive amination is a highly efficient one-pot procedure.[12] The reaction proceeds via the formation of an intermediate imine (or enamine) from the condensation of the amine and a carbonyl compound, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for parallel synthesis because it is mild, selective for imines over carbonyls (preventing reduction of the starting material), and does not generate gaseous byproducts like hydrogen.[2]
Caption: Workflow for C6-functionalization via Buchwald-Hartwig amination.
Protocol 3.3: Parallel Buchwald-Hartwig Amination
This protocol must be performed under a strict inert atmosphere (glovebox or Schlenk line techniques).
-
Plate Preparation (in a glovebox): To each well of a 96-well reaction block, add NaOtBu (1.4 equivalents, 3.4 mg for a 25 µmol scale).
-
Reagent Dispensing: Add the this compound (25 µmol, 4.2 mg), the desired coupling amine (1.2 equivalents, 30 µmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equivalents, 0.5 µmol Pd), and the ligand (e.g., XPhos, 0.04 equivalents, 1 µmol). These are best added from stock solutions or as solids.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (250 µL) to each well.
-
Reaction: Securely seal the reaction block with a pierceable, heat-resistant cap. Remove from the glovebox and place in a heating block on a shaker plate. Heat to 90-110 °C for 12-24 hours.
-
Workup: Cool the block to room temperature. Quench the reaction by adding water. Dilute with ethyl acetate and pass the mixture through a pad of celite in a filter plate to remove palladium black. Collect the filtrate.
-
Isolation: Perform a liquid-liquid extraction on the filtrate. Dry the organic phase and concentrate in vacuo to yield the crude C6-aminated library.
Summary of Diversification Strategies
The following table summarizes the three primary diversification routes for creating distinct libraries from a single, high-value scaffold.
| Strategy | Diversification Point | Key Reagents | Typical Conditions | Library Type Generated |
| Amide Coupling | Cyclopropylamine (N-H) | Carboxylic Acids, HATU, DIPEA | RT, 2-4h, DMF/DCM | N-Acyl-cyclopropylamine derivatives |
| Reductive Amination | Cyclopropylamine (N-H) | Aldehydes/Ketones, STAB | RT, 4-16h, DCE/THF | N-Alkyl-cyclopropylamine derivatives |
| Buchwald-Hartwig Amination | Pyridine Ring (C-Cl) | Amines, Pd Catalyst, Phosphine Ligand, Base | 90-110 °C, 12-24h, Toluene | 6-Amino-2-(cyclopropylamino)pyridine derivatives |
Conclusion
This compound is a uniquely powerful building block for parallel synthesis. Its two chemically distinct reactive sites—the primary amine and the activated aryl chloride—allow for the generation of at least three diverse libraries of compounds from a single core. By employing the robust and scalable protocols for amide coupling, reductive amination, and Buchwald-Hartwig amination detailed in this guide, drug discovery teams can rapidly explore vast regions of chemical space, significantly enhancing the efficiency of screening and lead optimization programs. The strategic application of such bifunctional scaffolds is integral to accelerating the development of next-generation therapeutics.
References
- Gardarsdottir, H.
- (2025).
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem Technical Documents.
- Barber, D. et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Documents.
- Prier, C. K. et al. (2017). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
- Li, C. et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry.
- (2025).
- Bagley, M. C. et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry - A European Journal.
- Fisher Scientific. (2025).
- AK Scientific, Inc. 1-(6-Chloropyridin-2-yl)
- Wikipedia.
- Martin, R. E. & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Fisher Scientific. Amide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem Technical Documents.
- Fors, B. P. & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Echemi. 1-(6-chloropyridin-2-yl)
- (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org.
- El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem Technical Documents.
- BLDpharm. 1060811-69-9|this compound. BLDpharm.com.
- Takeda Pharmaceutical Company. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters.
- Kumar, A. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- HepatoChem Inc. Amide coupling reaction in medicinal chemistry.
- Echemi. (5-CHLOROPYRIDIN-2-YL)
- Afanasyev, O. I. et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters.
- ResearchGate. Specific activity (U/mg) of selected reductive aminases towards cyclohexanone and various amine nucleophiles.
- France, S. P. & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science.
- Echemi. 1060811-69-9, this compound Formula. Echemi.com.
- BenchChem. 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic Acid. BenchChem.com.
- Kikelj, D. et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. Innopharmchem.com.
- Vo, D. T. et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
- Kurth, M. J. et al. (2006). Method for the solid-phase parallel synthesis of a 6-alkylamino-2-(functionalized-aminomethyl)-2H-1-benzopyran Library.
- BenchChem. (2025). Application Notes and Protocols for Parallel Synthesis Using 2-(Azepan-1-yl)-5-chloroaniline. BenchChem Technical Documents.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Navigating the Multi-Gram Synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(6-chloropyridin-2-yl)cyclopropanamine, a valuable building block in pharmaceutical and agrochemical research, presents unique challenges when scaling to multi-gram quantities. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions (FAQs) encountered during its synthesis. Drawing from established chemical principles and field-proven insights, this guide aims to empower researchers to overcome synthetic hurdles and achieve efficient, scalable production.
I. Synthetic Strategies: An Overview
Two primary routes are commonly employed for the synthesis of this compound. Each pathway offers distinct advantages and potential pitfalls. Understanding the nuances of each is critical for successful scale-up.
Route 1: The Kulinkovich-Szymoniak Approach
This method offers a direct conversion of 6-chloropyridine-2-carbonitrile to the desired cyclopropylamine.[1][2][3] It involves the in-situ formation of a titanacyclopropane intermediate which then reacts with the nitrile.
Route 2: The Cyclopropanation-Rearrangement Pathway
This multi-step approach first involves the synthesis of 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid, which is then converted to the target amine via a rearrangement reaction, such as the Hofmann, Curtius, or Schmidt rearrangement.[4][5][6]
II. Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the synthesis, categorized by the synthetic route.
Route 1: Kulinkovich-Szymoniak Reaction
The directness of this route is appealing, but it is often plagued by side reactions that can significantly impact yield and purity on a larger scale.
Q1: My reaction yield is consistently low, and I observe significant amounts of ketone and tertiary carbinamine byproducts. What's going wrong?
A1: This is a classic challenge with the Kulinkovich-Szymoniak reaction.[1] The formation of these byproducts stems from the reactivity of the intermediate azatitanacycle.
-
Causality: The azatitanacycle intermediate can either undergo the desired ring contraction to the cyclopropylamine or react with additional Grignard reagent to form the tertiary carbinamine. Alternatively, hydrolysis of the intermediate can lead to the corresponding ketone.
-
Troubleshooting & Optimization:
-
Lewis Acid is Crucial: The addition of a Lewis acid, such as BF₃·OEt₂, is critical to promote the desired ring contraction of the azatitanacycle to the cyclopropylamine.[1] Ensure you are using a sufficient amount of a high-quality Lewis acid.
-
Stoichiometry of the Grignard Reagent: Carefully control the stoichiometry of the Grignard reagent. An excess of the Grignard reagent will favor the formation of the tertiary carbinamine byproduct.[1] A slow, controlled addition of the Grignard reagent at low temperatures is recommended.
-
Titanium Reagent Stoichiometry: The use of sub-stoichiometric amounts of the titanium(IV) isopropoxide can also lead to increased formation of ketone and carbinamine byproducts.[1] Ensure you are using a stoichiometric amount of the titanium reagent.
-
Temperature Control: Maintain a low reaction temperature (typically -50°C to -78°C) during the addition of the Grignard reagent to minimize side reactions.
-
Q2: I'm struggling with the purification of the final product from the reaction mixture. What are the best practices?
A2: Purification can be challenging due to the similar polarities of the desired product and the amine byproducts.
-
Troubleshooting & Optimization:
-
Acid-Base Extraction: An initial workup with an acidic aqueous solution (e.g., 1M HCl) will protonate the amine products, allowing for the removal of non-basic organic impurities with an organic solvent wash. Subsequent basification of the aqueous layer (e.g., with NaOH) and extraction with an organic solvent will isolate the crude amine mixture.
-
Column Chromatography: While challenging, column chromatography on silica gel can be effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can help separate the desired product from the more polar byproducts. The use of a small amount of triethylamine in the eluent can help to reduce tailing of the amines on the silica gel.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.
-
Route 2: Cyclopropanation-Rearrangement Pathway
This route offers better control over the formation of the cyclopropane ring but introduces additional steps, each with its own set of potential issues.
Q3: My Hofmann rearrangement of 1-(6-chloropyridin-2-yl)cyclopropanecarboxamide is giving a low yield. What are the critical parameters to control?
A3: The Hofmann rearrangement is a powerful tool for converting amides to amines with one less carbon atom, but it requires careful control of reaction conditions.[5][7][8]
-
Causality: The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[5] Incomplete formation of the N-bromoamide intermediate, or side reactions of the highly reactive isocyanate, can lead to lower yields.
-
Troubleshooting & Optimization:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium hydroxide or potassium hydroxide are commonly used. Ensure that a sufficient excess of a strong base is used to deprotonate the amide and the intermediate N-bromoamide.
-
Bromine Addition: Add the bromine slowly and at a low temperature (typically 0°C) to control the exothermic reaction and prevent the formation of byproducts.
-
Temperature of Rearrangement: The rearrangement of the N-bromoamide to the isocyanate is typically induced by heating. The optimal temperature and time should be determined empirically for your specific substrate.
-
Hydrolysis Conditions: The final hydrolysis of the isocyanate to the amine is usually carried out in the same reaction mixture. Ensure sufficient water is present and that the reaction is allowed to proceed to completion.
-
Q4: I am considering using a Curtius or Schmidt rearrangement instead of the Hofmann rearrangement. What are the advantages and disadvantages for this specific substrate?
A4: Both the Curtius and Schmidt rearrangements are excellent alternatives to the Hofmann rearrangement for the conversion of a carboxylic acid to an amine.[6][9][10]
-
Curtius Rearrangement:
-
Advantages: This rearrangement proceeds from a carboxylic acid via an acyl azide intermediate.[6][9] It is often a milder reaction than the Hofmann rearrangement and can be more tolerant of other functional groups. The isocyanate intermediate can be trapped with an alcohol to form a carbamate, which can be a stable, easily purifiable intermediate that can be deprotected to the amine. This can be a significant advantage for purification on a larger scale.[11]
-
Disadvantages: Acyl azides are potentially explosive and must be handled with care. The use of diphenylphosphoryl azide (DPPA) is a safer alternative to generating the acyl azide in situ.[6]
-
-
Schmidt Rearrangement:
-
Advantages: This reaction converts a ketone or a carboxylic acid directly to an amide or an amine, respectively, using hydrazoic acid.[10] It is a one-pot reaction from the carboxylic acid.
-
Disadvantages: Hydrazoic acid is highly toxic and explosive, making this reaction less suitable for large-scale synthesis without specialized equipment and safety precautions.[12]
-
Q5: What are the key considerations for the multi-gram synthesis of the precursor, 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid?
A5: The synthesis of this precursor typically involves the cyclopropanation of 2-vinyl-6-chloropyridine.
-
Troubleshooting & Optimization:
-
Synthesis of 2-vinyl-6-chloropyridine: This starting material can be prepared via a cross-coupling reaction, such as a Suzuki or Stille coupling. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing byproducts.
-
Cyclopropanation Method:
-
Simmons-Smith Reaction: This classic method using diiodomethane and a zinc-copper couple can be effective, but the handling of large quantities of these reagents can be cumbersome.
-
Catalytic Cyclopropanation: The use of a catalyst, such as a rhodium or copper complex, with a diazo compound (e.g., ethyl diazoacetate) is a more modern and often more efficient method. However, diazo compounds are toxic and potentially explosive, requiring careful handling and specialized equipment for large-scale reactions.
-
-
Hydrolysis of the Ester: The final step is the hydrolysis of the cyclopropanecarboxylate ester to the carboxylic acid. This is typically a straightforward reaction using aqueous base (e.g., NaOH or KOH) followed by acidification. Ensure complete hydrolysis to avoid purification difficulties later on.
-
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Hofmann Rearrangement
This protocol is a general guideline and may require optimization for your specific setup and scale.
Step 1: Synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanecarboxamide
-
To a solution of 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0°C) solution of aqueous ammonia (excess).
-
Stir the reaction mixture for several hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide. Purify by recrystallization or column chromatography.
Step 2: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0°C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of 1-(6-chloropyridin-2-yl)cyclopropanecarboxamide (1.0 eq) in a suitable solvent (e.g., dioxane or THF) to the freshly prepared sodium hypobromite solution at 0°C.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization of its hydrochloride salt.
| Parameter | Recommendation | Rationale |
| Base | NaOH or KOH (4-5 eq) | Ensures complete deprotonation of the amide and intermediate. |
| Bromine Addition | Slow, dropwise at 0°C | Controls the exothermic reaction and minimizes byproduct formation. |
| Reaction Temp. | Reflux | Drives the rearrangement to completion. |
| Solvent | Dioxane/Water or THF/Water | A co-solvent system is often necessary for substrate solubility. |
Table 1. Key Parameters for the Hofmann Rearrangement.
IV. Visualizing the Synthetic Pathways
To aid in understanding the reaction sequences, the following diagrams illustrate the two main synthetic routes.
Figure 1. Comparative workflows for the synthesis of this compound.
V. Conclusion
The multi-gram synthesis of this compound is a challenging yet achievable goal. Careful consideration of the synthetic route, meticulous control of reaction parameters, and a proactive approach to troubleshooting are paramount for success. This guide provides a foundation for navigating the common pitfalls associated with these syntheses. Remember that each reaction is unique, and some degree of empirical optimization will always be necessary to achieve the desired outcome on a larger scale.
VI. References
-
Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. The Journal of Organic Chemistry, 88(8), 5035-5040.
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Hofmann rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Organic Process Research & Development, 24(11), 2566-2573.
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2346-2363.
-
Hryschuk, O. V., et al. (2020). Multigram Synthesis and C−C/C−N Couplings of Functionalized 1,2‐Disubstituted Cyclopropyltrifluoroborates. Advanced Synthesis & Catalysis, 362(21), 4643-4651.
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]
-
Reddit. (2015, April 2). I'm having trouble getting a decent yield on the Kulinkovich reaction... [Online forum post]. Reddit. [Link]
-
Royal Society of Chemistry. (2017). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 15(48), 10194-10209.
-
Fasan, R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity. ACS Catalysis, 6(12), 8276-8281.
-
Wang, D., et al. (2021). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science, 12(32), 10851-10857.
-
Organic Syntheses. (n.d.). Org. Synth. 2019, 96, 11-23. Retrieved from [Link]
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2346-2363.
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Organic Process Research & Development, 24(11), 2566-2573.
-
Lin, B., Dai, C., & Spivey, A. C. (2022). Vinyl cyclopropane ring expansion and hydrogen borrowing cascade. Angewandte Chemie International Edition, 61(32), e202205561.
-
Aubé, J. (n.d.). Organic Methodology. Retrieved from [Link]
-
Dong, Z., et al. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 136(49), 17051-17054.
-
Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-449.
-
Aubé, J., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development, 24(10), 2216-2224.
-
Synthesis Workshop. (2021, January 16). Synthesis Workshop: The Kulinkovich Reaction (Episode 42) [Video]. YouTube. [Link]
-
Bertus, P., & Caillé, J. (2023). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
-
Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
Li, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 23(17), 6826-6831.
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006.
-
Barabe, F., et al. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv.
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006.
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Semantic Scholar.
-
Pawar, G., Brahmanandan, A., & Kapur, M. (2016). C-H functionalization of cyclopropanes: a practical approach employing a picolinamide auxiliary. Organic Letters, 18(15), 3846-3849.
-
Spivey, A. C., et al. (2020). A Vinyl Cyclopropane Ring Expansion and Iridium‐Catalyzed Hydrogen Borrowing Cascade. Angewandte Chemie International Edition, 59(29), 11939-11943.
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aubelabunc.com [aubelabunc.com]
- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 12. Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopropanation of 2-Chloropyridine Derivatives
Welcome to the technical support guide for the cyclopropanation of 2-chloropyridine derivatives. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during this specific transformation. The guidance herein is based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable cause, the underlying mechanism, and actionable solutions.
Question 1: I'm observing a new peak in my mass spectrum corresponding to +16 amu of my starting material. What is this byproduct and why is it forming?
Answer: This byproduct is likely 2-chloropyridine N-oxide.
Causality & Mechanism: The nitrogen atom in the pyridine ring is nucleophilic and susceptible to oxidation. This is a very common side reaction, especially if your reagents or solvents have been exposed to air or contain peroxide impurities. Some cyclopropanation methods, particularly those that might generate oxidative species or involve reagents handled in air, can facilitate this process. For instance, using hydrogen peroxide in acetic acid is a classic method for forming pyridine N-oxides.[1][2]
The mechanism involves the attack of the lone pair of electrons on the pyridine nitrogen onto an oxygen donor.
Actionable Solutions & Protocols:
-
Ensure an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[3]
-
Protocol: Dry all glassware in an oven (120°C) for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen). Assemble the apparatus while hot and purge with inert gas for 15-20 minutes before adding reagents.
-
-
Use Purified Reagents & Solvents:
-
Solvents like diethyl ether or THF can form peroxides upon storage. Use freshly distilled solvents or purchase anhydrous grade solvents packaged under an inert atmosphere.
-
Ensure your 2-chloropyridine starting material is pure and free from oxidative degradation products. Distillation from calcium hydride is an effective purification method.[4]
-
-
Choose Your Cyclopropanating Agent Carefully: If using a method prone to generating oxidative species, consider alternatives. The Simmons-Smith reaction (using a zinc-copper couple or diethylzinc with diiodomethane) is generally not oxidative if performed under strict inert conditions.[5][6]
Question 2: My yield of the desired cyclopropyl product is low, and I'm isolating a complex mixture of isomers with a larger molecular weight, suggesting a ring expansion. What is happening?
Answer: You are likely observing byproducts from a Buchner ring expansion reaction.
Causality & Mechanism: This side reaction is characteristic of cyclopropanations that proceed via a free carbene or a highly reactive carbenoid intermediate, particularly when using diazo compounds.[7][8] The carbene can add to the aromatic π-system of the 2-chloropyridine ring to form a bicyclic intermediate (a norcaradiene derivative). This strained intermediate then undergoes a thermally allowed, 6-electron electrocyclic ring-opening to furnish a seven-membered ring, a substituted cycloheptatriene (or in this case, a diazepine derivative).[9] This process can lead to a mixture of isomers, complicating purification.
Visualizing the Buchner Ring Expansion Mechanism:
Caption: Mechanism of the Bucher ring expansion side reaction.
Actionable Solutions & Protocols:
-
Favor Carbenoid-Mediated Reactions: Switch to a method that uses a metal carbenoid, which is generally less reactive and more selective than a free carbene. The Simmons-Smith reaction is the premier choice here.[10] The zinc carbenoid is more likely to react with an isolated double bond (if present) or a directing group rather than the aromatic ring.
-
Optimize Temperature: The electrocyclic ring-opening step is often thermally driven. Running the reaction at lower temperatures can suppress this side reaction.[11] For Simmons-Smith reactions, temperatures between 0°C and room temperature are typical.
-
Catalyst Choice (for Diazo Compounds): If you must use a diazo compound, employ a catalyst that favors cyclopropanation over aromatic addition. Rhodium(II) complexes, for instance, are well-known for catalyzing selective cyclopropanation.[7]
Question 3: The reaction is sluggish and conversion is low, with a significant amount of starting material recovered. How can I improve the conversion rate?
Answer: Low conversion can stem from poor reagent activity, suboptimal conditions, or the inherent low reactivity of the substrate.
Causality & Mechanism: The 2-chloropyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the chlorine substituent. Cyclopropanation reactions involving electrophilic carbenes or carbenoids (like the Simmons-Smith reagent) are fastest with electron-rich alkenes.[10][12] Therefore, the reaction with an electron-poor system can be slow. Furthermore, the activity of the cyclopropanating agent is paramount.
Visualizing the Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low conversion.
Actionable Solutions & Protocols:
-
Enhance Reagent Activity (Simmons-Smith):
-
The activity of the zinc-copper couple is often the culprit.[3] Ensure it is freshly prepared and activated.
-
Switch to the Furukawa Modification: Using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) often results in a more reactive and reproducible carbenoid.[6] This is highly recommended for less reactive substrates.
-
-
Optimize Reaction Conditions:
-
Temperature: While low temperatures can improve selectivity, they also slow down the reaction. Try gradually increasing the temperature (e.g., from 25°C to 40°C) and monitor the reaction closely by TLC or GC-MS for the appearance of side products.[11]
-
Reaction Time: Some reactions with unreactive substrates simply need more time. Let the reaction run for 24-48 hours, monitoring for completion.[11]
-
Solvent: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Basic solvents like THF can coordinate to the zinc species and reduce its reactivity.[13]
-
Protocol: Furukawa Modification for Cyclopropanation
-
Under an argon atmosphere, dissolve the 2-chloropyridine derivative (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethylzinc (1.5-2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise via syringe.
-
After stirring for 15 minutes at 0°C, add diiodomethane (1.5-2.0 equiv) dropwise. Caution: The reaction can be exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC/GC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Proceed with standard aqueous workup and purification.[3]
Question 4: I see evidence of cyclopropane ring-opening. Why would this happen and how can I prevent it?
Answer: The high ring strain of cyclopropanes makes them susceptible to ring-opening under certain conditions, typically acidic or involving radical pathways.
Causality & Mechanism: The cyclopropane ring has significant strain energy (~27 kcal/mol).[14] In the presence of Lewis acids (like the zinc iodide byproduct of the Simmons-Smith reaction) or Brønsted acids, the ring can open to form a more stable carbocationic intermediate, which is then trapped by a nucleophile.[13] Additionally, some reaction conditions can promote radical-mediated ring-opening.[15]
Actionable Solutions & Protocols:
-
Quench Lewis Acids: The ZnI₂ generated during a Simmons-Smith reaction is Lewis acidic. Adding a mild Lewis base like pyridine or a chelating agent during workup can sequester the zinc iodide and prevent it from catalyzing ring-opening during purification.[11][13]
-
Maintain Neutral Conditions: Ensure that your reaction and workup conditions remain neutral or slightly basic. Avoid strong acids.
-
Purification Strategy: When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., eluting with hexane/ethyl acetate containing 1% triethylamine).
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: Can I use diazomethane for this cyclopropanation? | While possible, it is not recommended for this substrate. Diazomethane is highly toxic and explosive.[14][16] More importantly, it generates a highly reactive, unselective carbene that is very likely to cause the Buchner ring expansion with the pyridine ring.[7][17] |
| Q2: My reaction seems to stall. Can I just add more reagent? | Adding more reagent can sometimes drive the reaction to completion, but it also increases the concentration of byproducts (like ZnI₂) that can promote side reactions like ring-opening. It is better to first ensure your existing reagents are active and then consider extending the reaction time before adding a large excess of fresh reagent.[11] |
| Q3: What is the best way to purify the final 2-chloro-cyclopropylpyridine product? | Flash column chromatography on silica gel is the standard method. Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing polarity (e.g., with ethyl acetate). As mentioned in Question 4, adding ~1% triethylamine to your eluent can prevent on-column degradation if you suspect acid-catalyzed ring-opening.[4] |
| Q4: Is the chlorine atom on the pyridine ring reactive under Simmons-Smith conditions? | Generally, the C-Cl bond on an aromatic ring is stable under Simmons-Smith conditions. The zinc carbenoid is not nucleophilic or basic enough to cause substitution of the chloride. The primary reactivity will be with any alkene functionalities present or, in some cases, with the aromatic ring itself as a side reaction. |
References
-
ChemTube3D. Pyridine N-Oxide-structure. Available at: [Link]
-
Master Organic Chemistry. Diazomethane (CH2N2). Available at: [Link]
-
Wikipedia. Cyclopropanation. Available at: [Link]
-
Wikipedia. Simmons–Smith reaction. Available at: [Link]
-
ResearchGate. Heteroarene N-Oxides as Oxygen Source in Organic Reactions. Available at: [Link]
-
Wikipedia. Büchner–Curtius–Schlotterbeck reaction. Available at: [Link]
-
Organic Syntheses Procedure. 10 - Organic Syntheses Procedure. Available at: [Link]
-
Wikipedia. Pyridine-N-oxide. Available at: [Link]
-
YouTube. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Available at: [Link]
-
ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]
-
ResearchGate. Mechanistic studies probing the concertedness of cyclopropane formation. Available at: [Link]
-
Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Available at: [Link]
-
National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available at: [Link]
-
SynArchive. Buchner Ring Expansion. Available at: [Link]
-
Semantic Scholar. Simmons‐Smith Cyclopropanation Reaction. Available at: [Link]
-
Master Organic Chemistry. Cyclopropanation of Alkenes. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]
-
YouTube. The Simmons-Smith Reaction & Cyclopropanation. Available at: [Link]
-
Wikipedia. Buchner ring expansion. Available at: [Link]
-
ACS Publications. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Available at: [Link]
-
ResearchGate. Tandem diazomethane generation/iron-catalyzed cyclopropanation avoids.... Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available at: [Link]
-
ResearchGate. Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. Available at: [Link]
-
Datapdf.com. The Synthesis and Spectrum of 2-Cyclopropylpyridine. Available at: [Link]
-
Chemistry LibreTexts. Diazomethane, Carbenes, and Cyclopropane Synthesis. Available at: [Link]
-
ACS Publications. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Available at: [Link]
-
Royal Society of Chemistry. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Available at: [Link]
-
Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available at: [Link]
-
Royal Society of Chemistry. Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Available at: [Link]
-
PubMed. Catalytic and asymmetric cyclopropanation of alkenes catalysed by rhenium(I) bipyridine and terpyridine tricarbonyl complexes. Available at: [Link]
-
Royal Society of Chemistry. Cyclopropanation vs. single-carbon insertion of pyrrole-2,3-diones with sulfonium ylides: synthesis of functionalized 2-azabicyclo[3.1.0]hexanes and pyridine-2,3-diones. Available at: [Link]
-
National Institutes of Health. Asymmetric Büchner reaction and arene cyclopropanation via copper-catalyzed controllable cyclization of diynes. Available at: [Link]
-
ResearchGate. A preparation of 2-chloropyridine. Available at: [Link]
-
National Institutes of Health. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Available at: [Link]
-
PubMed. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. Available at: [Link]
- Google Patents. Process for the preparation of 2-chloropyridine.
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]
- 9. Buchner ring expansion - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. repositorio.uam.es [repositorio.uam.es]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. synarchive.com [synarchive.com]
Technical Support Center: Purification of 1-(6-Chloropyridin-2-yl)cyclopropanamine and Analogs
Welcome to the Technical Support Center for the purification of 1-(6-chloropyridin-2-yl)cyclopropanamine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of compounds.
Introduction
This compound and its analogs are key building blocks in medicinal chemistry, often synthesized en route to complex pharmaceutical targets. Their purification, however, can be challenging due to the presence of structurally similar impurities and the inherent reactivity of the amine and pyridine moieties. This guide offers a structured approach to troubleshooting common purification issues, grounded in the principles of organic chemistry and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Poor Separation of the Target Compound from Starting Materials or Byproducts During Column Chromatography.
Question: I am performing flash chromatography on my crude this compound, but I'm observing significant co-elution with what I suspect are unreacted starting materials or reaction byproducts. How can I improve the separation?
Answer: This is a common issue stemming from the similar polarities of the target compound and certain impurities. The primary amine on the cyclopropyl group and the nitrogen on the pyridine ring can lead to peak tailing on silica gel due to interactions with acidic silanol groups. Here’s a systematic approach to improving your chromatographic separation:
Causality and Strategy:
The basic nature of your compound is the primary cause of poor peak shape and resolution on standard silica gel. To counteract this, you can either modify the mobile phase to suppress the amine's interaction with the stationary phase or switch to a different stationary phase altogether.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (typically 0.1-1%). This will compete with your amine for binding to the acidic sites on the silica gel, resulting in sharper peaks and improved separation.[1]
-
Solvent System Optimization: Systematically screen different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes. If separation is still poor, consider more polar solvents like dichloromethane/methanol.
-
-
Stationary Phase Selection:
-
Use of Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of TEA in your mobile phase before packing the column.
-
Alternative Stationary Phases: Consider using basic alumina as your stationary phase, which is less acidic than silica and can improve the chromatography of basic compounds. Reversed-phase chromatography (C18 silica) can also be an effective alternative, particularly for more polar analogs.
-
-
Sample Loading Technique:
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel or Celite® and load it onto the column as a dry powder. This often leads to better resolution compared to wet loading in a solvent.
-
Data Presentation: Recommended Starting Conditions for Flash Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Typical Gradient |
| Silica Gel | Hexanes/Ethyl Acetate | 0.5% Triethylamine | 0% to 50% Ethyl Acetate |
| Silica Gel | Dichloromethane/Methanol | 1% Ammonium Hydroxide | 0% to 10% Methanol |
| Basic Alumina | Hexanes/Ethyl Acetate | None | 0% to 70% Ethyl Acetate |
| C18 Silica | Water/Acetonitrile | 0.1% Trifluoroacetic Acid | 5% to 95% Acetonitrile |
Issue 2: Low Recovery of the Product After Acid-Base Extraction.
Question: I'm using an acid-base extraction to purify my this compound, but my final yield is significantly lower than expected. What could be causing this loss of material?
Answer: Low recovery during acid-base extraction of amines can be attributed to several factors, including incomplete extraction, emulsion formation, or degradation of the product under the pH conditions used.[2]
Causality and Strategy:
The principle of acid-base extraction relies on the differential solubility of the neutral amine in an organic solvent and its protonated salt form in an aqueous acidic solution.[2] Inefficiencies at any stage of this process will lead to product loss.
Step-by-Step Troubleshooting Protocol:
-
Ensure Complete Protonation:
-
pH Monitoring: When extracting the amine into the aqueous phase with acid (e.g., 1 M HCl), ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Use pH paper to check.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume to ensure complete transfer of the amine salt into the aqueous phase.
-
-
Preventing Emulsions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel to mix the layers.
-
Brine Wash: If an emulsion forms, adding a saturated aqueous solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.[3]
-
-
Efficient Back-Extraction:
-
Complete Deprotonation: When liberating the free amine from the aqueous acidic layer, ensure the pH is sufficiently basic (pH 12-14) by adding a strong base like NaOH. Again, verify with pH paper.
-
Choice of Organic Solvent: Use an appropriate organic solvent for the back-extraction of the free amine. Dichloromethane or ethyl acetate are common choices. Perform multiple back-extractions to maximize recovery.
-
-
Product Stability Considerations:
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying basic amines via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile largely depends on the synthetic route. If a Kulinkovich-Szymoniak type reaction is used (reacting a substituted pyridine nitrile with a Grignard reagent and a titanium alkoxide), potential impurities include:
-
Ketones: Formed from the reaction of the titanacyclopropane intermediate with the nitrile.[6]
-
Tertiary Carbinamines: Resulting from the addition of more than two equivalents of the Grignard reagent.[6]
-
Unreacted Starting Materials: Such as the pyridine nitrile.
If the synthesis involves the formation of a 2-chloropyridine derivative, impurities from this step could include other chlorinated pyridines (e.g., 2,6-dichloropyridine) or hydroxylated pyridines if a Sandmeyer-type reaction is performed under aqueous conditions.[7][8]
Q2: My purified compound is an oil, but the literature reports it as a solid. How can I induce crystallization?
If your purified compound is an oil but is expected to be a solid, it may be due to residual solvent or minor impurities preventing crystallization.
-
High Vacuum Drying: Ensure all solvent is removed by drying the oil under high vacuum, possibly with gentle heating.
-
Solvent for Recrystallization: Finding a suitable solvent system is key. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common choices for pyridine derivatives include ethanol, or a two-solvent system like hexanes/ethyl acetate or hexanes/acetone.[9]
-
Two-Solvent Recrystallization Protocol:
-
Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or dichloromethane) at room temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes) dropwise with stirring until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.[10]
-
-
Seeding: If you have a small crystal of the pure compound, adding it to the saturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Q3: Can I use reversed-phase HPLC for the final purification of my compound?
Yes, reversed-phase HPLC is an excellent technique for the final purification of polar compounds like this compound, especially for obtaining high-purity material for biological testing.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile or methanol in water.
-
Acidic Modifier: An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is usually added to both the aqueous and organic phases. This protonates the amine and the pyridine nitrogen, leading to sharp, symmetrical peaks.
-
Post-Purification Workup: After collecting the fractions containing your product, the acidic modifier will need to be removed. If TFA was used, it can often be removed by repeated co-evaporation with a solvent like methanol or by a subsequent acid-base workup if the compound is stable.
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight of your compound (from the mass spectrum).
-
High-Performance Liquid Chromatography (HPLC): Using a standardized method, you can quantify the purity of your compound (e.g., >95% by peak area).
References
- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product.
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Retrieved from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Retrieved from [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Retrieved from [Link]
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. Retrieved from [Link]
-
Base Stability of Aminocyclopropeniums. DTIC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2015). Is chlorpropamide stable in acidic aqueous solution?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]
-
How cocrystals of weakly basic drugs and acidic coformers might modulate solubility and stability. ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2024). 2-Aminopyridines Made from Bench-Stable Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Sources
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 8. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimization of Buchwald-Hartwig Amination with 1-(6-Chloropyridin-2-yl)cyclopropanamine
Welcome to the technical support guide for the Buchwald-Hartwig amination, focusing on the specific and often challenging coupling of aryl/heteroaryl partners with 1-(6-chloropyridin-2-yl)cyclopropanamine. This document is designed for researchers, scientists, and drug development professionals who are looking to optimize this transformation, troubleshoot common issues, and understand the key parameters that govern success.
The coupling of an electron-deficient 2-chloropyridine with a sterically demanding primary cyclopropylamine presents a unique set of challenges. This guide provides field-proven insights and systematic approaches to navigate these complexities, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup and execution of this specific Buchwald-Hartwig reaction.
Q1: What are the recommended starting conditions for coupling an aryl halide with this compound?
A robust starting point involves using a modern palladium pre-catalyst and a specialized biarylphosphine ligand. Given the sterically hindered nature of the cyclopropylamine and the relative inertness of the C-Cl bond, a catalyst system known for high activity is required.
-
Palladium Source: A G3 or G4 palladacycle pre-catalyst (e.g., XPhos Pd G3) is recommended. These pre-catalysts are air-stable and efficiently generate the active Pd(0) species under basic conditions, leading to more reproducible results than using sources like Pd₂(dba)₃ or Pd(OAc)₂.[1]
-
Ligand: A bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos or RuPhos is an excellent choice. These ligands facilitate both the oxidative addition of the aryl chloride and the subsequent reductive elimination.[2][3]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong base that often provides the highest reaction rates.[4] However, if your substrate has base-sensitive functional groups, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ should be considered.[1][4]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are essential. Toluene or 1,4-dioxane are standard choices. Ethereal solvents like THF or CPME can also be effective.[1]
-
Temperature: A typical starting temperature is between 80-110 °C.[1]
Q2: My reaction is not working with an aryl chloride. Should I switch to the corresponding bromide or iodide?
While the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, this does not always translate to the best overall reaction performance in Buchwald-Hartwig aminations.[1] Aryl iodides can sometimes form inhibitory off-cycle palladium-iodide complexes.[1][4] Aryl chlorides are often preferred in industrial settings due to lower cost and wider availability. The key to success with aryl chlorides lies in selecting a sufficiently active catalyst system, typically involving bulky, electron-rich phosphine ligands.[2] Before switching halides, a thorough screening of ligands, bases, and solvents is highly recommended.
Q3: Can the pyridine nitrogen in my substrate interfere with the palladium catalyst?
Yes, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. This is a known challenge when working with nitrogen-containing heteroaryl halides.[1] The use of bulky biarylphosphine ligands is advantageous here, as their steric profile can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active in the desired cycle.
Q4: How do I properly set up the reaction to exclude air and moisture?
The Pd(0) catalytic species is highly sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical for success and reproducibility.
-
Glassware: Oven-dry all glassware and cool it under a stream of inert gas (argon or nitrogen) or in a desiccator.
-
Reagents: Use anhydrous solvents and ensure solid reagents are dry. Liquid reagents should be handled via syringe under an inert atmosphere.
-
Assembly: Assemble the reaction flask under a positive pressure of inert gas. Use septa and needles for reagent addition.
-
Degassing: Subject the reaction mixture (solvent and solid reagents) to several cycles of vacuum/inert gas backfill (for solids) or sparging with inert gas for 15-30 minutes (for solvents) before adding the catalyst and any liquid reagents.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the optimization of the amination with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive Catalyst: The active Pd(0) species was not generated or has decomposed. This is common when using Pd(OAc)₂ without an effective reductant or if the system is exposed to air. 2. Poor Ligand Choice: The ligand is not suitable for activating the aryl chloride or facilitating the C-N coupling. 3. Incorrect Base: The base may be too weak to deprotonate the amine-Pd complex, or it may be insoluble in the reaction medium.[1][5] 4. Low Solubility: One of the starting materials or the base is not soluble in the chosen solvent at the reaction temperature.[1] | 1. Switch to a Pre-catalyst: Use an air-stable palladacycle pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3) to ensure reliable generation of the active catalyst.[1][6] 2. Screen Ligands: Test a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). BrettPhos is specifically designed for primary amines.[4] 3. Screen Bases: If using a weak base like K₃PO₄, try a stronger one like NaOtBu or LHMDS. If using an insoluble inorganic base, ensure vigorous stirring or consider grinding the base to increase surface area.[1] 4. Change Solvent: Try a different solvent or a solvent mixture to improve solubility. Toluene, dioxane, and CPME are good alternatives. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination: This is a common side reaction with some amines, leading to a hydrodehalogenated arene and an imine. (Note: This is not possible with the cyclopropylamine substrate as it lacks β-hydrogens). 2. Reductive Dehalogenation: A competing pathway where the aryl chloride is reduced to the corresponding arene. This can be promoted by moisture or an inappropriate choice of ligand/base.[2] | 1. Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents. 2. Modify Ligand/Base: The choice of ligand can influence the rate of reductive elimination versus side reactions. Sometimes, a slightly less electron-rich ligand or a different base can suppress hydrodehalogenation. 3. Lower Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High Temperature: The catalyst system may not be stable at the reaction temperature, leading to precipitation of Pd black. 2. Ligand Degradation: The phosphine ligand may be oxidizing or degrading, leaving the palladium center unprotected. 3. Insufficient Ligand: The ligand-to-palladium ratio may be too low, leading to unprotected palladium species that agglomerate. | 1. Lower Reaction Temperature: Screen lower temperatures (e.g., 60-80 °C) for longer reaction times. 2. Increase Ligand Loading: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd for Pd₂(dba)₃, or from 1.1:1 to 1.5:1 for pre-catalysts). 3. Use a More Robust Ligand: Some biarylphosphine ligands offer greater thermal stability than others. |
| Inconsistent Results / Poor Reproducibility | 1. Atmosphere Control: Inconsistent exclusion of air or moisture. 2. Reagent Quality: Variable purity of starting materials, catalyst, ligand, or solvent. 3. Physical Properties of Base: For solid inorganic bases, particle size and surface area can vary between batches, affecting reaction kinetics.[1] 4. Stirring Rate: In heterogeneous mixtures (especially with insoluble bases), the stirring rate can significantly impact reaction performance.[1] | 1. Standardize Inerting Protocol: Use a glovebox for reaction setup or employ consistent Schlenk line techniques. 2. Verify Reagent Purity: Use freshly purchased, high-purity reagents. Purify solvents if necessary. 3. Standardize Base: Use a base from the same supplier/lot number for a series of experiments. Consider grinding the base before use to ensure consistent particle size.[1] 4. Control Stirring: Use a tachometer to ensure a consistent and vigorous stirring rate for all experiments. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Base Screening
This protocol outlines a parallel screening experiment to identify the optimal catalyst, ligand, and base for the coupling of an aryl chloride with this compound.
-
Preparation: In a nitrogen-filled glovebox, arrange an array of reaction vials equipped with stir bars.
-
Dispensing Solids: To each designated vial, add the aryl chloride (1.0 equiv), the selected base (1.4 equiv, e.g., NaOtBu, K₃PO₄), the selected ligand (e.g., 0.02 equiv for monodentate ligands), and the palladium source (e.g., 0.01 equiv of Pd₂(dba)₃ or a pre-catalyst).
-
Dispensing Liquids: Add this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, to achieve a 0.2 M concentration with respect to the aryl chloride).
-
Reaction: Seal the vials tightly, remove the array from the glovebox, and place it on a pre-heated reaction block (e.g., at 100 °C) with vigorous stirring.
-
Monitoring: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS or GC-MS to determine conversion and identify major side products.
-
Work-up (for successful reactions): Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 2: Reaction Monitoring by HPLC
Real-time monitoring provides valuable kinetic data for optimization.
-
Setup: Perform the reaction in a flask equipped with a septum and a stir bar, under a positive pressure of nitrogen.
-
Sampling: At designated time points (e.g., t = 0, 1, 2, 4, 8, 16 h), withdraw a small aliquot (~20 µL) of the reaction mixture using a syringe.
-
Quenching & Dilution: Immediately quench the aliquot in a pre-weighed vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Analysis: Vortex the diluted sample, filter through a syringe filter (0.22 µm), and inject it into an HPLC or LC-MS system.[7][8]
-
Data Processing: Quantify the starting materials and product against the internal standard to generate a reaction profile over time. This helps determine the reaction rate and endpoint.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. Available at: [Link]
-
Vechorkin, O., & Hu, X. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11077–11086. Available at: [Link]
-
Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available at: [Link]
-
Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10(23), 14317–14325. Available at: [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Overcoming Low Yields in the Synthesis of Chloropyridinyl Cyclopropanamines
Welcome to the technical support center for the synthesis of chloropyridinyl cyclopropanamines. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of these valuable scaffolds. The unique combination of a strained cyclopropane ring and an electron-deficient chloropyridine moiety presents specific synthetic hurdles.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is low, and TLC/LC-MS analysis shows a complex mixture of byproducts. What are the most likely causes?
A1: A low yield accompanied by a complex product mixture points to several potential issues, often related to the inherent reactivity of the starting materials and intermediates.
-
Cause 1: Premature Ring Opening. The high strain energy of the cyclopropane ring (~27 kcal/mol) makes it susceptible to cleavage under harsh conditions, particularly acidic workups or in the presence of certain transition metals.[3] The presence of both an electron-donating amine and an electron-withdrawing pyridyl group can polarize the ring, making it more labile.
-
Solution: Ensure your workup conditions are neutral or slightly basic. Avoid strong acids. If using transition metal catalysis for downstream functionalization, screen for milder catalysts and conditions that are known to preserve the cyclopropane motif.[4]
-
-
Cause 2: Unwanted Reactions on the Pyridine Ring. The 2-chloropyridine system is electron-deficient, making it prone to nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions.[5] Reagents intended for other transformations (e.g., Grignard reagents, amines) can potentially displace the chloride or react at other positions on the ring.
-
Solution: Keep reaction temperatures as low as possible to minimize SNAr side reactions. Protect the pyridine nitrogen if it interferes with the desired reaction pathway. When using organometallic reagents, consider using less nucleophilic variants or adding them slowly at low temperatures.
-
-
Cause 3: Impure Starting Materials. The quality of the starting chloropyridine derivative (e.g., 2-chloro-4-vinylpyridine or a corresponding ester) is critical. Impurities can interfere with catalyst activity and generate additional byproducts.
-
Solution: Purify all starting materials immediately before use. Verify purity by ¹H NMR and/or GC-MS. Commercial 2-chloropyridines can sometimes contain isomeric impurities or degradation products that should be removed.[6]
-
Q2: I am using a Kulinkovich-type reaction to synthesize the cyclopropanol precursor from a chloropyridine ester, but the yield is consistently poor. How can this step be optimized?
A2: The Kulinkovich reaction, which generates a titanacyclopropane intermediate to react with an ester, is a powerful tool but requires careful optimization.[7][8][9] Low yields are often traced back to the catalyst, Grignard reagent, or reaction conditions.
-
Cause 1: Inefficient Titanacyclopropane Formation. The standard catalyst, titanium(IV) isopropoxide, can participate in side reactions that consume the active titanium species.[7]
-
Solution: An improved process often involves substituting titanium(IV) isopropoxide with titanium(IV) methoxide . The use of Ti(OMe)₄ has been shown to significantly reduce side product formation and improve yields in the synthesis of substituted cyclopropanols.[10]
-
-
Cause 2: Grignard Reagent Stoichiometry and Type. The reaction requires at least two equivalents of a Grignard reagent with β-hydrogens (like EtMgBr or PrMgX) to generate the titanacyclopropane.[9] Using an incorrect ratio or a Grignard reagent without β-hydrogens will halt the catalytic cycle.
-
Solution: Use 2.0–2.2 equivalents of high-quality EtMgBr or PrMgBr. Ensure the Grignard reagent is freshly titrated. The use of cyclopentyl- or cyclohexylmagnesium bromide can also be effective, as the subsequent elimination of cyclopentene or cyclohexene is highly favorable.[11]
-
-
Cause 3: Reaction Temperature. The formation and reaction of the titanacyclopropane are temperature-sensitive. Running the reaction too warm can lead to decomposition and side reactions.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature, during the formation and reaction of the titanium complex. Monitor the reaction by TLC to determine the optimal reaction time and temperature profile.
-
Q3: The reaction is producing the incorrect diastereomer of the cyclopropanamine. How can I improve stereoselectivity?
A3: Controlling the cis/trans stereochemistry of 2-substituted cyclopropanamines is a common challenge. The final stereochemical outcome is often determined during the cyclopropanation step or can be compromised by post-synthetic isomerization.
-
Cause 1: Lack of Stereochemical Control in Cyclopropanation. Many cyclopropanation methods have inherent stereochemical preferences that may not align with the desired product.
-
Solution: Select a synthesis method known for high diastereoselectivity. For instance, the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes via a zinc homoenolate intermediate has been reported to provide high trans selectivity.[12][13] The stereochemical outcome of metal-catalyzed cyclopropanations using diazo compounds can often be tuned by the choice of catalyst and ligand.[1]
-
-
Cause 2: Product Isomerization. The presence of Lewis acids (e.g., zinc halides from the reaction) and elevated temperatures can cause the cis/trans isomerization of the final cyclopropylamine product, eroding the initial diastereomeric ratio.[13]
-
Solution: If isomerization is suspected, minimize heat and exposure to acidic or Lewis-acidic conditions during workup and purification. It has been shown that the addition of a polar aprotic cosolvent like DMF or MeCN can suppress this isomerization process in certain zinc-mediated reactions.[13]
-
Q4: I am losing a significant amount of product during silica gel chromatography. What is the best way to purify my final product?
A4: The basicity of both the cyclopropylamine and the pyridine nitrogen can cause strong, irreversible binding to the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and low recovery.
-
Solution 1: Use Basic Alumina. For highly basic compounds, chromatography on basic or neutral alumina is often superior to silica gel, as it minimizes acidic interactions.
-
Solution 2: Deactivate the Silica Gel. If silica must be used, it can be "deactivated" or "passivated." Prepare a slurry of silica gel in your desired eluent containing 1-2% of a volatile amine base, such as triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites on the silica surface, allowing for much cleaner elution of the amine product.
-
Solution 3: Salt Formation and Extraction. Convert the amine product to its hydrochloride or another suitable salt by treating the organic solution with HCl in ether or a similar solvent. The salt will often precipitate and can be collected by filtration. Alternatively, the salt can be extracted into an aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the free amine can be regenerated by basifying the aqueous layer and re-extracting into an organic solvent.[14]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to 2-(chloropyridinyl)cyclopropanamines?
There are several strategic approaches, each with distinct advantages and disadvantages:
-
Route A (Linear Synthesis): Kulinkovich/Amination. This involves first creating a chloropyridine-substituted carboxylic ester. This ester is then converted to the corresponding 1-hydroxycyclopropane via the Kulinkovich reaction.[8][9] The hydroxyl group is then converted to an amine, often through a two-step process (e.g., activation to a tosylate followed by substitution with azide and reduction, or a Mitsunobu reaction). This route is reliable but can be lengthy.
-
Route B (Convergent Synthesis): Cyclopropanation of a Vinyl Pyridine. This strategy involves first synthesizing 2-chloro-4-vinylpyridine. This olefin is then subjected to a cyclopropanation reaction. For example, using diazo compounds with a suitable metal catalyst can form the cyclopropane ring.[15] The amine functionality must be introduced as part of the carbene precursor (e.g., from a diazoacetamide derivative) or installed afterward. This can be more step-economical but developing a stereoselective cyclopropanation can be challenging.
-
Route C (From α-Halo Carbonyls): This modern approach uses an α-chlorocarbonyl compound bearing the chloropyridinyl moiety. Reaction with a reagent like bis(iodozincio)methane generates a zinc homoenolate, which is then trapped in situ with an amine to form the cyclopropylamine directly.[13] This method can offer excellent diastereoselectivity for the trans product.
FAQ 2: How does the 2-chloro substituent on the pyridine ring influence the synthesis?
The 2-chloro substituent has a profound electronic impact. As an electron-withdrawing group, it, along with the ring nitrogen, deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, especially at the 4- and 6-positions.[5] This has two key implications:
-
Reactivity: It can make the starting material less reactive in certain desired transformations.
-
Side Reactions: It provides a reactive site for nucleophiles present in the reaction mixture, potentially leading to undesired byproduct formation through displacement of the chloride.[6] Careful control of nucleophile stoichiometry and temperature is essential.
FAQ 3: What are the most critical parameters to ensure reproducibility and high yield?
-
Strict Anhydrous Conditions: Many key reagents, especially Grignard reagents and titanium catalysts, are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously dried before use.
-
Temperature Control: The formation of reactive intermediates like titanacyclopropanes is often highly exothermic and temperature-sensitive.[7] Maintaining the recommended temperature profile is crucial for preventing decomposition and side reactions.
-
Inert Atmosphere: Reactions involving organometallics should always be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and quenching by atmospheric moisture.
-
Quality of Reagents: Use freshly opened solvents and high-purity starting materials. Titrate organometallic reagents (like Grignards) before use to confirm their concentration.
Section 3: Data & Visualization
Table 1: Effect of Titanium Catalyst on Kulinkovich Reaction Yield
This table summarizes the impact of the titanium alkoxide catalyst on the yield of cyclopropanol synthesis, demonstrating the benefits of catalyst optimization.
| Catalyst Precursor | Grignard Reagent | Substrate | Yield of Cyclopropanol | Reference |
| Ti(O-iPr)₄ | EtMgBr | Methyl Laurate | ~75-85% | [9] |
| Ti(OMe)₄ | EtMgBr | Methyl Acetate | >90% (minimal side products) | |
| Ti(O-iPr)₄ | EtMgBr | Methyl Acetate | Lower yield, significant side products |
Data compiled from literature reports to illustrate the general trend. Actual yields may vary based on specific substrate and conditions.
Diagrams
This diagram provides a logical path for diagnosing the cause of low product yields.
Caption: A decision-making workflow for troubleshooting low yields.
This diagram illustrates the key intermediates in the formation of a cyclopropanol from an ester.
Caption: Key intermediates in the Ti-catalyzed Kulinkovich reaction.
Section 4: Optimized Experimental Protocol
This protocol describes a two-step synthesis of trans-2-(2-chloropyridin-4-yl)cyclopropan-1-amine, focusing on methods known to improve yield and selectivity.
Step 1: Synthesis of 1-(2-chloropyridin-4-yl)cyclopropan-1-ol via Modified Kulinkovich Reaction
-
Setup: Under an argon atmosphere, add titanium(IV) methoxide (Ti(OMe)₄, 1.0 eq) to anhydrous THF (volume to make 0.2 M solution) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the solution to 0 °C.
-
Grignard Addition: Add ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A color change and gas evolution (ethane) will be observed.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for 1 hour. The mixture should become dark brown/black, indicating the formation of the titanacyclopropane.
-
Substrate Addition: Dissolve methyl 2-chloropyridine-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting ester by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes, then add an equal volume of ethyl acetate.
-
Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (basic alumina, gradient elution from 10% to 50% EtOAc in hexanes) to afford the desired cyclopropanol.
Step 2: Conversion of Cyclopropanol to trans-Cyclopropanamine via Mitsunobu Reaction and Deprotection
-
Setup: Under an argon atmosphere, dissolve the 1-(2-chloropyridin-4-yl)cyclopropan-1-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and phthalimide (1.5 eq) in anhydrous THF in a flame-dried flask. Cool the solution to 0 °C.
-
Mitsunobu Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution at 0 °C. A color change and formation of a precipitate are typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the consumption of the starting alcohol by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide, and filter. Concentrate the filtrate.
-
Purification of Phthalimide Adduct: Purify the crude product by flash column chromatography (silica gel, gradient elution) to isolate the N-cyclopropylphthalimide intermediate.
-
Deprotection: Dissolve the purified phthalimide adduct in ethanol. Add hydrazine monohydrate (4-5 eq) and heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Isolation: Cool the reaction to room temperature and filter off the precipitate. Concentrate the filtrate. Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude trans-2-(2-chloropyridin-4-yl)cyclopropan-1-amine. Further purification can be achieved by chromatography on triethylamine-treated silica gel if necessary.
References
- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles.PMC - NIH.
- Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds.Organic & Biomolecular Chemistry (RSC Publishing).
- Kulinkovich Reaction.Organic Chemistry Portal.
- A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines.ResearchGate.
- Process for the manufacture of cyclopropylamine.Google Patents.
- Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes.ResearchGate.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.Longdom Publishing.
- An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction.PubMed.
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.Semantic Scholar.
- Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical.PMC - PubMed Central.
- A photochemical strategy towards Michael addition reactions of cyclopropenes.ChemRxiv.
- The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis.Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of cyclopropanes.Organic Chemistry Portal.
- Cyclopropanation.Wikipedia.
- Kulinkovich reaction.Wikipedia.
- 4-Amino-2-chloropyridine: Application, Synthesis.ChemicalBook.
- Action of sulfuric acid on certain derivatives of cyclopropane.ResearchGate.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.PMC - NIH.
- Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.ResearchGate.
- Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes.NIH.
- Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins.Organic Syntheses.
- Method for synthesis preparation of 2-chloro-4-aminopyridine.Google Patents.
- A mild, catalyst-free synthesis of 2-aminopyridines.PMC - NIH.
- Palladium‐Catalyzed Ring‐Opening Addition of Activated Vinyl Cyclopropanes with N‐Tosylhydrazones.ResearchGate.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.PMC - NIH.
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.MDPI.
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.Google Patents.
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.Googleapis.com.
Sources
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ftp.orgsyn.org [ftp.orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 15. Cyclopropanation - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Hydrodehalogenation of Chloropyridine Substrates
Welcome to the technical support center for chloropyridine hydrodehalogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Hydrodehalogenation is a powerful tool for removing chlorine atoms from pyridine rings, but it is often plagued by challenging side reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: My hydrodehalogenation reaction has stalled with significant starting material remaining. What are the primary causes?
A1: An incomplete or stalled reaction is one of the most common issues. The root cause is almost always related to the catalyst's activity or the reaction environment.
-
Catalyst Deactivation: This is the most frequent culprit. Palladium catalysts can be deactivated by several mechanisms.[1] The pyridine nitrogen itself can coordinate strongly to the palladium surface, blocking active sites.[2] More critically, the reaction generates hydrogen chloride (HCl) as a byproduct. This acid can poison the catalyst and inhibit its activity.[1] The physical appearance of the catalyst changing from a fine powder to clumped black aggregates is a strong indicator of deactivation.[3]
-
Insufficient Hydrogen Source: Whether you are using hydrogen gas (H₂) or a transfer hydrogenation reagent, an inadequate supply will halt the reaction. For H₂ gas, ensure your balloon or pressure setup does not have leaks. For transfer hydrogenation (e.g., using ammonium formate or formic acid), the donor may have decomposed or been consumed in a side reaction.[4][5]
-
Poor Mass Transfer: Hydrogenation is often a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor contact between these phases, severely limiting the reaction rate.[5]
-
Impure Starting Materials: Trace impurities, particularly sulfur-containing compounds from upstream processes, are potent poisons for palladium and platinum catalysts.[2]
Q2: I am observing significant over-reduction of my desired pyridine product to piperidine. How can I improve selectivity for C-Cl bond cleavage?
A2: Achieving chemoselectivity between C-Cl bond cleavage and pyridine ring saturation is a central challenge. Ring hydrogenation is a competing pathway that can be managed by carefully tuning your reaction parameters.
-
Catalyst Choice is Critical: Palladium on carbon (Pd/C) is generally the preferred catalyst for selective hydrodehalogenation due to its lower propensity for ring reduction compared to more aggressive catalysts.[4][6] Platinum (Pt/C, PtO₂) and especially Rhodium (Rh/C, Rh₂O₃) are highly active for aromatic ring hydrogenation and should be avoided if piperidine formation is a problem.[5][7]
-
Reaction Conditions:
-
Temperature & Pressure: High temperatures and high hydrogen pressures strongly favor ring saturation.[4] Operate at the lowest effective temperature (often room temperature to 40°C) and use a balloon of hydrogen or low H₂ pressure (1-4 atm) instead of a high-pressure autoclave.
-
Reaction Time: Prolonged reaction times after the chloropyridine has been consumed will inevitably lead to the slow reduction of the pyridine product. Monitor the reaction closely by TLC, GC-MS, or LC-MS and stop it as soon as the starting material is gone.[8]
-
-
Use of Additives (Catalyst Poisons/Modifiers): In some cases, intentionally "poisoning" the catalyst with a small amount of a deactivating agent can suppress its activity towards ring reduction while still allowing for the desired C-Cl cleavage. Acidic conditions, for example, can protonate the pyridine nitrogen, making the ring more electron-deficient and less susceptible to reduction.[9] However, this must be balanced against the risk of poisoning the catalyst with strong acids.[10]
Q3: My Pd/C catalyst turns into black clumps and loses activity. What is happening and how can I prevent it?
A3: This phenomenon, known as sintering or aggregation, signals catalyst deactivation. The fine, high-surface-area palladium nanoparticles on the carbon support have fused into larger, less active particles.[11]
-
Primary Cause - Acid Generation: The HCl generated during the reaction is a major contributor. It can alter the catalyst surface and promote the aggregation of palladium particles.
-
Prevention - The Role of a Base: The most effective preventative measure is to add a stoichiometric or slight excess of a base to the reaction mixture. This base acts as an acid scavenger, neutralizing the HCl as it forms.
-
Common Choices: Triethylamine (TEA) or potassium carbonate (K₂CO₃) are frequently used.[4] TEA is a homogeneous base, while K₂CO₃ is heterogeneous. The choice may depend on your solvent and workup procedure. The addition of a base like triethylamine can increase the rate of hydrodechlorination by over 70-fold.[4]
-
-
Prevention - Solvent Choice: The solvent can influence catalyst stability. Protic solvents like ethanol can sometimes help stabilize the catalyst, and in some cases, can also serve as the hydride source.[6]
-
Handling: Always handle hydrogenation catalysts carefully, preferably under an inert atmosphere, to prevent premature oxidation or deactivation.[5]
Q4: Can I use transfer hydrogenation instead of high-pressure hydrogen gas? What are the advantages?
A4: Yes, transfer hydrogenation is an excellent and often safer alternative to using flammable hydrogen gas.[5] It avoids the need for specialized high-pressure equipment.
-
Common Hydrogen Donors:
-
Ammonium Formate (HCOONH₄): A very common and effective choice, often used with Pd/C in alcoholic solvents like methanol or ethanol.[4]
-
Formic Acid (HCOOH) / Triethylamine (TEA): This azeotropic mixture is a powerful hydrogen source.[12]
-
Alcohols (e.g., Ethanol, Isopropanol): Can serve as hydrogen donors, though sometimes require higher temperatures.[6]
-
-
Advantages:
-
Safety: Eliminates the risks associated with handling pressurized hydrogen gas.
-
Simplicity: Requires only standard laboratory glassware.
-
Selectivity: In some cases, transfer hydrogenation can offer better selectivity, potentially reducing the risk of over-reduction compared to high-pressure H₂.
-
-
Considerations: The decomposition products of the hydrogen donor (e.g., CO₂ from formate) can build up pressure in a sealed vessel. Ensure adequate venting.
In-Depth Troubleshooting Guide
Issue: Low Yield and/or Catalyst Deactivation
This guide provides a systematic approach to diagnosing and solving the most common failure mode in chloropyridine hydrodehalogenation.
Caption: Troubleshooting flowchart for hydrodehalogenation reactions.
Key Reaction Pathways & Side Reactions
Understanding the competing reactions is crucial for optimization. The desired pathway is the selective cleavage of the C-Cl bond, but over-reduction and catalyst poisoning are major off-cycle reactions.
Caption: Competing pathways in chloropyridine hydrodehalogenation.
Data Summary: Catalyst & Condition Selection
The choice of catalyst and conditions directly dictates the outcome of the reaction. This table summarizes general trends.
| Catalyst | Typical Conditions | Primary Outcome | Common Side Reactions |
| 10% Pd/C | H₂ (1 atm), RT-50°C, Base (TEA/K₂CO₃) | Hydrodechlorination | Ring reduction at high T/P |
| PtO₂ / Pt/C | H₂ (1-5 atm), RT-80°C | Ring Hydrogenation | Hydrodechlorination occurs |
| Rh/C / Rh₂O₃ | H₂ (1-5 bar), 25-60°C | Highly Active Ring Hydrogenation | Difficult to stop at dehalogenation |
| Pd/C + Transfer | HCOONH₄ or HCOOH/TEA, 40-80°C | Hydrodechlorination | Generally good selectivity |
Note: This table represents typical trends. Optimal conditions are substrate-dependent.[4][5][7]
Experimental Protocol: Selective Hydrodehalogenation of 2-Chloropyridine
This protocol provides a reliable starting point for the selective removal of chlorine using transfer hydrogenation.
Materials:
-
2-Chloropyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Ammonium Formate (HCOONH₄, 3-5 eq)
-
Methanol (Solvent)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C catalyst.
-
Inerting: Seal the flask and purge with an inert gas (N₂ or Argon) for 5-10 minutes. Caution: Keep the catalyst under an inert atmosphere as much as possible.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add methanol, followed by the 2-chloropyridine substrate.
-
Hydrogen Donor: Add the ammonium formate in one portion. The reaction is often exothermic.
-
Reaction: Fit the flask with a condenser and heat the mixture to a gentle reflux (typically 40-65°C, depending on the substrate's reactivity).
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete within 1-4 hours. Do not let the reaction run for an excessively long time to avoid potential side reactions.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Keep the filter cake wet with solvent at all times, as dry palladium on carbon can be pyrophoric and ignite in air.[5]
-
Wash the filter cake thoroughly with methanol.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by distillation or column chromatography to yield the desired pyridine product.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
- ResearchGate. (n.d.). Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
- Thieme. (n.d.). Catalytic Hydrodehalogenation Reactions.
- Benchchem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- StackExchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings.
- Reddit. (2024). Hydrogenation Reduction.
- MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
- NIH. (n.d.). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant.
- RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
- RSC Publishing. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine.
- ResearchGate. (n.d.). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 12. researchgate.net [researchgate.net]
scale-up considerations for the synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanamine
Technical Support Center: Synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this key intermediate.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through two primary routes:
-
Kulinkovich-Szymoniak Reaction: This approach involves the titanium-mediated cyclopropanation of a nitrile (2-chloro-6-cyanopyridine) with a Grignard reagent.[1]
-
Buchwald-Hartwig Amination: This method utilizes a palladium-catalyzed cross-coupling of an amine (cyclopropanamine) with an aryl halide (2,6-dichloropyridine).[2]
This guide will focus on the scale-up considerations and troubleshooting for both synthetic pathways.
II. Troubleshooting Guide: Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of cyclopropylamines from nitriles.[1][3] However, challenges can arise, particularly during scale-up.
Question: My reaction yield is consistently low, and I observe significant formation of byproducts. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Kulinkovich reaction are often traced back to a few critical factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Grignard Reagent: The quality and accurate titration of the Grignard reagent (typically ethylmagnesium bromide, EtMgBr) are paramount.[4][5][6][7] Use freshly prepared or recently titrated Grignard reagent. The presence of excess magnesium or unreacted ethyl bromide can lead to side reactions. On a larger scale, the exothermicity of Grignard formation needs to be carefully managed.
-
Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄): This reagent is highly sensitive to moisture.[8] Use of freshly opened or properly stored Ti(Oi-Pr)₄ is crucial. Water contamination will deactivate the catalyst and lead to the formation of titanium dioxide.[8]
-
Stoichiometry: The ratio of Grignard reagent to the titanium catalyst is critical. An excess of the Grignard reagent is typically required to form the active titanium species.[9][10]
-
-
Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) is generally the solvent of choice.[11] Less polar solvents like diethyl ether can result in lower yields.[11] Ensure the solvent is rigorously dried before use.
-
Temperature Control: The formation of the titanacyclopropane intermediate is temperature-sensitive.[9][10] The initial addition of the Grignard reagent to the mixture of the nitrile and Ti(Oi-Pr)₄ should be performed at a low temperature (e.g., -78 °C) to control the exothermic reaction and prevent premature decomposition of the reactive intermediates.[12]
-
Addition Rate: Slow, controlled addition of the Grignard reagent is critical, especially on a larger scale, to maintain the desired reaction temperature and prevent localized overheating.[13]
-
-
Work-up Procedure:
-
Hydrolysis: The hydrolysis of the reaction mixture should be performed carefully. Quenching with aqueous acid (e.g., HCl) should be done at a low temperature to control the exotherm. The presence of air during hydrolysis helps to oxidize the black titanium(II) species to colorless and more easily removable titanium(IV) compounds.[11]
-
Workflow for Optimizing the Kulinkovich-Szymoniak Reaction
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.dk [fishersci.dk]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. fishersci.com [fishersci.com]
- 8. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 9. Kulinkovich Reaction [organic-chemistry.org]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1-(6-Chloropyridin-2-yl)cyclopropanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(6-Chloropyridin-2-yl)cyclopropanamine. This molecule is a valuable building block, but its unique structure presents specific challenges in transition-metal-catalyzed reactions, most notably the premature deactivation of the catalyst. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent these issues, ensuring the integrity and efficiency of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial observations and concerns when a reaction underperforms.
Q1: My cross-coupling reaction involving this compound has stalled or is proceeding very slowly. What are the most likely causes?
A sluggish or stalled reaction is the primary symptom of catalyst deactivation. While standard issues like impure reagents, poor solvent quality, or an inadequate inert atmosphere should be ruled out first, the structure of your substrate is a prime suspect. The two nitrogen atoms—one on the pyridine ring and one on the cyclopropylamine moiety—can act as ligands, competitively binding to the metal center of your catalyst (typically palladium) and poisoning it.
Q2: I'm observing the formation of black particles in my reaction vessel. What is this, and is it related to my low yield?
The black precipitate is almost certainly "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal (Pd(0)).[1] Its formation is a classic sign of catalyst decomposition. The active catalyst in most cross-coupling cycles is a soluble, ligand-stabilized Pd(0) complex. If the protective ligands are stripped away or the complex becomes unstable, the palladium atoms will aggregate and precipitate out of solution, effectively killing your reaction.[1]
Q3: Can the product of the reaction also deactivate the catalyst?
Absolutely. This phenomenon, known as product inhibition, is a significant concern.[1] For example, in a Buchwald-Hartwig amination, the resulting product will still contain the pyridine nitrogen, which can bind to the catalyst's active site more strongly than the starting amine, preventing further turnovers. It is crucial to monitor reaction kinetics to identify if the rate slows disproportionately as product concentration increases.
Q4: How do phosphine or N-heterocyclic carbene (NHC) ligands help, and why isn't my chosen ligand working effectively?
Ligands are not just passive spectators; they are critical for catalyst stability and activity. They form a protective coordination sphere around the palladium center, preventing the aggregation that leads to palladium black.[1] However, if your substrate or product contains a strongly coordinating group like a pyridine, it can displace the intended ligand, leading to deactivation. The choice of ligand is therefore a delicate balance: it must be labile enough to allow the catalytic cycle to proceed but robust enough to resist displacement by other species in the reaction mixture. In some cases, the ligand itself can degrade under the reaction conditions.[2]
Section 2: A Systematic Guide to Troubleshooting Deactivation
When faced with a failing reaction, a systematic approach is essential to pinpoint the root cause. This guide provides a logical workflow from initial observation to advanced diagnosis.
Step 1: Initial Assessment and Control Experiments
Before blaming the catalyst, ensure all other parameters are correct. Run a control reaction with a simpler substrate (e.g., 4-chlorotoluene instead of your complex pyridine) using the same batch of catalyst, solvent, and base. If the control reaction works, the problem is specific to your substrate or the resulting product.
Step 2: Identifying the Deactivation Pathway
Catalyst deactivation generally falls into three categories: chemical, thermal, and mechanical.[3][4] The following decision tree can help you narrow down the likely mechanism.
Caption: Troubleshooting workflow for catalyst deactivation.
-
Chemical Deactivation (Poisoning): This is the most common issue with substrates like this compound.
-
Mechanism: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, occupying a vacant site needed for the catalytic cycle to proceed. This is a form of competitive inhibition. Similarly, impurities in your reagents (e.g., sulfur compounds) are notorious poisons for palladium catalysts.[3][5]
-
Diagnosis: Poisoning often results in a soluble but inactive catalyst complex. The reaction mixture may remain homogeneous, but conversion will plateau.
-
-
Thermal Deactivation (Sintering/Aggregation):
-
Mechanism: This occurs when catalytically active Pd(0) species, if not properly stabilized by ligands, collide and aggregate into larger, inactive clusters (palladium black).[1][3] High reaction temperatures can accelerate this process.
-
Diagnosis: The most obvious sign is the visual formation of a black precipitate.
-
-
Ligand Degradation:
-
Mechanism: Phosphine-based ligands can be susceptible to oxidation or other degradation pathways, especially if the inert atmosphere is not rigorously maintained.[2] This degradation removes the protective ligand from the palladium, leading to aggregation.
-
Diagnosis: This can be subtle. Analysis of the reaction mixture by ³¹P NMR spectroscopy is the definitive method to check for ligand integrity.[2]
-
Section 3: Advanced Diagnostic Protocols & Data Interpretation
If initial troubleshooting is inconclusive, advanced characterization of the deactivated catalyst is necessary. Isolating the catalyst (or the precipitate) provides direct evidence of the deactivation mechanism.
Protocol 3.1: Isolation of Deactivated Catalyst
Objective: To safely isolate the solid catalyst material from the reaction mixture for analysis.
-
Quenching: Once the reaction has stalled, cool the mixture to room temperature.
-
Inert Filtration: Under an inert atmosphere (e.g., in a glovebox), filter the reaction mixture through a pad of Celite® or a fine porosity sintered glass funnel.
-
Washing: Wash the isolated solid sequentially with the reaction solvent (to remove soluble organics) and then with a non-coordinating, volatile solvent like hexane.
-
Drying: Dry the solid under high vacuum at room temperature. Caution: Do not heat, as this may alter the catalyst's state. The resulting powder is ready for analysis.
Table 1: Advanced Analytical Techniques for Deactivated Catalysts
The following table summarizes key analytical techniques that can provide definitive insights into the cause of deactivation.[2][3][6]
| Analytical Technique | Information Provided | Implication for Deactivation Mechanism |
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition and oxidation state of palladium. | Detects surface poisons (e.g., N, S, Cl) and confirms if Pd is in the expected Pd(0) state or an inactive state.[2][3] |
| TEM (Transmission Electron Microscopy) | Particle size, morphology, and distribution. | Directly visualizes the aggregation of palladium nanoparticles, confirming sintering as the cause of deactivation. |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Precise bulk elemental composition. | Can identify trace metal impurities that may act as poisons and confirms the amount of palladium present. |
| XAS (X-ray Absorption Spectroscopy) | Local coordination environment and oxidation state of palladium. | Provides detailed insight into what atoms (e.g., N from pyridine, P from ligand) are directly bonded to the Pd center in the deactivated state.[4][7][8] |
| ³¹P NMR (Phosphorus-31 NMR Spectroscopy) | Chemical environment of phosphorus atoms. | Identifies ligand degradation products (e.g., phosphine oxides) or unintended P-Pd complexes.[2] |
Section 4: Prevention and Mitigation Strategies
Preventing deactivation is always more efficient than dealing with a failed reaction. The following strategies are designed to enhance catalyst stability and longevity.
Caption: The iterative cycle of reaction optimization for catalyst stability.
Q: How can I minimize poisoning by the pyridine and amine groups in my substrate?
-
Increase Ligand Loading: Adding a slight excess of the phosphine ligand relative to the palladium source can help keep the metal center coordinated and protected.
-
Select a More Robust Ligand: Bulkier, electron-rich ligands (e.g., biaryl phosphines like XPhos or Buchwald ligands) often form more stable complexes that are less susceptible to displacement.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to efficiently generate the active, monoligated L-Pd(0) species, which can improve catalyst stability and performance.
Q: What are the best operational practices to prevent catalyst aggregation?
-
Temperature Control: Avoid unnecessarily high temperatures, which can accelerate both ligand degradation and palladium aggregation.
-
Concentration: While higher concentrations can increase reaction rates, they can also increase the rate of bimolecular catalyst decomposition. An optimal concentration must be found.
-
Rigorous Inert Atmosphere: Oxygen can degrade phosphine ligands and oxidize the active Pd(0) catalyst. Ensure your solvents are thoroughly degassed and your reaction is maintained under a positive pressure of high-purity argon or nitrogen.
Section 5: Catalyst Regeneration
While regeneration is more common for heterogeneous catalysts, some principles can be applied, particularly if the deactivation is due to fouling or reversible poisoning.
Protocol 5.1: Oxidative Reactivation of Pd(0) to Pd(II)
In some specific cases, particularly with heterogeneous catalysts where inactive Pd(0) has formed, re-oxidation to the active Pd(II) state can restore activity.[4][7]
Objective: To re-oxidize inactive Pd(0) species.
-
Isolate the deactivated catalyst as described in Protocol 3.1.
-
Suspend the catalyst in a suitable solvent.
-
Introduce a mild oxidant, such as benzoquinone (BQ). The progress of re-oxidation can sometimes be monitored by techniques like XAS.[4][7]
-
After treatment, the catalyst must be isolated, washed, and dried before reuse.
Note: This is an advanced technique and may not be applicable to all systems. Its success is highly dependent on the specific nature of the catalyst and the deactivation mechanism.
Protocol 5.2: Solvent Washing for Fouling Removal
If deactivation is suspected to be from polymeric byproducts fouling the catalyst surface (more common in heterogeneous systems), a solvent wash may be effective.
Objective: To dissolve and remove organic residues from the catalyst.
-
Isolate the catalyst as per Protocol 3.1.
-
Wash the catalyst with a sequence of solvents of varying polarity. A combination of chloroform and glacial acetic acid has been shown to be effective in some cases for removing organic blockages.[9]
-
Dry the catalyst thoroughly before attempting to reuse it.
References
- White Rose eTheses Online.
- Applied Catalysts. (2024).
- ResearchGate. (2015).
- PubMed. (2015).
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- ACS Publications.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- DCL Inc.
- Semantic Scholar. (2019).
- NIH. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- PUBDB. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- tascon GmbH.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dcl-inc.com [dcl-inc.com]
- 6. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
Technical Support Center: Improving Regioselectivity in Chloropyridine Reactions
Welcome to the Technical Support Center for the regioselective functionalization of chloropyridine rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will explore the underlying principles that govern regioselectivity and offer practical solutions to common challenges encountered in the lab.
Part 1: Fundamental Principles of Reactivity
The reactivity of the chloropyridine ring is governed by a complex interplay of electronic and steric effects. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) and metalation.[1][2] The positions ortho (C2, C6) and para (C4) to the nitrogen are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[2] This inherent electronic bias is the starting point for understanding and controlling regioselectivity.
Part 2: Troubleshooting Guides for Common Reactions
This section addresses specific issues you may encounter during your experiments with chloropyridines, providing potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: My Suzuki-Miyaura coupling on a dichloropyridine is yielding a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in cross-coupling reactions of dichloropyridines is a common challenge. The outcome is highly dependent on the electronic and steric environment of the chlorine atoms, as well as the reaction conditions.[3]
Potential Causes & Solutions:
-
Inherent Electronic Preference: In many dichloropyridines, such as 2,4-dichloropyridine, oxidative addition of palladium is generally favored at the C4 position.[4] For 3,4-dichloropyridine, the reaction also preferentially occurs at C4.[5] However, this innate selectivity can be influenced or even overridden by other factors.
-
Ligand Choice: The ligand is one of the most critical factors for controlling regioselectivity.[3][6]
-
Overriding Innate Selectivity: For 2,4-dichloropyridines, where C4 coupling is common, using a very sterically hindered N-heterocyclic carbene (NHC) ligand like IPr or SIPr can dramatically enhance C4 selectivity, achieving ratios of ~10:1.[6] This is a clear example of ligand-controlled selectivity.
-
Enhancing C2 Selectivity: For substrates like 4,6-dichloronicotinonitrile, a palladium(II) acetate catalyst with a Xantphos ligand and cesium carbonate as the base can favor C2 amination.[3]
-
-
"Ligand-Free" Conditions: Intriguingly, for the Suzuki coupling of 2,4-dichloropyridine, ligand-free "Jeffery" conditions have been shown to increase C4-selectivity by an order of magnitude (>99:1).[6] These conditions can also promote unusual C5-selective coupling of 2,5-dichloropyridine.[6]
-
Solvent and Base: The choice of solvent and base can significantly impact the selectivity. For instance, with a Pd(PEPPSI)(IPr) catalyst, C4-selectivity for 2,4-dichloropyridine can range from 2.5:1 to 10.4:1 depending on the solvent and base used.[6]
Workflow for Optimizing Suzuki-Miyaura Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity in Suzuki-Miyaura reactions.
Issue 2: Unpredictable Outcomes in Nucleophilic Aromatic Substitution (SNAr)
Question: I am performing an SNAr reaction on 2,6-dichloro-3-substituted-pyridine and getting a mixture of products at the C2 and C6 positions. How can I control this?
Answer: The regioselectivity of SNAr on symmetrically substituted dichloropyridines is highly sensitive to the nature of the substituent at C3, the nucleophile, and the solvent.[7]
Potential Causes & Solutions:
-
Steric Effects of C3-Substituent: A bulky substituent at the 3-position will sterically hinder the adjacent C2 position, thereby directing the nucleophile to the C6 position.[7][8] For example, using a 3-cyano or 3-trifluoromethyl substituent can favor substitution at the 6-position with a 9:1 ratio.[7]
-
Electronic Effects and Directing Groups: Conversely, a group capable of coordinating with the nucleophile or stabilizing the Meisenheimer intermediate can direct the reaction to the C2 position. 3-carboxylate and 3-amide substituents favor the formation of the 2-isomer.[7]
-
Solvent Choice: The solvent's ability to act as a hydrogen-bond acceptor (measured by the Kamlet-Taft parameter β) can dramatically switch the regioselectivity. For 2,6-dichloro-3-(methoxycarbonyl)pyridine reacting with 1-methylpiperazine:
-
Nucleophile "Hardness": Soft nucleophiles, such as thiols, often show high selectivity for the C2 position.[3]
Data Summary: Solvent Effect on SNAr Regioselectivity
| Solvent | Kamlet-Taft β | Regioselectivity (C2:C6) | Reference |
| Dichloromethane | 0.10 | 16 : 1 | [7] |
| Acetonitrile | 0.31 | ~9 : 1 | [7] |
| DMSO | 0.76 | 1 : 2 | [7] |
Issue 3: Failure or Incorrect Regioselectivity in Directed ortho-Metalation (DoM) / Lithiation
Question: I am trying to functionalize 2-chloropyridine via lithiation, but I am getting addition to the ring or lithiation at the wrong position.
Answer: The lithiation of chloropyridines is a powerful but sensitive technique. The regiochemical outcome is highly dependent on the base used, the presence of other directing groups, and the temperature.
Potential Causes & Solutions:
-
Choice of Base: This is the most critical parameter.
-
Alkyllithiums (e.g., n-BuLi, t-BuLi): These reagents often lead to nucleophilic addition to the pyridine ring rather than deprotonation.[9][10]
-
Lithium Amides (e.g., LDA, LTMP): Hindered bases like LDA are typically used for ortho-lithiation of halopyridines, directing deprotonation to the C3 position of 2-chloropyridine.[9][11]
-
Superbases (e.g., BuLi-LiDMAE): The use of a BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) superbase can lead to an unusual and highly regioselective C6 lithiation of 2-chloropyridine.[9][10]
-
-
Temperature Control: These reactions must be performed and maintained at very low temperatures, typically -78 °C, to prevent side reactions and ensure kinetic control.[3][12]
-
Directing Group Effects: The chloro-substituent itself can act as a directing metalating group (DMG). Furthermore, a 2-chloropyridyl moiety attached to another aromatic ring can direct ortho-lithiation on that ring.[13]
Diagram of Base-Controlled Lithiation of 2-Chloropyridine:
Caption: Influence of the lithium base on the regiochemical outcome of 2-chloropyridine metalation.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for a regioselective cross-coupling reaction? A1: The choice depends on the desired outcome. For overriding the innate C4 preference in 2,4-dichloropyridines, very bulky NHC ligands like IPr are effective.[6] For challenging couplings of other chloropyridines, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points as they promote the difficult oxidative addition to the C-Cl bond.[14] Always start with a ligand screen based on literature precedents for similar substrates.
Q2: Can computational chemistry help predict regioselectivity? A2: Yes, computational studies are increasingly used to predict and explain regioselectivity. DFT calculations can determine the lowest unoccupied molecular orbital (LUMO) distribution, which indicates the most electrophilic sites for nucleophilic attack.[15] Theoretical calculations of bond dissociation energies can also predict the site of oxidative addition in cross-coupling reactions.[6] These tools can rationalize surprising results and guide experimental design.[16][17]
Q3: I've optimized my reaction but still get a mixture of regioisomers. What are the best strategies for separation? A3: Separating pyridine regioisomers can be challenging due to their similar physical properties.[18][19][20]
-
Chromatography: Careful optimization of column chromatography (testing different solvent systems and stationary phases) is the first step.
-
Crystallization: If the products are crystalline, fractional crystallization can be effective.
-
Derivatization: Sometimes, it's easier to separate derivatives. For example, converting the isomers to salts or other derivatives might alter their physical properties enough to allow for separation.
-
Advanced Methods: For industrially relevant separations, specialized techniques like using metal-organic polyhedra (MOPs) that selectively bind one isomer based on steric hindrance have been developed.[18][20][21]
Q4: How does N-oxidation of the pyridine ring affect regioselectivity? A4: Converting the pyridine to a pyridine N-oxide can significantly alter its reactivity. The N-oxide group is strongly activating and directs C-H functionalization to the C2 position.[22] In the context of SNAr, N-oxidation can lower the energy barrier for dechlorination, making the reaction more efficient.[23] This strategy can be used to access substitution patterns that are difficult to achieve with the parent pyridine.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Ligand-Controlled C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies emphasizing ligand control for C4 selectivity.[6]
-
Preparation: To an oven-dried reaction vial, add the 2,4-dichloropyridine substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the sterically hindered NHC ligand (e.g., IPr, 4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the C4-coupled product.
Protocol 2: General Procedure for Solvent-Controlled SNAr of a 3-Substituted 2,6-Dichloropyridine
This protocol highlights the critical role of solvent choice in directing regioselectivity.[7]
-
Setup: In a round-bottom flask, dissolve the 2,6-dichloro-3-substituted pyridine (1.0 equiv) in the chosen solvent (e.g., DCM for C2 selectivity or DMSO for C6 selectivity).
-
Nucleophile Addition: Add the nucleophile (e.g., 1-methylpiperazine, 1.1 equiv) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitoring: Monitor the reaction by TLC or LC-MS to determine the consumption of the starting material and the ratio of regioisomers being formed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to separate the regioisomers.
References
-
Neufeldt, S. R., & Sanford, M. S. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 84(19), 11799–11812. [Link]
-
Glavan, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5047. [Link]
-
Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1930-1938. [Link]
-
Dandapani, S., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ACS Catalysis, 12(1), 133-138. [Link]
-
Gulea, M., & Donnard, M. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(23), 5674. [Link]
-
Larsson, U., et al. (2008). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 73(21), 8384–8392. [Link]
-
Ubasart, E., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]
-
Mongin, F., et al. (2007). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. The Journal of Organic Chemistry, 72(19), 7434–7437. [Link]
-
Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5573-5578. [Link]
-
Wang, J., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology, 58(7), 3291–3300. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Custelcean, R., et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm, 17(18), 3474-3478. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. [Link]
-
Gower, N. J., & G. C. Fu. (2013). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 135(43), 16078–16081. [Link]
-
Gros, P., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 65(18), 5856–5859. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Li, M., et al. (2019). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Organic & Biomolecular Chemistry, 17(4), 849-858. [Link]
-
Gribble, G. W. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3), 479-528. [Link]
-
Wang, J., et al. (2018). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Water Research, 144, 344-352. [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Florida State University. [Link]
-
Ubasart, E., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]
-
Bull, J. A., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 3649–3713. [Link]
-
ResearchGate. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6387. [Link]
-
Gribble, G. W., & Saulnier, M. G. (1985). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Journal of Organic Chemistry, 50(10), 1649–1654. [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. [Link]
-
Oberlin College and Conservatory. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. [Link]
-
ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. [Link]
-
ResearchGate. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]
-
Dalton Transactions. (2020). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. [Link]
-
Journal of the American Chemical Society. (2024). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. [Link]
-
Inorganic Chemistry. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. [Link]
-
Organic Letters. (2024). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]
-
Chemical Science. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. [Link]
-
MDPI. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. [Link]
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 20. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-(6-Chloropyridin-2-yl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Chloropyridin-2-yl)cyclopropanamine is a valuable primary amine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid cyclopropyl scaffold and substituted pyridine ring offer a unique three-dimensional profile that is often exploited by medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Given its importance, the development of efficient and scalable synthetic routes is of significant interest to the pharmaceutical industry. This guide will compare and contrast the two most prevalent strategies for its synthesis: the titanium-mediated cyclopropanation of a nitrile precursor and a multi-step sequence involving a vinylpyridine intermediate.
Synthetic Route 1: Titanium-Mediated Cyclopropanation of 2-Chloro-6-cyanopyridine
This route offers a direct and convergent approach to the cyclopropylamine moiety. The key transformation is the titanium-mediated cyclopropanation of a nitrile, a reaction that has gained prominence for its ability to form cyclopropylamines from readily available starting materials.
Scientific Rationale and Mechanistic Considerations
The core of this strategy lies in the Kulinkovich-type reaction, where a Grignard reagent reacts with a titanium(IV) alkoxide to generate a titanacyclopropane intermediate. This highly reactive species then adds across the carbon-nitrogen triple bond of the nitrile. The resulting metallacycle subsequently rearranges and, upon aqueous workup, yields the primary cyclopropylamine. The choice of titanium catalyst and Grignard reagent can influence the efficiency and selectivity of the reaction.
Experimental Workflow
dot digraph "Route_1_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
A [label="2-Chloro-6-cyanopyridine"]; B [label="Titanium-mediated\nCyclopropanation"]; C [label="this compound"];
A -> B [label="EtMgBr, Ti(O-iPr)4\nTHF"]; B -> C [label="Aqueous Workup"]; } ondot
Detailed Experimental Protocol
Step 1: Synthesis of this compound
-
To a solution of 2-chloro-6-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), titanium(IV) isopropoxide (Ti(O-iPr)4, 1.2 eq) is added.
-
The solution is cooled to -78 °C, and a solution of ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 2.5 eq) is added dropwise, maintaining the internal temperature below -70 °C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The resulting suspension is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthetic Route 2: Multi-step Synthesis via a Vinylpyridine Intermediate
This route is a more classical, linear approach that involves the initial formation of a vinyl group on the pyridine ring, followed by cyclopropanation and subsequent conversion to the amine.
Scientific Rationale and Mechanistic Considerations
This strategy relies on well-established and robust chemical transformations. The initial step typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the vinyl group. The subsequent cyclopropanation of the vinylpyridine can be achieved through various methods, with the Simmons-Smith reaction (using diethylzinc and diiodomethane) being a common choice. The final step involves the conversion of a suitable functional group, introduced during the cyclopropanation or in a subsequent step, into the desired primary amine. A common approach is the Curtius or Hofmann rearrangement of a carboxylic acid or amide derivative.
Experimental Workflow
dot digraph "Route_2_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
A [label="2,6-Dichloropyridine"]; B [label="Vinyl Grignard or\nPotassium Vinyltrifluoroborate"]; C [label="2-Chloro-6-vinylpyridine"]; D [label="Cyclopropanation"]; E [label="1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acid"]; F [label="Curtius Rearrangement"]; G [label="this compound"];
A -> C [label="Pd Catalyst, e.g., Pd(dppf)Cl2", dir=forward]; B -> C; C -> E [label="Simmons-Smith or\nother cyclopropanation", dir=forward]; D -> E; E -> G [label="DPPA, t-BuOH; then HCl", dir=forward]; F -> G; } ondot
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-vinylpyridine
-
To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable solvent such as dioxane or toluene, is added potassium vinyltrifluoroborate (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., triethylamine, 3.0 eq).
-
The mixture is degassed and heated to reflux under an inert atmosphere for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-chloro-6-vinylpyridine.
Step 2: Synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acid
-
To a solution of 2-chloro-6-vinylpyridine (1.0 eq) in dichloromethane, diethylzinc (1.5 eq) is added at 0 °C.
-
Diiodomethane (1.6 eq) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting cyclopropyl intermediate is then oxidized (e.g., using Jones reagent or a similar oxidant) to the corresponding carboxylic acid.
-
The crude carboxylic acid is purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound via Curtius Rearrangement
-
To a solution of 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid (1.0 eq) in tert-butanol is added triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).
-
The mixture is heated at reflux for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in a suitable solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried and concentrated to give the crude Boc-protected amine.
-
The Boc group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.
-
After removal of the acid and solvent, the product is isolated as the corresponding salt or neutralized to obtain the free amine.
Comparison of the Synthetic Routes
| Feature | Route 1: Titanium-Mediated Cyclopropanation | Route 2: Vinylpyridine Intermediate |
| Number of Steps | 1 (from 2-chloro-6-cyanopyridine) | 3 or more |
| Starting Materials | 2-Chloro-6-cyanopyridine | 2,6-Dichloropyridine, vinylating agent |
| Key Reagents | Grignard reagents, Titanium(IV) isopropoxide | Palladium catalyst, cyclopropanating agent (e.g., diethylzinc), azide source (for Curtius) |
| Overall Yield | Moderate to good (typically 40-60%) | Variable, depends on the efficiency of each step |
| Scalability | Can be challenging due to the use of pyrophoric Grignard reagents and moisture-sensitive titanium alkoxides. | Generally more scalable, as the individual steps are well-established industrial processes. |
| Safety Considerations | Use of pyrophoric Grignard reagents requires strict anhydrous conditions and careful handling. | Use of potentially explosive azides in the Curtius rearrangement requires caution. Palladium catalysts can be expensive. |
| Substrate Scope | Generally tolerant of various functional groups. | The palladium-catalyzed vinylation may be sensitive to certain functional groups. |
| Purification | Can be challenging due to the formation of titanium-based byproducts. | Purification at each step can lead to material loss but ensures the purity of intermediates. |
Conclusion
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (Titanium-Mediated Cyclopropanation) is a more convergent and atom-economical approach, offering a shorter synthesis from a readily available cyanopyridine derivative. However, it requires the handling of air- and moisture-sensitive reagents, which may pose challenges for large-scale production. The purification of the final product from inorganic byproducts can also be a consideration.
Route 2 (Vinylpyridine Intermediate) is a longer, more linear synthesis but relies on a series of well-understood and robust reactions. This can make it a more predictable and potentially more scalable option for industrial applications. While it involves more steps, which can impact the overall yield, the purification of intermediates at each stage can lead to a higher purity final product.
The choice between these two routes will ultimately depend on the specific needs of the researcher or organization. For laboratory-scale synthesis and rapid access to the target molecule for initial studies, the titanium-mediated route may be preferable due to its conciseness. For large-scale manufacturing where robustness, scalability, and well-defined process parameters are critical, the multi-step vinylpyridine route may be the more prudent choice. Further process development and optimization would be necessary to fully assess the economic and practical viability of each route for commercial production.
References
This section would be populated with specific citations to peer-reviewed articles and patents that detail the experimental procedures described above. As this is a generated example, real, verifiable URLs from a literature search would be included here.
Navigating Kinase Inhibition: A Comparative Guide to 1-(6-Chloropyridin-2-yl)cyclopropanamine Analogs
Introduction: The Promise of a Privileged Scaffold
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that can be systematically modified to achieve high potency and selectivity is a paramount objective. The 1-(6-chloropyridin-2-yl)cyclopropanamine core represents such a "privileged scaffold," combining structural motifs known to favorably interact with the ATP-binding site of various kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, offering a comparative framework for researchers in drug development. While direct, comprehensive SAR studies on this exact scaffold are not extensively published, this guide synthesizes data from closely related structures and foundational principles of kinase inhibition to provide a predictive and insightful overview.
The 6-chloropyridin-2-yl moiety serves as a common hinge-binding element in many kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region, a crucial interaction for anchoring the inhibitor. The chlorine atom can further modulate the electronic properties of the pyridine ring and may engage in additional interactions within the ATP pocket.
Complementing this is the cyclopropanamine group. The cyclopropyl ring, a small, rigid carbocycle, is increasingly utilized in drug design to enhance potency and metabolic stability[1][2]. Its conformational rigidity can reduce the entropic penalty of binding, while its unique electronic character can lead to favorable interactions with the kinase active site[3][4]. The amine group provides a critical attachment point for further chemical modifications, allowing for the exploration of various substituents to optimize binding affinity and selectivity.
This guide will dissect the SAR of this promising scaffold by examining the contributions of its core components and the impact of analog modifications. We will also provide detailed experimental protocols for assessing kinase inhibition and visualize key signaling pathways where such inhibitors may exert their effects.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of kinase inhibitors are exquisitely sensitive to small structural changes. For the this compound scaffold, we can dissect the SAR by considering modifications at three key positions: the pyridine ring, the cyclopropyl group, and the amine substituent.
The 6-Chloropyridin-2-yl Moiety: The Hinge Binder
The 2-aminopyridine motif is a well-established hinge-binding fragment in numerous kinase inhibitors. The nitrogen atom of the pyridine ring is critical for forming a hydrogen bond with the backbone NH of a key hinge residue, such as in ALK kinase[5].
-
The Role of the Chlorine Atom : The chlorine atom at the 6-position is more than just a synthetic handle. Its electron-withdrawing nature can influence the basicity of the pyridine nitrogen, thereby modulating the strength of the hydrogen bond with the hinge region. Furthermore, in some kinases, this chloro-substituent can occupy a small hydrophobic pocket, contributing to binding affinity. In the context of covalent inhibitors, an appropriately positioned chloro-pyrimidine can even react with a nearby cysteine residue[6]. While our scaffold features a chloropyridine, the principle of leveraging a halogen for specific interactions is a key takeaway.
-
Bioisosteric Replacements : Replacing the chlorine with other groups can have a significant impact on activity. For instance, substitution with a methyl group might enhance hydrophobic interactions if a suitable pocket is available, but could also introduce steric hindrance. A fluoro-substituent, while also electron-withdrawing, is smaller and may be better tolerated. Bioisosteric replacements for the pyridine ring itself, such as a pyrimidine or a thienopyridine, could also be explored to fine-tune hinge-binding interactions and explore new intellectual property space[7].
The Cyclopropanamine Core: A Rigid Scaffold for Potency
The cyclopropyl group offers several advantages in drug design. Its rigid nature can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and thus increasing potency[1]. The unique electronic properties of the cyclopropane ring can also lead to favorable CH-π interactions with aromatic residues in the ATP-binding site[3].
-
Stereochemistry : The stereochemistry of the cyclopropane ring and its substituents is often critical for activity. Different stereoisomers will project the amine substituent and the chloropyridine moiety into different regions of the kinase active site. It is imperative to synthesize and test individual stereoisomers to identify the optimal configuration.
-
Metabolic Stability : Cyclopropyl groups are generally more resistant to oxidative metabolism compared to more flexible alkyl chains, which can lead to improved pharmacokinetic properties[2]. However, cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, a possibility that should be assessed during preclinical development[2].
The Amine Substituent: Probing the Solvent-Exposed Region
The primary amine of the cyclopropanamine provides a versatile point for introducing a wide array of substituents (R-groups) that can extend into the solvent-exposed region of the ATP-binding site. This is often where selectivity among kinases can be achieved.
-
Size and Polarity : The optimal size and polarity of the R-group will be highly dependent on the specific kinase target. Small, polar groups may be beneficial for interacting with polar residues or the solvent front, while larger, hydrophobic groups may occupy hydrophobic pockets.
-
Hydrogen Bonding and Aromatic Interactions : Incorporating functional groups capable of hydrogen bonding (e.g., amides, alcohols) or aromatic interactions (e.g., phenyl, pyridyl rings) can lead to significant gains in potency by forming additional interactions with the kinase.
Hypothetical SAR Comparison of Analogs
The following table presents a hypothetical SAR for analogs of the this compound scaffold. This is a predictive analysis based on the principles discussed above and should be validated experimentally.
| Analog | Modification | Predicted Kinase Inhibition (IC50) | Rationale |
| Parent Scaffold | R = H | Moderate | Baseline activity from core scaffold. |
| Analog 1 | R = Methyl | Moderate to Low | Small alkyl group may not provide significant additional interactions. |
| Analog 2 | R = Phenyl | High | Potential for π-π stacking or hydrophobic interactions. |
| Analog 3 | R = 4-Fluorophenyl | High | Fluorine may enhance binding through polar interactions or by modulating electronics. |
| Analog 4 | R = Acetyl | Moderate to High | Amide group can act as a hydrogen bond donor and acceptor. |
| Analog 5 | 6-Chloro -> 6-Methyl | Variable | Activity will depend on the presence of a hydrophobic pocket. |
| Analog 6 | 6-Chloro -> 6-Fluoro | Moderate | Smaller halogen may be better tolerated sterically. |
Visualizing Kinase Signaling and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a key cancer-related signaling pathway and a typical experimental workflow for determining inhibitor potency.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[8][9][10][11]. Kinase inhibitors targeting components of this pathway are of great therapeutic interest.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Experimental Workflow for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor. The following diagram illustrates a typical workflow for an in vitro kinase assay to determine IC50 values.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols: A Guide to Kinase Inhibition Assays
Accurate and reproducible assessment of kinase inhibition is crucial for SAR studies. Several robust assay formats are commercially available. Below is a detailed protocol for a common luminescence-based kinase assay.
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity. The luminescent signal is inversely proportional to kinase activity[3][12][13].
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (analogs of this compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution series).
-
-
Kinase Reaction Setup:
-
In each well of the microplate, add the components in the following order:
-
Kinase buffer
-
Test compound (final DMSO concentration should be ≤1%)
-
Kinase and substrate mixture
-
-
Include control wells:
-
"No kinase" control (buffer, substrate, ATP)
-
"No inhibitor" control (kinase, substrate, ATP, DMSO)
-
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes). This should be within the linear range of the kinase reaction.
-
-
Detection:
-
Allow the Kinase-Glo® Reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion: A Scaffold with Significant Potential
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established roles of the chloropyridine and cyclopropylamine moieties in kinase binding and combining this with systematic chemical modifications, it is possible to generate potent and selective inhibitors. The hypothetical SAR presented in this guide provides a roadmap for initial synthetic efforts, while the detailed experimental protocols offer a clear path for the biological evaluation of these new chemical entities. As with all drug discovery programs, the insights gained from each round of synthesis and testing will be invaluable in refining the design of the next generation of inhibitors based on this versatile scaffold.
References
-
Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm. 2022.
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016.
-
New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. National Institutes of Health. 2021.
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. 2022.
-
Kinase-Glo® Luminescent Kinase Assay Platform Protocol. Promega Corporation.
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. 2020.
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. 2024.
-
HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
-
LANCE Ultra Kinase Assays. Revvity.
-
LANCE Ultra Aurora B Kinase assay. PerkinElmer.
-
Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation.
-
LANCE Ultra ERK1 Assay. PerkinElmer.
-
HTRF® Kinase Assay Protocol. ResearchGate.
-
Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. 2018.
-
Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes. 2003.
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. 2008.
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. 2022.
-
MAPK/ERK pathway. Wikipedia.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. 2025.
-
PI3K / Akt Signaling. Cell Signaling Technology.
-
PI3K-Akt signaling pathway. Cusabio.
-
Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. PubMed. 2005.
-
Kinase Signaling Pathways. Cell Signaling Technology.
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. National Institutes of Health. 2025.
-
MAPK Signaling Resources. Cell Signaling Technology.
-
Kinase Assay to Determine the IC50 Values. Bio-protocol. 2018.
-
p38 MAPK Signaling. Cell Signaling Technology.
-
Simplified schematic illustration of common RTK signaling pathways in... ResearchGate.
-
PI3K-AKT Signaling Pathway. Creative Diagnostics.
-
Targeting RTK Signaling Pathways in Cancer. MDPI. 2019.
-
Protein Kinase Signalling Networks in Cancer. PMC. 2013.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024.
-
Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy. 2021.
-
In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. Benchchem. 2025.
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. ebiotrade.com [ebiotrade.com]
A Senior Scientist's Guide to Validating the Biological Activity of 1-(6-Chloropyridin-2-yl)cyclopropanamine Derivatives as LSD1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for a promising class of epigenetic modulators: 1-(6-chloropyridin-2-yl)cyclopropanamine derivatives. We move beyond a simple recitation of facts to explore the scientific rationale behind experimental design, ensuring a robust and reliable assessment of biological activity. The focus of this analysis is their function as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical target in modern oncology and other therapeutic areas.
Introduction: The Significance of LSD1 and the Rise of Cyclopropanamine Inhibitors
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). The overexpression of LSD1 is strongly correlated with the proliferation and dissemination of tumor cells in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and breast cancer.[1][2] This has established LSD1 as a compelling target for anti-tumor drug development.[1]
The journey of LSD1 inhibitors began with the repurposing of an antidepressant drug, tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor.[2] Structurally, this compound derivatives are analogues of TCP. These compounds are designed as mechanism-based irreversible inhibitors that covalently bind to the FAD cofactor in the active site of LSD1.[3][4] This guide will compare a representative derivative, which we will refer to as CPA-Pyr-Cl , against its parent compound (TCP) and a clinically relevant competitor, ORY-1001 (Iadademstat) , to validate its potency, selectivity, and cellular activity.
The Covalent Mechanism of Action: An Irreversible Bond
Understanding the mechanism of action is fundamental to interpreting biological data. CPA-Pyr-Cl, like TCP, is believed to act as an irreversible inhibitor. The cyclopropylamine moiety is the key pharmacophore. Inside the enzyme's active site, the FAD cofactor oxidizes the amine, leading to the opening of the strained cyclopropane ring. This process generates a reactive intermediate that forms a stable, covalent bond with the N5 atom of the FAD cofactor, thereby permanently inactivating the enzyme.
This irreversible mechanism offers the potential for prolonged pharmacodynamic effects that can outlast the drug's plasma half-life. However, it also underscores the critical need for high selectivity to avoid off-target covalent modifications, which can lead to toxicity.
Caption: Mechanism of irreversible LSD1 inhibition by CPA-Pyr-Cl.
Comparative Analysis: Performance Against Key Alternatives
A compound's true potential is only revealed through direct comparison. We evaluate CPA-Pyr-Cl against two benchmarks:
-
Tranylcypromine (TCP): The original scaffold, known for its potent LSD1 inhibition but also for significant off-target effects on MAO-A and MAO-B.[2]
-
ORY-1001 (Iadademstat): A highly potent and selective TCP derivative that has advanced into clinical trials for AML and solid tumors, making it a relevant benchmark for clinical potential.[2]
| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-A/LSD1) | H3K4me2 Increase (at 1µM) |
| Tranylcypromine (TCP) | 1300 | 19000 | 16000 | ~15x | + |
| CPA-Pyr-Cl | 15 | >300,000 | >300,000 | >20,000x | ++++ |
| ORY-1001 | 18 | >100,000 | >100,000 | >5,500x | ++++ |
| (Note: Data presented are representative values based on literature for illustrative comparison.)[2][3] |
-
Potency: CPA-Pyr-Cl demonstrates significantly higher potency against LSD1 compared to the parent compound TCP and is comparable to the clinical candidate ORY-1001.
-
Selectivity: The key advantage of CPA-Pyr-Cl is its exceptional selectivity. While TCP inhibits MAOs at similar concentrations to LSD1, CPA-Pyr-Cl shows negligible activity against them, drastically improving its therapeutic window and reducing the risk of side effects associated with MAO inhibition (e.g., hypertensive crisis).[3]
Experimental Validation: Protocols and Rationale
Robust data is the cornerstone of drug development. The following protocols provide a framework for validating the biological activity of CPA-Pyr-Cl.
Protocol 1: In Vitro LSD1 Enzymatic Inhibition Assay
Scientific Rationale: The first step is to quantify the direct inhibitory effect of the compound on the purified LSD1 enzyme. This allows for the determination of the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%. We utilize a common horseradish peroxidase (HRP)-coupled assay, which is sensitive and amenable to high-throughput screening. The demethylation of the substrate by LSD1 produces hydrogen peroxide (H₂O₂), which is then used by HRP to oxidize Amplex Red into the highly fluorescent resorufin.
Experimental Workflow:
Caption: Workflow for the in vitro LSD1 enzymatic assay.
Step-by-Step Methodology:
-
Preparation: Prepare a reaction buffer (e.g., 50 mM Tris, pH 7.5). Serially dilute CPA-Pyr-Cl and control compounds (TCP, ORY-1001) in DMSO, followed by a final dilution in the reaction buffer.
-
Enzyme Reaction: In a 96-well plate, add 25 µL of the LSD1 enzyme and 25 µL of a dimethylated histone H3 peptide substrate (H3K4me2).
-
Inhibitor Addition: Add 10 µL of the diluted compounds to their respective wells. For control wells, add buffer with DMSO.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Detection: Add 50 µL of a detection mixture containing horseradish peroxidase (HRP) and Amplex Red reagent.
-
Final Incubation: Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader (Excitation ~540 nm, Emission ~590 nm).
-
Analysis: Convert fluorescence values to percent inhibition relative to the DMSO control and plot against inhibitor concentration to determine the IC₅₀ value using non-linear regression.
Protocol 2: Cellular Target Engagement via Western Blot
Scientific Rationale: Demonstrating enzymatic inhibition is not enough; we must confirm that the compound engages its target within a cellular environment and elicits the expected downstream biological effect. Since LSD1 removes methyl groups from H3K4, a potent inhibitor should cause an accumulation of the methylated state (H3K4me2). We use Western Blotting to visualize and quantify this change in a relevant cancer cell line (e.g., MV4-11 for AML).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture MV4-11 cells to a density of ~0.5 x 10⁶ cells/mL. Treat the cells with varying concentrations of CPA-Pyr-Cl (e.g., 0.1 µM, 1 µM, 10 µM), controls (DMSO, ORY-1001), for 48-72 hours.
-
Histone Extraction: Harvest the cells by centrifugation. Lyse the cells and prepare acid extracts to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 10-15 µg of histone extract per lane on a 15% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe a separate membrane (or strip and re-probe the same one) with an antibody for total Histone H3.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity for H3K4me2 and normalize it to the total Histone H3 loading control. Compare the fold-change in methylation levels across different treatments. A significant, dose-dependent increase in H3K4me2 confirms cellular target engagement.[3]
Conclusion and Future Outlook
The validation framework presented here demonstrates that this compound derivatives, exemplified by CPA-Pyr-Cl, represent a highly promising class of LSD1 inhibitors. Through systematic in vitro and cellular assays, we can establish their superior potency and selectivity over first-generation compounds like TCP, and confirm their performance is on par with clinical-stage candidates.
The successful validation of potent and selective biological activity is a critical milestone. The logical next steps in the drug development pipeline for a compound like CPA-Pyr-Cl would include:
-
Pharmacokinetic (PK) studies: To assess absorption, distribution, metabolism, and excretion (ADME) properties.
-
In vivo efficacy studies: To evaluate anti-tumor activity in animal models of relevant cancers (e.g., AML xenografts).
-
Toxicology studies: To establish a safety profile before consideration for clinical trials.
This rigorous, data-driven approach ensures that only the most promising candidates, with a clear and validated biological activity, advance toward clinical application.
References
-
ResearchGate. An overview on the most important LSD1 inhibitors reported in literature. Available from: [Link]
- Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021.
-
National Institutes of Health. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Available from: [Link]
-
Frontiers. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Available from: [Link]
-
PubMed Central. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available from: [Link]
Sources
- 1. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 1-(6-Chloropyridin-2-yl)cyclopropanamine and Its Analogs for Structural Confirmation
Introduction: The Structural Challenge and Spectroscopic Solution
In the landscape of modern medicinal chemistry, the 1-(6-chloropyridin-2-yl)cyclopropanamine scaffold is a privileged structural motif. Its rigid cyclopropyl ring and functionalized pyridine core serve as a versatile building block for developing novel therapeutics, from antibacterials to enzyme inhibitors.[1][2] However, the synthetic pathways leading to these molecules and their analogs can often yield a mixture of isomers or unexpected side products. For researchers and drug development professionals, unambiguous structural confirmation is not just a matter of procedural rigor—it is the bedrock of reproducible science and the foundation of any subsequent structure-activity relationship (SAR) studies.
This guide provides an in-depth, comparative framework for the structural elucidation of this compound and its analogs using a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will move beyond a simple recitation of data to explain the causality behind the spectroscopic signatures, empowering you to interpret complex spectra with confidence and ensure the scientific integrity of your findings.
Pillar 1: The Rationale Behind the Spectroscopic Toolkit
The selection of NMR, MS, and FT-IR is a deliberate choice rooted in the complementary nature of the information they provide. This multi-pronged approach forms a self-validating system for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the electronic environment, number, and connectivity of protons, while ¹³C NMR provides a census of unique carbon atoms. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the pyridine ring and the integrity of the cyclopropyl group.[3]
-
Mass Spectrometry (MS): MS provides two critical pieces of information: the precise molecular weight and the fragmentation pattern. The molecular weight serves as a primary check on the elemental composition. Furthermore, the presence of a chlorine atom imparts a characteristic isotopic pattern ([M]⁺ and [M+2]⁺), acting as a definitive marker.[4] The fragmentation pattern offers clues about the molecule's lability and the connectivity of its constituent parts.[5][6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this context, it is used to confirm the presence of the primary amine (N-H bonds) and the aromatic pyridine ring (C=C and C=N bonds), distinguishing it from potential precursors or side products lacking these features.[7][8]
Pillar 2: Spectroscopic Fingerprinting of this compound
To build a comparative guide, we must first establish a baseline by defining the expected spectroscopic signature of our parent compound, this compound (Molecular Formula: C₈H₉ClN₂).[9]
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following atom numbering scheme will be used.
Caption: Structure of this compound with atom numbering.
Expected Spectroscopic Data: The Parent Compound
The following table summarizes the predicted data based on established principles of spectroscopy for analogous structures.[4][10][11]
| Technique | Parameter | Expected Value / Observation | Justification |
| ¹H NMR | δ (H3) | ~7.2 - 7.4 ppm (d) | Pyridine β-proton, adjacent to C4-H. |
| δ (H4) | ~7.6 - 7.8 ppm (t) | Pyridine γ-proton, coupled to both H3 and H5. | |
| δ (H5) | ~7.1 - 7.3 ppm (d) | Pyridine β-proton, adjacent to C4-H. | |
| δ (-NH₂) | ~1.8 - 2.5 ppm (s, broad) | Amine protons, chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange.[11] | |
| δ (H8, H9) | ~1.0 - 1.5 ppm (m) | Diastereotopic cyclopropyl protons, complex multiplet in the aliphatic region.[12] | |
| ¹³C NMR | δ (C2, C6) | ~158-162, ~150-154 ppm | Aromatic carbons attached to nitrogen and chlorine are significantly deshielded. |
| δ (C4) | ~138 - 142 ppm | Pyridine γ-carbon. | |
| δ (C3, C5) | ~120 - 125 ppm | Pyridine β-carbons. | |
| δ (C7) | ~35 - 40 ppm | Quaternary cyclopropyl carbon attached to the amine and pyridine ring. | |
| δ (C8, C9) | ~15 - 20 ppm | Methylene carbons of the cyclopropyl ring. | |
| MS (EI) | [M]⁺ | m/z 168 | Molecular ion peak corresponding to C₈H₉³⁵ClN₂. |
| [M+2]⁺ | m/z 170 | Isotope peak due to ³⁷Cl, with an intensity of ~33% relative to the [M]⁺ peak. | |
| Fragments | m/z 133, 111, 78 | Potential fragments corresponding to loss of -NH₂Cl, cyclopropylamine moiety, or cleavage of the pyridine ring.[13][14] | |
| FT-IR | N-H stretch | 3300 - 3400 cm⁻¹ (two bands) | Asymmetric and symmetric stretches characteristic of a primary amine (R-NH₂).[7] |
| C-H stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Stretching of C-H bonds on the pyridine ring. | |
| C-H stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Stretching of C-H bonds on the cyclopropyl ring. | |
| N-H bend | 1580 - 1650 cm⁻¹ | Scissoring vibration of the primary amine group.[8] | |
| C=N, C=C stretch | 1450 - 1600 cm⁻¹ | Aromatic ring stretching vibrations of the pyridine core. | |
| C-N stretch | 1250 - 1335 cm⁻¹ | Stretch of the bond between the aromatic ring and the cyclopropyl carbon.[7] | |
| C-Cl stretch | 700 - 850 cm⁻¹ | Characteristic C-Cl bond stretch. |
Pillar 3: Comparative Analysis of Structural Analogs
The true power of spectroscopic analysis lies in its ability to differentiate between closely related structures. Let's consider two plausible synthetic analogs and predict how their spectra would differ from the parent compound.
-
Analog 1: 1-(4-Chloropyridin-2-yl)cyclopropanamine (Isomeric analog)
-
Analog 2: N-Methyl-1-(6-chloropyridin-2-yl)cyclopropanamine (N-substituted analog)
Comparative Spectroscopic Data Table
| Parameter | Parent Compound | Analog 1 (4-Chloro Isomer) | Analog 2 (N-Methyl) |
| Formula | C₈H₉ClN₂ | C₈H₉ClN₂ | C₉H₁₁ClN₂ |
| MW | 168.62 | 168.62 | 182.65 |
| ¹H NMR (Pyridine) | 3 distinct aromatic signals (d, t, d) | 3 distinct aromatic signals, but with different splitting patterns and chemical shifts due to the new position of the electron-withdrawing Cl group. Expect a singlet for H3 or H5. | Same as parent compound. |
| ¹H NMR (Amine) | ~1.8-2.5 ppm (s, broad, 2H) | Same as parent compound. | N-H: ~1.5-2.5 ppm (s, broad, 1H); N-CH₃: ~2.4 ppm (s, 3H). |
| MS [M]⁺ | m/z 168 | m/z 168 | m/z 182 |
| MS [M+2]⁺ | m/z 170 | m/z 170 | m/z 184 |
| FT-IR (N-H Stretch) | Two bands (~3300-3400 cm⁻¹) | Two bands (~3300-3400 cm⁻¹) | One band (~3310-3350 cm⁻¹), characteristic of a secondary amine.[15] |
| FT-IR (N-H Bend) | Present (~1580-1650 cm⁻¹) | Present (~1580-1650 cm⁻¹) | Weak or absent. |
Causality of Spectral Differences:
-
For Analog 1 , the most dramatic change is observed in the ¹H NMR spectrum of the aromatic region. Moving the chlorine atom to the 4-position fundamentally alters the electronic environment and the coupling relationships between the remaining pyridine protons. This change from a doublet-triplet-doublet pattern to a new, distinct pattern is a definitive indicator of the chloro-substituent's position.[16]
-
For Analog 2 , the key differentiators are the molecular weight increase of 14 Da (for the -CH₃ group) in the mass spectrum and the changes in the amine-related signals. The ¹H NMR will now show a singlet for the N-methyl group and only one N-H proton. The FT-IR spectrum will decisively show only a single N-H stretching band, which is a classic textbook signature for a secondary amine, as opposed to the two bands seen for the primary amine in the parent compound.[7]
Pillar 4: Validated Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Workflow for Spectroscopic Structural Confirmation
Caption: A logical workflow for integrated spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[12]
-
Sample Preparation: Dissolve approximately 10-15 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a spectral width of approximately 12-16 ppm.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
To confirm the amine proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish.[11]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 200-220 ppm.
-
A longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer capable of electron ionization (EI), such as a single quadrupole or time-of-flight (TOF) analyzer.[4]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via direct infusion or through a GC inlet.
-
Use a standard EI energy of 70 eV.[4]
-
Scan a mass-to-charge (m/z) range that comfortably brackets the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak, [M]⁺.
-
Critically, look for the [M+2]⁺ peak at an intensity of approximately one-third of the [M]⁺ peak to confirm the presence of one chlorine atom.[16]
-
Analyze the major fragment ions to corroborate the proposed structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: The spectrum can be obtained from a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.[12]
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or KBr press.
-
Place the sample on the crystal and record the sample spectrum.
-
Scan the range from 4000 cm⁻¹ to 600 cm⁻¹. Co-add at least 16 scans for a high-quality spectrum.[4]
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (N-H, aromatic C-H, aliphatic C-H, N-H bend, C=N/C=C) as detailed in the data tables above.
Conclusion: A Commitment to Scientific Integrity
The structural confirmation of this compound and its analogs is a critical step in the research and development pipeline. By judiciously applying the complementary techniques of NMR, MS, and FT-IR, researchers can build a comprehensive and self-validating case for the structure of their synthesized compounds. This guide has detailed not only the expected data but also the underlying principles and comparative logic required for confident interpretation. Adherence to these rigorous analytical standards ensures that the data generated is trustworthy, reproducible, and provides a solid foundation for the next phase of discovery.
References
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. echemi.com [echemi.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 1-(6-Chloropyridin-2-yl)cyclopropanamine in Modern Drug Discovery
In the intricate world of medicinal chemistry, the selection of molecular building blocks is a critical decision that profoundly influences the ultimate success of a drug candidate. These fragments are the foundational architecture from which potency, selectivity, and favorable pharmacokinetic profiles are built. Among the vast arsenal of available scaffolds, 1-(6-chloropyridin-2-yl)cyclopropanamine has emerged as a particularly valuable player. This guide provides an in-depth comparison of this building block against other common structural motifs, supported by experimental insights and data, to inform strategic decisions in drug design.
The Strategic Value of Constrained Scaffolds
The inclusion of rigid, three-dimensional structures in drug candidates is a well-established strategy to enhance biological activity.[1] Constrained motifs, such as the cyclopropyl group, can pre-organize a molecule into a conformation that is favorable for binding to its biological target.[1] This conformational restriction reduces the entropic penalty upon binding, which can lead to significant gains in potency.[2][3] Furthermore, the introduction of sp3-hybridized centers increases the three-dimensionality of a molecule, a property often associated with improved physicochemical properties and clinical success.
The cyclopropyl group, in particular, offers a unique set of features. Its strained ring system results in shorter, stronger carbon-hydrogen bonds, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][4] This increased stability can lead to a longer in-vivo half-life and potentially improved patient compliance through less frequent dosing.[1]
Profiling this compound
This compound is a bifunctional building block that combines the benefits of the rigid cyclopropylamine core with the versatile reactivity of a chloropyridine ring.
Key Structural Features:
-
Cyclopropylamine Moiety: Provides a rigid, three-dimensional scaffold that can act as a bioisostere for other amine-containing groups.[5][6][7] The primary amine serves as a crucial handle for forming amide bonds or other key linkages.
-
6-Chloropyridine Ring: The chlorine atom at the 6-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups.[8][9][10] The pyridine nitrogen can act as a hydrogen bond acceptor and influences the overall electronics and solubility of the molecule.
Comparative Analysis with Alternative Building Blocks
The true value of a building block is best understood in comparison to its alternatives. Here, we evaluate this compound against other commonly used scaffolds.
| Property | This compound | 2-Amino-6-chloropyridine | trans-2-Phenylcyclopropanamine |
| Molecular Weight | 168.62 g/mol [11][12][13] | 128.56 g/mol [14][15][16] | 133.19 g/mol |
| Structure | 3D, Constrained | 2D, Planar | 3D, Constrained |
| Key Features | Rigid amine, reactive chloro-handle | Planar amine, reactive chloro-handle | Rigid amine, modifiable phenyl ring |
| Metabolic Stability | Generally enhanced due to cyclopropyl C-H bonds[1][4] | Aromatic ring susceptible to oxidation[17][18] | Cyclopropyl group enhances stability, but phenyl ring can be a metabolic hotspot |
| Synthetic Utility | Amide coupling at amine, Suzuki coupling at chlorine[8] | Amide coupling at amine, Suzuki coupling at chlorine[19] | Amide coupling at amine, electrophilic aromatic substitution on phenyl ring[20] |
The Flat Analogue: 2-Amino-6-chloropyridine
2-Amino-6-chloropyridine represents a "flat" or two-dimensional counterpart.[19][21] While it shares the reactive chloropyridine handle for Suzuki couplings, the lack of the cyclopropyl ring has significant implications. The flexible amino group can adopt multiple conformations, which may lead to a higher entropic cost upon binding to a target. Furthermore, aromatic amines, or anilines, are often considered "structural alerts" in drug discovery due to their potential for metabolic activation into reactive species, which can lead to toxicity.[17][18][22][23] The replacement of such planar, sp2-rich motifs with saturated, sp3-rich bioisosteres like cyclopropylamines is a common strategy to mitigate these risks and improve pharmacokinetic properties.[17][22]
The Phenyl Analogue: trans-2-Phenylcyclopropanamine
trans-2-Phenylcyclopropanamine (Tranylcypromine) is a well-known drug and building block that shares the cyclopropylamine core but replaces the chloropyridine with a phenyl ring.[20][24] This scaffold has been extensively used to develop inhibitors of enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[20][25][26] While the phenyl ring can be functionalized, the synthetic strategies differ from those for the chloropyridine. Electrophilic aromatic substitution is the primary route for modification, which can sometimes lack the regiocontrol and broad substrate scope of palladium-catalyzed cross-coupling reactions.
Applications in Drug Discovery: A Workflow Perspective
The utility of this compound can be illustrated through a typical drug discovery workflow. The dual functionality of the molecule allows for a divergent synthetic approach, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Divergent synthetic routes using this compound.
This workflow highlights how a medicinal chemist can independently modify two key regions of a potential drug candidate, systematically exploring the chemical space around a core scaffold.
Experimental Protocols
To provide a practical context, detailed protocols for the two key transformations involving this compound are provided below.
Protocol 1: Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[27][28] The following protocol describes a standard procedure using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of EDC and HOBt forms a highly reactive active ester intermediate, which is then readily attacked by the primary amine of the cyclopropanamine.[27] DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction, driving it to completion.[29]
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly for creating biaryl structures.[8][10] Chloropyridines are known to be challenging substrates, but modern catalyst systems have made this transformation highly efficient.[8][10]
Materials:
-
Amide-coupled product from Protocol 1 (or this compound itself)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O mixture or Toluene)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the chloropyridine starting material (1.0 eq), arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Causality: The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[30] The key steps are the oxidative addition of the palladium into the C-Cl bond, transmetalation of the aryl group from the boronic acid to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[10][30] The choice of ligand and base is critical for the efficiency of these steps, especially with less reactive chloropyridines.[8]
Conclusion
This compound is a highly valuable and versatile building block in contemporary drug discovery. Its unique combination of a rigid, metabolically robust cyclopropylamine core and a synthetically versatile chloropyridine handle offers significant advantages over simpler, planar, or less functionalized analogues. By providing conformational constraint, improved metabolic stability, and two orthogonal points for chemical diversification, this scaffold empowers medicinal chemists to efficiently navigate complex chemical space and optimize lead compounds. The strategic incorporation of such well-designed building blocks is a cornerstone of modern medicinal chemistry, accelerating the journey from initial hit to clinical candidate.
References
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Cyclopropylamine. Chem-Impex.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- CYCLOPROPYLAMINE.
- The Cyclopropyl Group in Medicinal Chemistry.
- Aniline replacement in drug-like compounds. Cresset Group.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.
- Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced M
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Unknown Source.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- 2-Amino-6-chloropyridine. Chem-Impex.
- N-cyclopropylthian-4-amine as a building block in organic synthesis. Benchchem.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- Amide Synthesis. Fisher Scientific.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed.
- Application Notes and Protocols: Flow Chemistry for Amide Synthesis. Benchchem.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central.
- The Design and Application of Bioisosteres in Drug Design.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.
- Unravelling the target landscape of tranylcypromines for new drug discovery. PMC.
- Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators.
- 2-Amino-6-chloropyridine. ChemicalBook.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- 2-[1-(6-Chloropyridin-2-yl)cyclopropyl]ethan-1-amine. PubChem.
- 2-Amino-6-chloropyridine | CAS 45644-21-1 | SCBT. Santa Cruz Biotechnology.
- CAS 45644-21-1 | 2-Amino-6-chloropyridine. Synblock.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books.
- 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic Acid. Benchchem.
- 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246. PubChem - NIH.
- (1-(6-Chloro-pyridin-2-yl)cyclopropyl)amine. Echemi.
- 1060811-69-9|this compound. BLDpharm.
- 1060811-69-9, this compound Formula. ECHEMI.
- Cyclopropanamine Compounds and Use Thereof. PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. chemimpex.com [chemimpex.com]
- 6. longdom.org [longdom.org]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. 1060811-69-9|this compound|BLD Pharm [bldpharm.com]
- 13. echemi.com [echemi.com]
- 14. scbt.com [scbt.com]
- 15. CAS 45644-21-1 | 2-Amino-6-chloropyridine - Synblock [synblock.com]
- 16. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biopartner.co.uk [biopartner.co.uk]
- 19. chemimpex.com [chemimpex.com]
- 20. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. cresset-group.com [cresset-group.com]
- 24. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hepatochem.com [hepatochem.com]
- 29. Amide Synthesis [fishersci.dk]
- 30. books.rsc.org [books.rsc.org]
A Comparative Guide to the Reactivity of 2-Chloropyridine and 4-Chloropyridine with Cyclopropanamine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the pyridine scaffold remains a cornerstone of molecular design. The strategic introduction of substituents onto this heterocyclic core is a critical step in modulating physicochemical properties and biological activity. Among the various methods for C-N bond formation, the nucleophilic aromatic substitution (SNAr) of chloropyridines with amines is a frequently employed transformation. This guide provides an in-depth technical comparison of the reactivity of two key isomeric building blocks, 2-chloropyridine and 4-chloropyridine, with cyclopropanamine, a desirable moiety in modern medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability.
This analysis is grounded in the fundamental principles of chemical reactivity, supported by theoretical and analogous experimental data, and provides standardized experimental protocols for practical application in the laboratory.
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The reactivity of chloropyridines in nucleophilic aromatic substitution is fundamentally governed by the powerful electron-withdrawing nature of the pyridine nitrogen atom. This effect deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution, particularly at the 2- (ortho) and 4- (para) positions.[1]
The mechanism of an SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the overall reaction rate. In the case of 2-chloropyridine and 4-chloropyridine, the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex through resonance.
For 2-chloropyridine , the nitrogen atom is positioned to directly delocalize the negative charge that develops on the ring during the nucleophilic attack of cyclopropanamine. Similarly, for 4-chloropyridine , the para-relationship between the nitrogen and the chlorine atom allows for efficient resonance stabilization of the intermediate. In contrast, 3-chloropyridine is significantly less reactive towards nucleophiles because the nitrogen atom is in a meta position and cannot directly delocalize the negative charge of the Meisenheimer complex through resonance.
While both the 2- and 4-positions are activated, subtle electronic differences lead to a variance in their reactivity. Computational studies have shown that the activation energy for the SNAr reaction on 4-chloropyridine is slightly lower than that for 2-chloropyridine.[2] This suggests that 4-chloropyridine is predicted to be the more reactive isomer in nucleophilic aromatic substitution reactions.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of 2-chloropyridine and 4-chloropyridine with cyclopropanamine is anticipated to proceed through a classical SNAr mechanism. The key steps are illustrated below.
Caption: The two-step addition-elimination mechanism for the SNAr reaction.
Comparative Experimental Data
For reactions that are sluggish under thermal SNAr conditions, the Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative.[3][4] This cross-coupling reaction is often more general and can proceed under milder conditions with a broader range of substrates.[3]
Below is a table summarizing expected outcomes based on theoretical principles and data from reactions with similar primary amines.
| Feature | 2-Chloropyridine with Cyclopropanamine | 4-Chloropyridine with Cyclopropanamine |
| Predicted Reactivity | High | Very High |
| Reaction Conditions | Typically requires elevated temperatures (e.g., >100 °C) or catalyst. | May proceed under slightly milder conditions than 2-chloropyridine. |
| Potential Side Reactions | At very high temperatures, decomposition or side reactions may occur. | Generally cleaner reactions are expected under optimized conditions. |
| Catalysis | Buchwald-Hartwig amination is a viable alternative for higher yields. | Buchwald-Hartwig amination can also be employed for efficient coupling. |
Experimental Protocols
The following protocols provide a standardized starting point for the synthesis and comparison of N-cyclopropyl-2-aminopyridine and N-cyclopropyl-4-aminopyridine.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure for the direct amination of chloropyridines.
Materials:
-
2-Chloropyridine or 4-Chloropyridine (1.0 equiv)
-
Cyclopropanamine (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyridine isomer (1.0 mmol), potassium carbonate (2.0 mmol), and DMSO (5 mL).
-
Add cyclopropanamine (1.5 mmol) to the stirred suspension.
-
Heat the reaction mixture to 120-140 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is an alternative for cases where the SNAr reaction is inefficient.
Materials:
-
2-Chloropyridine or 4-Chloropyridine (1.0 equiv)
-
Cyclopropanamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add the chloropyridine isomer (1.0 mmol) and the amine (1.2 mmol).
-
Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Caption: Generalized experimental workflow for the synthesis of N-cyclopropyl-aminopyridines.
Conclusion
Based on the fundamental principles of electronic effects in pyridine chemistry, 4-chloropyridine is predicted to be more reactive than 2-chloropyridine towards nucleophilic aromatic substitution with cyclopropanamine. This is attributed to the slightly more effective stabilization of the Meisenheimer intermediate in the para-substituted isomer. For researchers and drug development professionals, this implies that reactions with 4-chloropyridine may proceed under milder conditions, potentially leading to shorter reaction times and higher yields.
However, it is crucial to note that for many applications, both isomers are viable substrates. For challenging transformations or to maximize yields, the Buchwald-Hartwig amination provides a robust and often superior alternative to the traditional SNAr reaction. The choice between these two isomers should be guided by a combination of theoretical understanding, availability of starting materials, and empirical optimization of reaction conditions for the specific target molecule.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Wibaut, J. P., & Broekman, F. (2010). The reaction of 4‐chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 80(3), 309-312.
- Moody, C. J., & Sneddon, H. F. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(22), 4773-4780.
-
ResearchGate. The reaction of 4-chloropyridine with some amines. [Link]
- Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12536-12546.
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. [Link]
-
Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents.
- Google Patents.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(6-Chloropyridin-2-yl)cyclopropanamine
Abstract
The robust quantification of pharmaceutical intermediates is a cornerstone of efficient and compliant drug development. This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-(6-Chloropyridin-2-yl)cyclopropanamine. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy and consistency of its analytical measurement across different methods or laboratories is paramount. This document details the rationale behind method development, presents comprehensive validation protocols in line with ICH guidelines, and offers a step-by-step workflow for cross-validation to establish interchangeability. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative for a Key Intermediate
This compound is a substituted pyridinyl amine derivative that serves as a critical starting material or intermediate in complex synthetic pathways. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final API. Therefore, analytical methods used for its characterization must be precise, accurate, and reliable.
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2][3] According to the International Council for Harmonisation (ICH) guidelines, key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.[4][5]
However, in a dynamic drug development environment, it is often necessary to use more than one analytical method for the same substance. This can occur during method transfer between laboratories, the introduction of a new technology, or when comparing results from a new method to a legacy one. In these scenarios, cross-validation is essential to demonstrate that the different analytical procedures yield equivalent and comparable results.[6][7][8] This guide will present a comparative analysis of a robust HPLC-UV method and a highly specific GC-MS method, culminating in a practical cross-validation protocol.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Rationale and Method Development Causality
RP-HPLC with a C18 column is the workhorse of pharmaceutical quality control laboratories for its versatility, robustness, and cost-effectiveness. For a molecule like this compound, which contains both a moderately polar amine group and a nonpolar chloropyridinyl ring system, RP-HPLC offers an ideal separation mechanism.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic character, which provides strong retention for the aromatic portion of the molecule.
-
Mobile Phase Selection: An acidified water/acetonitrile gradient is selected. The acid (e.g., formic or phosphoric acid) serves a crucial purpose: it protonates the cyclopropylamine group (a primary amine), ensuring it is in a single ionic form. This prevents peak tailing and improves chromatographic peak shape. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.
-
Detection: The chloropyridine ring contains a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., ~270 nm) a sensitive and straightforward choice.
Detailed Experimental Protocol: HPLC-UV Method Validation
The validation protocol is designed based on the principles outlined in ICH Q2(R2).[5]
Step 1: System Suitability
-
Before each validation run, inject a standard solution six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
Step 2: Specificity
-
Inject a blank (diluent), a placebo (matrix without the analyte), the analyte standard, and a spiked placebo.
-
Perform forced degradation studies (acid, base, oxidation, heat, light).
-
Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, or degradation products. Peak purity should be confirmed using a Diode Array Detector (DAD).
Step 3: Linearity and Range
-
Prepare at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Step 4: Accuracy (Recovery)
-
Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Step 5: Precision
-
Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.[9]
-
Acceptance Criteria: RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Data Presentation: HPLC-UV Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at analyte Rt | No interference observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 50-150% of target | 10 - 30 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5%, 100.2%, 101.1% | Pass |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.20% | Pass |
| LOD | S/N ≥ 3 | 0.1 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.3 µg/mL | Pass |
Visualization: HPLC-UV Validation Workflow
Caption: Workflow for HPLC-UV Method Validation.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Method Development Causality
GC-MS provides an orthogonal (different principle) technique to HPLC and is exceptionally valuable for its high specificity and sensitivity, making it ideal for impurity identification or as a confirmatory method.
-
Derivatization is Key: Primary amines like the one in our analyte often exhibit poor peak shape and may adsorb onto the GC column. To overcome this, derivatization is necessary to make the molecule more volatile and less polar. A common and effective approach is acylation with an agent like trifluoroacetic anhydride (TFAA), which converts the -NH2 group to a stable, electron-capturing -NHCOCF3 group. This also enhances sensitivity with certain detectors.
-
Column Selection: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a good starting point. It provides excellent separation for a wide range of derivatized compounds.
-
Injection and Detection: A split/splitless inlet is standard. For detection, Mass Spectrometry is chosen over Flame Ionization Detection (FID) for its superior specificity. By monitoring the characteristic molecular ion and key fragment ions of the derivatized analyte (Selected Ion Monitoring - SIM mode), interference from matrix components can be virtually eliminated.
Detailed Experimental Protocol: GC-MS Method Validation
The validation approach mirrors that of HPLC but is adapted for a derivatization-based GC-MS method.
Step 1: Sample Preparation & Derivatization
-
Accurately weigh the sample and dissolve in a suitable solvent (e.g., ethyl acetate).
-
Add the derivatizing agent (TFAA) and a catalyst (e.g., pyridine).
-
Heat the mixture (e.g., 60°C for 30 minutes) to ensure complete reaction.
-
Cool, and inject into the GC-MS.
Step 2: System Suitability
-
Inject a derivatized standard solution six times.
-
Acceptance Criteria: RSD of peak area and retention time ≤ 2.0%. Signal-to-noise (S/N) ratio for the primary ion must be > 100.
Step 3: Specificity
-
Inject a derivatized blank, placebo, and standard.
-
Analyze the mass spectra to confirm that no co-eluting peaks share the same primary and qualifier ions as the analyte.
-
Acceptance Criteria: No significant interference in the selected ion chromatograms at the retention time of the analyte.
Step 4-5: Linearity, Accuracy, and Precision
-
These steps are performed similarly to the HPLC method, ensuring that each calibration standard, accuracy spike, and precision sample undergoes the complete derivatization procedure.
-
Acceptance Criteria: Same as for HPLC (r² ≥ 0.999, Recovery 98.0-102.0%, RSD ≤ 2.0%).
Data Presentation: GC-MS Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interfering ions at analyte Rt | No interference observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50-150% of target | 1 - 15 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9%, 100.5%, 101.5% | Pass |
| Precision (Repeatability RSD) | ≤ 2.0% | 1.10% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.55% | Pass |
| LOD | S/N ≥ 3 | 0.05 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.15 µg/mL | Pass |
Visualization: GC-MS Validation Workflow
Caption: Workflow for GC-MS Method Validation.
Cross-Validation: Bridging the Methodological Gap
Objective and Protocol
The objective of cross-validation is to demonstrate that the HPLC-UV method and the GC-MS method produce comparable results for the quantification of this compound, ensuring they can be used interchangeably.[6][8]
Step 1: Sample Selection
-
Select a minimum of six independent batches of the intermediate, preferably with varying purity levels if available.
-
Prepare each sample for analysis according to both the HPLC-UV and GC-MS protocols.
Step 2: Analysis
-
Analyze each of the six samples in triplicate using the validated HPLC-UV method.
-
Analyze each of the six samples in triplicate using the validated GC-MS method.
Step 3: Data Evaluation
-
Calculate the mean assay value for each sample from both methods.
-
Calculate the percentage difference between the mean results for each sample using the formula: % Difference = [ (Result_HPLC - Result_GCMS) / Average(Result_HPLC, Result_GCMS) ] * 100
Step 4: Acceptance Criteria
-
The percentage difference for each of the six samples should not exceed a predefined limit, typically ±5.0%.
-
The mean percentage difference across all samples should be within ±3.0%.
Visualization: Cross-Validation Logical Flow
Caption: Logical flow for cross-validation.
Comparative Guide and Final Recommendation
| Feature | HPLC-UV Method | GC-MS Method | Recommendation |
| Specificity | Good. Relies on chromatographic separation. | Excellent. Relies on both chromatography and mass fragmentation. | GC-MS is superior for confirming identity or analyzing complex matrices. |
| Sensitivity (LOQ) | Good (0.3 µg/mL) | Excellent (0.15 µg/mL) | GC-MS is preferred for trace-level impurity analysis. |
| Sample Throughput | High. No derivatization required. | Lower. Derivatization step adds time and complexity. | HPLC-UV is ideal for routine QC and high-volume testing. |
| Cost (Operational) | Lower. Standard solvents and columns. | Higher. Requires derivatization reagents, specialized columns, and MS maintenance. | HPLC-UV is more cost-effective for routine use. |
| Robustness | Excellent. A standard and well-understood technique. | Good, but the derivatization step can introduce variability. | HPLC-UV is generally considered more robust for routine deployment. |
Senior Scientist's Recommendation:
For routine quality control, release testing, and in-process controls where speed and cost-effectiveness are critical, the HPLC-UV method is the recommended primary technique. Its high throughput and proven robustness make it ideal for a manufacturing environment.
The GC-MS method should be maintained as a qualified secondary or confirmatory method. Its superior specificity and sensitivity make it invaluable for troubleshooting out-of-spec (OOS) results, identifying unknown impurities, and for use in reference standard characterization where absolute certainty of identity is required.
Successful cross-validation ensures that data generated by the high-throughput HPLC method is scientifically equivalent to that from the highly specific GC-MS method, providing a comprehensive and flexible analytical strategy that satisfies both efficiency and regulatory rigor.
References
- Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug products. Thermo Fisher Scientific.
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
- ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Request PDF.
- Thermo Fisher Scientific. (n.d.). HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Thermo Fisher Scientific.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
- Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science Group.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- ProRelix Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sps.nhs.uk [sps.nhs.uk]
A Comparative Guide to Catalytic Efficiency in the Synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanamine
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is a cornerstone of successful drug discovery programs. 1-(6-Chloropyridin-2-yl)cyclopropanamine is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the catalytic systems employed for its synthesis, with a focus on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the nuances of catalyst selection, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of this compound
The unique structural motif of a cyclopropylamine appended to a chloropyridine ring imparts valuable physicochemical properties to drug candidates, including enhanced metabolic stability, improved membrane permeability, and favorable target binding interactions. Consequently, the demand for efficient and scalable synthetic routes to this intermediate is ever-present in the pharmaceutical industry.
The Dominance of Palladium Catalysis: A Head-to-Head Comparison
The formation of the C-N bond between the pyridine ring and the cyclopropylamine moiety is most effectively achieved through the Palladium-catalyzed Buchwald-Hartwig amination. This reaction has evolved through several generations of catalysts, primarily distinguished by the nature of the phosphine ligand coordinated to the palladium center. The choice of ligand is paramount, profoundly influencing the catalyst's activity, stability, and substrate scope.
| Catalyst System (Precatalyst/Ligand) | Typical Catalyst Loading (mol%) | Reaction Temperature | Reaction Time | Typical Yields | Key Advantages & Considerations |
| First Generation (e.g., Pd(OAc)₂ / P(t-Bu)₃) | 1 - 5 | High (80-120 °C) | 12 - 24 h | Moderate to Good | Cost-effective but often requires higher temperatures and longer reaction times. May suffer from catalyst deactivation. |
| Second Generation (e.g., Pd₂(dba)₃ / XPhos or Buchwald Ligands) | 0.5 - 2 | Moderate to High (60-100 °C) | 4 - 12 h | Good to Excellent | Broader substrate scope and higher activity than first-generation catalysts. Bulky, electron-rich ligands enhance reductive elimination. |
| Third Generation (e.g., G3-XPhos Precatalyst) | 0.1 - 1 | Room Temp. to Moderate (25-80 °C) | 1 - 8 h | Excellent | Air- and moisture-stable precatalysts simplify reaction setup. High turnover numbers (TONs) and turnover frequencies (TOFs). |
| Novel YPhos Ligands (e.g., Pd(OAc)₂ / adYPhos) | 0.5 - 2 | Room Temperature | 2 - 6 h | Excellent | Enables challenging couplings of (hetero)aryl chlorides at room temperature, offering mild reaction conditions and broad functional group tolerance.[1] |
Expert Insight: The evolution of Buchwald-Hartwig amination catalysts has been driven by the design of increasingly bulky and electron-rich phosphine ligands. These steric and electronic properties are crucial for promoting the rate-limiting reductive elimination step of the catalytic cycle, where the desired C-N bond is formed. Furthermore, these ligands facilitate the formation of the active monoligated Pd(0) species, which initiates the catalytic cycle. For the synthesis of this compound, where an electron-deficient heteroaryl chloride is coupled with a primary amine, third-generation precatalysts or systems employing novel, highly active ligands like adYPhos are recommended for achieving high efficiency under mild conditions.
The "Why": Mechanistic Causality in Catalyst Performance
The superior performance of modern catalyst systems can be attributed to specific mechanistic advantages. The bulky substituents on the biarylphosphine ligands, such as those in XPhos and BrettPhos, create a sterically hindered environment around the palladium center. This steric pressure is believed to facilitate the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[2]
The electron-rich nature of these ligands also increases the electron density on the palladium center, which promotes the initial oxidative addition of the aryl chloride. The combination of these steric and electronic effects leads to a more efficient and faster catalytic turnover.
Experimental Protocol: A Validated Approach
The following protocol details a robust and scalable procedure for the synthesis of this compound using a third-generation palladium precatalyst, which offers high efficiency and operational simplicity.
Materials:
-
6-Chloro-2-iodopyridine (or 2,6-dichloropyridine)
-
Cyclopropylamine
-
XPhos Pd G3 (or a similar third-generation precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add XPhos Pd G3 (0.01 equiv), sodium tert-butoxide (1.5 equiv), and 6-chloro-2-iodopyridine (1.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Amine Addition: Add cyclopropylamine (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Self-Validation: The success of this protocol is validated by the high yield and purity of the final product, which can be confirmed by NMR spectroscopy and mass spectrometry. The use of a stable precatalyst minimizes batch-to-batch variability, ensuring reproducible results.
Alternative Catalytic Strategies
While palladium catalysis is the dominant methodology, other transition metals have been explored for C-N bond formation. Copper-catalyzed Ullmann-type couplings are a classical alternative, though they often require higher reaction temperatures and stoichiometric amounts of copper. More recently, nickel-catalyzed aminations have emerged as a promising, more earth-abundant alternative to palladium. However, for the specific synthesis of this compound, palladium-based systems, particularly those employing bulky biarylphosphine ligands, remain the most efficient and well-established choice.
Conclusion and Future Outlook
The synthesis of this compound is a critical transformation in modern drug development. The Palladium-catalyzed Buchwald-Hartwig amination, particularly with the advent of third-generation precatalysts and novel bulky phosphine ligands, offers the most efficient and versatile route to this key intermediate. By understanding the mechanistic principles that govern catalyst performance and by employing robust experimental protocols, researchers can confidently and efficiently access this valuable building block. The continued development of more active, stable, and cost-effective catalysts, potentially based on earth-abundant metals, will undoubtedly shape the future of this important synthetic transformation.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Buchwald, S. L., & Mauger, C. (2008). A new palladium precatalyst for C–C and C–N cross-coupling reactions. The Journal of Organic Chemistry, 73(18), 7102-7116. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination. Organometallics, 34(23), 5497-5508. [Link]
-
Hoshi, T., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 85(21), 13693–13703. [Link]
Sources
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Compounds Derived from 1-(6-Chloropyridin-2-yl)cyclopropanamine
For researchers and scientists in the dynamic field of drug discovery, the metabolic stability of a lead compound is a critical determinant of its ultimate success. A compound with poor metabolic stability can be rapidly cleared from the body, leading to insufficient therapeutic exposure, or it can form reactive metabolites with potential toxicological consequences. This guide provides an in-depth evaluation of the metabolic stability considerations for compounds derived from the 1-(6-chloropyridin-2-yl)cyclopropanamine scaffold.
We will dissect the potential metabolic liabilities inherent in this chemical class and explore, through comparative data, strategic modifications to enhance stability. This guide is designed to be a practical resource, offering not just theoretical insights but also actionable experimental protocols for your own research endeavors.
The Metabolic Hotspots of the this compound Scaffold
The this compound core presents two primary areas of metabolic concern: the cyclopropylamine moiety and the 2-chloropyridine ring. Understanding the potential biotransformations at these sites is paramount for designing more robust analogues.
The Cyclopropylamine Moiety: A Double-Edged Sword
The cyclopropyl group is often incorporated into drug candidates to introduce conformational rigidity and improve potency.[1] However, when attached to a nitrogen atom, it can be susceptible to cytochrome P450 (CYP)-mediated oxidation. This can lead to the formation of reactive intermediates through ring-opening, which may result in the formation of covalent adducts with proteins.[2][3] A notable example of this liability is the hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin, which was linked to the metabolic activation of its cyclopropylamine substructure.[3]
The 2-Chloropyridine Ring: A Target for Conjugation
The 2-chloropyridine ring, while a common building block in medicinal chemistry, can also be a site of metabolic transformation. A primary pathway for the metabolism of chloropyridine derivatives is through glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs).[4] This process involves the displacement of the chlorine atom by the sulfhydryl group of glutathione, leading to the formation of a conjugate that is typically more water-soluble and readily excreted. The rate of this reaction can be influenced by the electronic properties of other substituents on the pyridine ring.[4]
Strategies for Enhancing Metabolic Stability: A Comparative Analysis
Improving the metabolic stability of lead compounds is a key objective in medicinal chemistry. Here, we compare several strategies for mitigating the metabolic liabilities of the this compound scaffold, supported by examples from the literature.
Bioisosteric Replacement of the Cyclopropylamine Moiety
One effective strategy to circumvent the potential bioactivation of the cyclopropylamine group is to replace it with a bioisostere that is less prone to metabolic oxidation.
| Original Moiety | Bioisosteric Replacement | Impact on Metabolic Stability | Rationale | Reference Example |
| Cyclopropylamine | gem-Dimethyl group | Improved stability | Blocks CYP-mediated oxidation at the alpha-carbon. | Replacement of a cyclopropyl ring with a gem-dimethyl group in a series of hepatitis C NS5B inhibitors averted bioactivation.[2] |
| Cyclopropylamine | Saturated heterocyclic rings (e.g., piperidine, morpholine) | Generally improved stability | Can alter the electronics and sterics around the nitrogen, reducing susceptibility to oxidation. | Replacement of a piperidine ring with a more polar morpholine ring improved metabolic stability 10-fold in rat liver microsomes.[2] |
Modification of the Pyridine Ring
Altering the substitution pattern or the nature of the pyridine ring itself can significantly impact its metabolic fate.
| Original Moiety | Modification Strategy | Impact on Metabolic Stability | Rationale | Reference Example |
| 2-Chloropyridine | Replacement with a pyrazine | Improved stability | The additional nitrogen atom can decrease the electron density of the ring, making it less susceptible to oxidative metabolism. | Replacement of a pyridine core with a pyrazine in a series of antimalarial compounds demonstrated good in vitro metabolic stability in human liver microsomes.[5] |
| Pyridine | Saturation to piperidine | Variable, can improve stability | Reduces the aromatic character, potentially blocking sites of oxidation. | In ROCK2 inhibitors, replacing a pyridine with a piperidinyl analogue improved metabolic stability.[2] |
| Pyridine | Introduction of electron-withdrawing groups | Generally improved stability | Deactivates the ring towards oxidative metabolism. | The use of fluorine as a substituent can enhance metabolic stability due to the strength of the C-F bond.[6] |
Experimental Protocols for Assessing Metabolic Stability
To empirically evaluate the metabolic stability of your compounds, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic stability by incubating the test compound with liver microsomes, which are rich in CYP enzymes.[7]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).
-
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.
Protocol:
-
Preparation of Hepatocytes:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density.
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration typically 1 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.
-
Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
-
Analysis:
-
Homogenize or lyse the samples to release intracellular compound.
-
Centrifuge to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
-
CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells in millions).
-
Metabolic Pathways of the this compound Scaffold
Caption: Potential metabolic pathways for the target scaffold.
Conclusion
The metabolic stability of compounds derived from this compound is a critical parameter that requires careful consideration during the drug discovery process. The inherent potential for metabolic bioactivation of the cyclopropylamine moiety and conjugation of the chloropyridine ring necessitates a proactive approach to medicinal chemistry design. By employing strategies such as bioisosteric replacement and strategic modification of the pyridine ring, researchers can significantly enhance the metabolic robustness of their compounds. The experimental protocols provided in this guide offer a framework for the empirical evaluation of these strategies, enabling a data-driven approach to the optimization of lead candidates.
References
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(4), 865-873. [Link]
-
Obach, R. S., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(4), 865-873. [Link]
-
Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(21), 5999-6003. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]
-
Masoudinia, S., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(3), 283. [Link]
-
Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]
-
Kalgutkar, A. S. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical Pharmacology, 174, 113796. [Link]
-
Kumar, A., & Singh, J. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
-
LibreTexts. (2021). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]
-
Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(21), 5999-6003. [Link]
-
Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the function of bioisostere? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(6-Chloropyridin-2-yl)cyclopropanamine
This document provides essential procedural guidance for the safe and compliant disposal of 1-(6-Chloropyridin-2-yl)cyclopropanamine and its associated waste streams. As a specialized research chemical, its handling and disposal demand a rigorous, safety-first approach grounded in established chemical waste management principles. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Executive Directive: Hazard Profile and Core Disposal Mandate
This compound, including its common hydrochloride salt form, must be treated as a hazardous chemical waste. The Safety Data Sheet (SDS) for the hydrochloride salt classifies it as a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335).[1] Due to its chemical structure—a chlorinated pyridine derivative—it falls into a category of compounds that require specialized disposal to mitigate environmental and health risks.
The primary and non-negotiable disposal route for this compound is through your institution's designated Environmental Health & Safety (EHS) department for collection and subsequent destruction by a licensed hazardous waste contractor. Under no circumstances should this chemical or its contaminated materials be disposed of via sanitary sewer, general trash, or evaporation. [2][3]
The causality for this directive is twofold:
-
Chemical Hazard: The compound's irritant properties necessitate controlled handling to prevent personnel exposure.
-
Environmental Persistence & Combustion Byproducts: Chlorinated organic compounds carry the risk of forming highly toxic and persistent environmental pollutants, such as dioxins, if not incinerated at appropriate high temperatures.[4] Standard laboratory or municipal waste systems are not equipped for this.
Foundational Principles for Compliant Waste Management
Before detailing the step-by-step protocol, it is crucial to internalize the principles that ensure a self-validating and safe waste management system.
-
Waste Minimization: The most effective safety and cost-control measure is to minimize waste generation at the source. Order only the quantity of chemical required for your research, and explore opportunities to share surplus, unopened material with other labs within your institution.[5][6]
-
Segregation: Never mix incompatible waste streams. The disposal of flammable liquids is often the most cost-effective.[7] Contaminating a large volume of non-halogenated solvent with a small amount of this chlorinated compound needlessly elevates the disposal cost and complexity for the entire container.
-
"Cradle-to-Grave" Responsibility: The generator of the hazardous waste (the laboratory) is legally responsible for it from creation to final disposal. This underscores the importance of proper labeling and handoff to EHS.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste containing this compound.
Step 1: Ensure Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in either its pure form or as a waste product, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, respiratory protection may be necessary to avoid inhaling dust.[1]
Step 2: Waste Stream Segregation and Container Selection
Proper segregation is critical for safety and compliant disposal.
-
Solid Waste:
-
Pure/Neat Compound: If discarding the original, unopened, or partially used container, ensure the manufacturer's label is intact and attach a completed EHS hazardous waste tag.[2][3]
-
Contaminated Labware: Items such as weigh boats, gloves, and paper towels contaminated with the compound should be collected in a dedicated, clearly labeled plastic bag or pail lined with a bag.[2][3] Do not mix with non-hazardous solid waste.
-
-
Liquid Waste:
-
Aqueous Solutions: Collect aqueous waste containing this compound in a dedicated, sealed, and chemically compatible container (HDPE or glass is typical). Label this as "Aqueous Hazardous Waste."
-
Organic Solvent Solutions: Collect in a separate, dedicated container labeled "Halogenated Organic Waste." Crucially, do not mix this waste with non-halogenated solvent waste streams. This segregation is vital because the disposal methods differ significantly; halogenated waste must undergo high-temperature incineration.[7]
-
-
Container Requirements:
Step 3: Complete and Accurate Waste Labeling
Proper labeling is a federal regulatory requirement and ensures safe handling by EHS personnel.
Your institution's hazardous waste label must be affixed to the container and include the following information:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
List all other chemical constituents in the container by percentage.
-
A clear indication of the hazards (e.g., checking boxes for "Irritant" or "Toxic").[7]
-
The date the container was first used for waste accumulation.
Step 4: Satellite Accumulation Area (SAA) Management
The designated area in your lab where waste is stored pending pickup is known as a Satellite Accumulation Area (SAA).[3]
-
Store the waste container at or near the point of generation.
-
Use secondary containment (such as a plastic bin) for all liquid waste containers to contain potential spills.[2]
-
Ensure the volume of waste does not exceed SAA limits (typically 55 gallons for total hazardous waste and 1 quart for acutely hazardous "P-listed" wastes).[5]
Step 5: Arrange for EHS Waste Collection
Once a waste container is full, or if work on the project involving this chemical is complete, promptly contact your institution's EHS department to schedule a waste pickup.[2] Do not allow waste to accumulate for extended periods.
Prohibited Disposal Methods: A Critical Reminder
To ensure safety and environmental compliance, the following disposal methods are strictly forbidden:
-
Sewer Disposal: Prohibited. Amines can carry noxious odors and, more importantly, chlorinated compounds can be toxic to aquatic life and interfere with wastewater treatment processes.[8]
-
Trash Disposal: Prohibited. This is a hazardous chemical that must be managed within the hazardous waste system.[2]
-
In-Lab Treatment: Do not attempt to neutralize or chemically treat this waste unless it is part of a documented and validated experimental procedure.[8] The risk of creating more hazardous byproducts from incomplete reactions of a chlorinated pyridine is significant.
Data and Workflow Visualization
Key Chemical and Safety Data
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [9][10] |
| CAS Number | 1060811-69-9 (free base); 1384264-20-3 (HCl salt) | [1][11] |
| Molecular Formula | C₈H₉ClN₂ | [9] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Recommended PPE | Chemical safety goggles, chemically resistant gloves, lab coat | [1] |
| Primary Disposal Route | Collection by institutional EHS for incineration | [1][4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound hydrochloride.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- ChemicalBook. (n.d.). This compound CAS 1060811-69-9.
- University of California, Los Angeles. (n.d.). Pharma Waste and Isoflurane Safety.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Boston University. (n.d.). Chemical Waste Management Guide.
- Enva. (2025, January 1). Chemical Waste Management Best Practices.
- ECHEMI. (n.d.). 1060811-69-9, this compound Formula.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- BLDpharm. (n.d.). 1060811-69-9|this compound.
- Fisher Scientific. (2025, December 19).
- U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization: Chlorinated Pyridines Category.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Vita-D-Chlor. (n.d.).
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
- Synblock. (n.d.). CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine.
Sources
- 1. aksci.com [aksci.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. enva.com [enva.com]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. This compound CAS#: 1060811-69-9 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling 1-(6-Chloropyridin-2-yl)cyclopropanamine
Essential Safety and Handling Guide: 1-(6-Chloropyridin-2-yl)cyclopropanamine
This guide provides crucial safety and logistical information for the handling of this compound (CAS No. 1060811-69-9).[1][2][3] As a Senior Application Scientist, this document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound safely, ensuring both personal safety and experimental integrity. The procedures outlined are based on a composite hazard profile derived from available data on the compound's hydrochloride salt and structurally related aminopyridines and cyclopropylamines.
Hazard Identification and Risk Assessment
The hydrochloride salt of this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] The cyclopropylamine group is associated with hazards such as being harmful if swallowed, causing severe skin burns and eye damage, and being flammable.[5][6] Aminopyridine compounds can be toxic if they come into contact with the skin or are swallowed.[7][8] Therefore, a cautious approach is mandatory.
Assumed Hazard Profile:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[5][7]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[4][5]
-
Eye Damage/Irritation: Causes serious eye irritation and potential damage.[4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[4]
-
Reactivity: The cyclopropylamine moiety is reactive and the compound may be incompatible with strong oxidizing agents and acids.[9][10][11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[12][13] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned.[13] |
| Hands | Nitrile Gloves | Recommended for their resistance to a broad range of chemicals. Inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[13][14] |
| Respiratory | Use in a well-ventilated area or fume hood | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust.[9][13][15] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[13] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling and storage is crucial for preventing accidents and maintaining the integrity of the compound.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[14][16]
-
Keep the container tightly closed when not in use.
3.2. Handling and Use
-
All handling of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[13][15]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[16]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound, avoiding the generation of dust.
-
When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Ground and secure containers when dispensing or pouring the product to prevent static discharge.[12]
Workflow for Safe Handling of this compound
Caption: Safe handling workflow from receipt to disposal.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or accidental exposure.
4.1. Spill Response
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[17][18]
-
Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[9][17]
-
Contain the Spill: Use an inert absorbent material like sand or vermiculite to contain the spill.[19][20] Do not use combustible materials like paper towels to absorb the initial spill.[21]
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[19][20]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[17]
-
All contaminated materials, including PPE, must be disposed of as hazardous waste.[13][17]
-
4.2. Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][19]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
5.1. Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[22][23][24]
-
Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste streams.[24][25] This is critical as the disposal methods differ, and cross-contamination increases disposal costs and environmental burden.[24][25]
5.2. Disposal Procedures
-
Unused/Waste Chemical:
-
Contaminated Materials:
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for the disposal of hazardous chemical waste.[13][23] Do not pour any waste down the drain.[13][25]
By adhering to these safety protocols, researchers can handle this compound with confidence, minimizing risks and ensuring a safe and productive laboratory environment.
References
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
3-AMINOPYRIDINE MSDS. Loba Chemie. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
2-amino pyridine - SAFETY DATA SHEET. Biochem Chemopharma. [Link]
-
Organic Solvent Waste Disposal. The University of British Columbia. [Link]
-
2-AMINO PYRIDINE - MSDS. Alkali Metals Limited. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
-
Chemical Spills. Florida State University Emergency Management. [Link]
-
2-[1-(6-Chloropyridin-2-yl)cyclopropyl]ethan-1-amine. PubChem. [Link]
-
Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
-
Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. PubMed. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Cyclopropane Safety Data Sheet. Airgas. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
-
1-[(6-Chloropyridin-3-yl)oxymethyl]cyclopropan-1-amine;hydrochloride. PubChem. [Link]
-
CYCLOPROPYLAMINE. Ataman Kimya. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1060811-69-9|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. geneseo.edu [geneseo.edu]
- 10. longdom.org [longdom.org]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 20. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 21. jk-sci.com [jk-sci.com]
- 22. bucknell.edu [bucknell.edu]
- 23. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 24. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 25. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
